1-(4-Fluorobenzoyl)-4,4'-bipiperidine
Description
Structure
3D Structure
Properties
IUPAC Name |
(4-fluorophenyl)-(4-piperidin-4-ylpiperidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23FN2O/c18-16-3-1-15(2-4-16)17(21)20-11-7-14(8-12-20)13-5-9-19-10-6-13/h1-4,13-14,19H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTFWXIGEPYHVNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1C2CCN(CC2)C(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60406504 | |
| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886506-15-6 | |
| Record name | 1-(4-fluorobenzoyl)-4,4'-bipiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60406504 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the synthetic pathway for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a key intermediate in the development of various pharmacologically active compounds. This document delves into the chemical principles, strategic considerations, and a detailed experimental protocol for the N-acylation of 4,4'-bipiperidine with 4-fluorobenzoyl chloride. The guide is structured to offer not only a step-by-step methodology but also to provide insights into the rationale behind the procedural choices, ensuring a thorough understanding for researchers and drug development professionals. All quantitative data is summarized for clarity, and key processes are visualized to facilitate comprehension.
Introduction: Strategic Importance of this compound
The 4,4'-bipiperidine scaffold is a significant structural motif in medicinal chemistry, appearing in a range of bioactive molecules.[1] The introduction of a 4-fluorobenzoyl group at the 1-position can modulate the pharmacokinetic and pharmacodynamic properties of the parent molecule, making this compound a valuable intermediate in drug discovery programs. Its synthesis is a critical step in the development of novel therapeutics, particularly those targeting the central nervous system.
The synthetic route described herein is a classic example of nucleophilic acyl substitution, a fundamental reaction in organic chemistry. The successful execution of this synthesis relies on a firm grasp of the reactivity of the starting materials and the precise control of reaction conditions to ensure high yield and purity of the final product.
The Synthetic Pathway: A Two-Component Assembly
The synthesis of this compound is achieved through a direct N-acylation reaction. This involves the coupling of two primary synthons:
-
The Nucleophile: 4,4'-Bipiperidine
-
The Acylating Agent: 4-Fluorobenzoyl chloride
The overall transformation is depicted below:
Figure 1: Overall synthetic transformation for this compound.
In-Depth Mechanistic Analysis
The core of this synthesis is the nucleophilic attack of the secondary amine of 4,4'-bipiperidine on the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a chloride ion to yield the final amide product.
Figure 2: Stepwise mechanism of the N-acylation reaction.
A base, such as triethylamine or pyridine, is typically added to neutralize the hydrochloric acid generated during the reaction. This is crucial for preventing the protonation of the starting amine, which would render it non-nucleophilic and halt the reaction.
Experimental Protocol: A Validated Approach
This protocol is a robust and reproducible method for the synthesis of this compound.
Materials and Reagents
| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | 168.28 | ≥98% | Commercially Available |
| 4-Fluorobenzoyl chloride | C₇H₄ClFO | 158.56 | ≥99% | Commercially Available |
| Triethylamine | C₆H₁₅N | 101.19 | ≥99.5% | Commercially Available |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | Anhydrous, ≥99.8% | Commercially Available |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | ACS Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | ≥99.5% | Commercially Available |
Step-by-Step Synthesis Procedure
Reaction Setup:
Figure 3: A streamlined workflow of the experimental procedure.
-
Preparation of the Reaction Mixture: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4,4'-bipiperidine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).
-
Cooling: Cool the reaction mixture to 0-5 °C using an ice bath. This is a critical step to control the exothermicity of the reaction.
-
Addition of Acylating Agent: Slowly add a solution of 4-fluorobenzoyl chloride (1.1 eq) in anhydrous DCM to the cooled reaction mixture dropwise over a period of 30 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Isolation and Purification:
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water or ethyl acetate/hexanes).
-
Characterization
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity.
Safety and Handling Considerations
-
4-Fluorobenzoyl chloride is corrosive and lachrymatory. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Triethylamine is flammable and has a strong, unpleasant odor. Use in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
Troubleshooting and Optimization
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend the reaction time or slightly increase the reaction temperature. Ensure the use of anhydrous solvents. |
| Loss of product during work-up | Ensure proper phase separation and perform multiple extractions. | |
| Impure Product | Presence of unreacted starting materials | Optimize the stoichiometry of the reactants. Improve the efficiency of the purification step. |
| Formation of side products | Maintain a low temperature during the addition of the acyl chloride to minimize side reactions. |
Conclusion
The synthesis of this compound via N-acylation is a reliable and scalable method. By carefully controlling the reaction parameters and adhering to the detailed protocol, researchers can consistently obtain a high-purity product. This technical guide provides the necessary framework for the successful synthesis of this important pharmaceutical intermediate, empowering further research and development in medicinal chemistry.
References
- CN104098464A - Preparation method for 4-fluorobenzoyl chloride.
- CN1583742A - Method for preparing 4-piperidyl piperidine.
-
Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. PrepChem.com. [Link]
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An In-depth Technical Guide to the Chemical Properties of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of medicinal chemistry and materials science, the bipiperidine scaffold holds significant value as a versatile building block for creating complex molecular architectures.[1] Its rigid, yet three-dimensional structure is a sought-after feature in the design of novel therapeutic agents and functional materials. The derivatization of this core, specifically with moieties such as a fluorobenzoyl group, introduces unique electronic and conformational properties that can profoundly influence a molecule's biological activity and material characteristics.
This technical guide provides a comprehensive overview of the chemical properties of a specific derivative, 1-(4-Fluorobenzoyl)-4,4'-bipiperidine . While this compound is not extensively documented in publicly available literature, this guide, grounded in established chemical principles and data from analogous structures, will serve as a foundational resource for researchers. We will explore its synthesis, predict its physicochemical and spectral properties, discuss its reactivity, and propose potential avenues for its application.
Molecular Structure and Core Attributes
This compound is an amide composed of a 4,4'-bipiperidine core acylated at one of the nitrogen atoms with a 4-fluorobenzoyl group.
Sources
1-(4-Fluorobenzoyl)-4,4'-bipiperidine CAS number
An In-depth Technical Guide to the Synthesis, Characterization, and Application of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
Abstract
This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers in drug discovery and medicinal chemistry. While a dedicated CAS (Chemical Abstracts Service) number for this specific molecule is not readily found in public databases, this guide establishes its chemical identity through a detailed exploration of its constituent moieties: the 4,4'-bipiperidine core and the 4-fluorobenzoyl group. We present a robust, step-by-step synthetic protocol for its preparation via N-acylation, outline a complete workflow for its analytical characterization and purification, and discuss its potential therapeutic applications based on structure-activity relationships of analogous compounds. This document is intended to serve as a practical resource for scientists engaged in the synthesis of novel chemical entities and the development of next-generation therapeutics.
Introduction: The Strategic Importance of the Scaffold
The this compound scaffold combines two molecular fragments of high value in pharmaceutical design.
-
The 4,4'-Bipiperidine Core: This versatile, saturated heterocyclic system is a key building block in the creation of complex molecules, particularly for agents targeting the central nervous system (CNS).[1] Its conformational flexibility allows it to present appended functionalities in precise three-dimensional orientations, facilitating optimal interactions with biological targets. It serves as a valuable intermediate in the synthesis of a wide range of pharmaceuticals, including analgesics and neurological agents.[1]
-
The 4-Fluorobenzoyl Moiety: The incorporation of a fluorine atom onto the benzoyl group is a common strategy in medicinal chemistry to enhance metabolic stability and improve pharmacokinetic properties such as membrane permeability and binding affinity. The 4-fluorobenzoyl piperidine motif is a well-established pharmacophore found in numerous CNS-active drugs, where it often plays a critical role in receptor binding.[2][3]
The combination of these two fragments in this compound creates a novel chemical entity with significant potential for exploration in various therapeutic areas.
Compound Identification and Physicochemical Properties
A definitive CAS Registry Number for this compound is not listed in major chemical databases as of the latest search. Therefore, its identity must be established through the synthesis and characterization from its known precursors. The key starting materials are well-characterized.
| Property | 4,4'-Bipiperidine | 4-Fluorobenzoyl Chloride |
| CAS Number | 15336-72-8[1][4] | 403-43-0 |
| Molecular Formula | C₁₀H₂₀N₂[1][4] | C₇H₄ClFO |
| Molecular Weight | 168.28 g/mol [1][4] | 158.56 g/mol |
| Appearance | White to light green crystalline powder[1] | Colorless to light yellow liquid |
| Melting Point | 169 - 173 °C[1] | 11 - 13 °C |
| Boiling Point | Not available | 199 °C |
Based on these precursors, the properties of the target compound, This compound , can be predicted:
| Property | Predicted Value |
| Molecular Formula | C₁₇H₂₃FN₂O |
| Molecular Weight | 290.38 g/mol |
Synthesis and Purification Protocol
The most direct and reliable method for preparing this compound is the N-acylation of the 4,4'-bipiperidine core with 4-fluorobenzoyl chloride. This reaction involves the formation of an amide bond between one of the secondary amines of the bipiperidine and the acyl chloride.
Rationale for Experimental Design
-
Reaction Choice: Acylation of an amine with an acyl chloride is a highly efficient and well-established reaction for forming robust amide bonds.
-
Stoichiometry: A slight excess of the acylating agent can be used to drive the reaction to completion. However, using a 1:1 or near 1:1 ratio is often preferred to minimize the formation of the di-acylated byproduct, where both nitrogen atoms of the bipiperidine are acylated. The mono-acylated product is favored due to the deactivating effect of the first benzoyl group on the second nitrogen atom.
-
Solvent: An anhydrous aprotic solvent such as Dichloromethane (DCM) or Chloroform is critical. These solvents prevent the hydrolysis of the highly reactive 4-fluorobenzoyl chloride, which would otherwise form the unreactive 4-fluorobenzoic acid.
-
Base: A non-nucleophilic organic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is essential. Its role is to act as a scavenger for the hydrochloric acid (HCl) byproduct generated during the reaction. Neutralizing the HCl prevents the protonation of the starting amine, which would render it unreactive.
-
Temperature: The reaction is typically initiated at a low temperature (0 °C) to control the initial exothermic reaction rate upon addition of the acyl chloride. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Step-by-Step Synthesis Workflow
-
Preparation: To a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 4,4'-bipiperidine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
-
Base Addition: Add triethylamine (1.1 - 1.5 eq) to the solution and stir until all solids are dissolved.
-
Cooling: Cool the reaction mixture to 0 °C in an ice-water bath.
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1.0 - 1.1 eq) in anhydrous DCM dropwise to the stirred mixture over 15-20 minutes.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer twice with DCM.
-
Combine the organic layers and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to isolate the pure this compound.
Synthesis Workflow Diagram
Caption: Workflow for the N-acylation synthesis of the target compound.
Analytical Characterization
To confirm the successful synthesis and purity of this compound, a suite of analytical techniques is required.[5][6]
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final compound. A typical method would involve a C18 reverse-phase column with a mobile phase gradient of acetonitrile and water. Purity is assessed by the peak area percentage at a specific wavelength (e.g., 254 nm).
-
Mass Spectrometry (MS): Provides confirmation of the molecular weight. Using electrospray ionization (ESI), the expected [M+H]⁺ ion would be observed at m/z 291.19.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides unambiguous structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the fluorobenzoyl ring, as well as complex multiplets for the aliphatic protons of the two piperidine rings.
-
¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the characteristic carbonyl carbon signal (~170 ppm) and the aromatic carbons.
-
¹⁹F NMR: Will show a single resonance, confirming the presence of the fluorine atom.
-
Potential Applications in Drug Discovery
While specific biological data for this compound is not publicly available, its structure suggests significant potential as a modulator of CNS targets. Analogous structures containing the 4-fluorobenzoylpiperidine core are known to interact with a variety of receptors and transporters.[7]
-
Dopamine and Serotonin Systems: Many antipsychotics and antidepressants feature this scaffold, which often confers affinity for dopamine (e.g., D2) and serotonin (e.g., 5-HT₂ₐ) receptors.[2][3]
-
Enzyme Inhibition: The scaffold has also been explored for its potential as an inhibitor of enzymes such as carbonic anhydrase, which are targets for various pathologies including cancer.[8]
-
Nuclear Receptor Modulation: Related piperidine derivatives have been investigated as partial agonists for nuclear receptors like the Farnesoid X receptor (FXR), a target for metabolic diseases.[9]
The 4,4'-bipiperidine portion provides a vector for further chemical modification, allowing for the creation of libraries of compounds for screening against various biological targets.
Conceptual Signaling Pathway Interaction
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In-Depth Technical Guide: The Molecular Structure of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
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Abstract
This technical guide provides a comprehensive examination of the molecular structure of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a compound of significant interest in medicinal chemistry. This document delves into its physicochemical properties, core structural features, synthesis, and spectroscopic characterization. It is intended for researchers, scientists, and drug development professionals, offering a detailed, technically grounded overview to facilitate further research and application.
Introduction: Strategic Importance in Drug Discovery
This compound is a synthetic compound featuring a fluorinated benzoyl group attached to a 4,4'-bipiperidine scaffold. The bipiperidine motif is a key building block in the development of various pharmaceutical agents, particularly those targeting neurological disorders.[1] The incorporation of a 4-fluorobenzoyl group is a strategic choice in medicinal chemistry. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the physicochemical properties of the molecule.[2][3][4][5] This strategic combination of a versatile scaffold and a functionally important substituent makes this compound a molecule of considerable interest for the development of novel therapeutics.
Physicochemical and Structural Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to predicting its behavior in biological systems.
| Property | Value |
| Molecular Formula | C17H23FN2O[6] |
| Molecular Weight | 290.0 Da[6] |
| IUPAC Name | This compound[6] |
Table 1: Key Physicochemical Properties of this compound.
The molecular architecture is defined by three key components:
-
4,4'-Bipiperidine Core: This central scaffold consists of two piperidine rings linked by a single carbon-carbon bond. Piperidine derivatives are prevalent in a wide range of pharmaceuticals, valued for their rigid structure and potential for diverse functionalization.[7][8][9] The 4,4'-bipiperidine unit, in particular, serves as an important intermediate in the synthesis of various drugs.[1]
-
4-Fluorobenzoyl Group: This moiety is attached to one of the piperidine nitrogen atoms. The inclusion of fluorine in drug candidates is a common strategy to increase lipid solubility, which can enhance the transport and absorption of the drug in vivo.[2] The strong carbon-fluorine bond also contributes to increased metabolic stability.[4]
-
Amide Linkage: An amide bond connects the fluorobenzoyl group to the bipiperidine core. This linkage introduces a degree of planarity and provides hydrogen bond accepting and donating capabilities, which can be critical for molecular recognition at a biological target.
Caption: Core molecular structure of this compound.
Synthesis and Characterization
The synthesis of this compound is typically achieved through the acylation of 4,4'-bipiperidine with a suitable 4-fluorobenzoylating agent.
General Synthetic Protocol
Materials:
-
4,4'-Bipiperidine[10]
-
4-Fluorobenzoyl chloride
-
A non-nucleophilic base (e.g., triethylamine or diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran)
Procedure:
-
Dissolve 4,4'-bipiperidine (1.0 equivalent) and the base (1.1-1.5 equivalents) in the anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add a solution of 4-fluorobenzoyl chloride (1.0-1.1 equivalents) in the same solvent to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure this compound.
Caption: General workflow for the synthesis and purification.
Spectroscopic Characterization
The definitive structural confirmation of this compound requires a suite of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will provide signals corresponding to the protons on the aromatic ring and the two distinct piperidine rings. The integration of these signals will confirm the proton count for each environment.
-
¹³C NMR: Will show distinct resonances for the carbon atoms of the fluorobenzoyl group, the amide carbonyl, and the bipiperidine scaffold.
-
¹⁹F NMR: A characteristic signal will confirm the presence and chemical environment of the fluorine atom.
-
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition by providing a highly accurate mass-to-charge ratio that matches the theoretical exact mass of the molecule.
-
Infrared (IR) Spectroscopy: An IR spectrum will display characteristic absorption bands for the amide C=O stretch (typically around 1630-1680 cm⁻¹) and the N-H stretch of the secondary amine in the second piperidine ring (around 3300-3500 cm⁻¹).
Potential Applications in Drug Development
The 4,4'-bipiperidine scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives have been explored for a range of therapeutic applications, including as antitumor and antiviral agents.[11] The specific structural features of this compound, particularly the fluorinated phenyl ring, suggest its potential utility in developing agents that require central nervous system penetration or enhanced metabolic stability. For instance, the related compound 4-(4-Fluorobenzoyl)piperidine hydrochloride is a key intermediate in the synthesis of Iloperidone, an atypical antipsychotic.[12] This highlights the value of the fluorobenzoylpiperidine moiety in the design of CNS-active drugs.
Conclusion
This compound is a molecule with a well-defined structure that combines the versatile 4,4'-bipiperidine scaffold with the advantageous properties of a fluorinated benzoyl group. Its synthesis is straightforward, and its structure can be unambiguously confirmed through standard spectroscopic methods. The established importance of its constituent fragments in medicinal chemistry underscores its potential as a valuable intermediate or lead compound in drug discovery programs, particularly in the development of agents targeting the central nervous system and other therapeutic areas where metabolic stability and specific binding interactions are crucial.
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Importance of Fluorine in Benzazole Compounds. Review. (n.d.). Retrieved from [Link]
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The Role of 4-(4-Fluorobenzoyl)piperidine Hydrochloride in Iloperidone Synthesis. (n.d.). Retrieved from [Link]
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PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
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Exploring the Potential of Piperidine Derivatives in Modern Drug Discovery. (n.d.). Retrieved from [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.). Retrieved from [Link]
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An In-Depth Technical Guide to the Biological Activity of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of the potential biological activities of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. Drawing upon structure-activity relationships of analogous compounds and established pharmacological principles, this document will explore its likely molecular targets, propose methodologies for its biological characterization, and discuss its potential therapeutic implications.
Introduction
Synthesis of this compound
The synthesis of this compound can be achieved through a standard acylation reaction. A plausible synthetic route is outlined below:
Proposed Synthetic Workflow
Caption: Proposed synthesis of this compound.
Experimental Protocol: Synthesis of this compound
-
Dissolution: Dissolve 4,4'-bipiperidine (1 equivalent) in a suitable aprotic solvent, such as dichloromethane, under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Base: Add a tertiary amine base, such as triethylamine (1.1 equivalents), to the solution to act as a proton scavenger.
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride (1 equivalent) in the same solvent to the reaction mixture at 0°C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
Predicted Biological Targets and Mechanism of Action
Based on the pharmacology of structurally similar molecules, this compound is predicted to exhibit affinity for sigma (σ) and dopamine receptors.
Sigma (σ) Receptor Affinity
The piperidine and N-benzoylpiperidine moieties are common pharmacophores for sigma receptor ligands.[1] Both σ1 and σ2 receptor subtypes are implicated in a variety of cellular functions and are targets for therapeutic intervention in neurological disorders and cancer.[2] It is plausible that this compound will bind to one or both of these receptor subtypes. The nature of this interaction (agonist or antagonist) would require experimental determination.
Dopamine Receptor Affinity
The 4-fluorobenzoylpiperidine scaffold is present in numerous dopamine receptor ligands.[3][4] Specifically, this structural element has been associated with affinity for the D2-like family of dopamine receptors (D2, D3, and D4).[3] The presence of an electron-withdrawing fluorine atom on the benzoyl ring can influence binding affinity and selectivity for the dopamine transporter (DAT) and receptor subtypes.[5]
Proposed Signaling Pathway Interactions
Caption: Predicted interactions with sigma and dopamine receptor pathways.
In Vitro and In Vivo Characterization: Proposed Methodologies
To empirically determine the biological activity of this compound, a series of in vitro and in vivo experiments are recommended.
In Vitro Studies
1. Receptor Binding Assays:
-
Objective: To determine the binding affinity (Ki) of the compound for a panel of receptors, with a focus on sigma (σ1 and σ2) and dopamine (D1-D5) receptor subtypes.
-
Protocol: Radioligand Binding Assay
-
Membrane Preparation: Prepare cell membrane homogenates from tissues or cell lines expressing the target receptors.
-
Incubation: Incubate the membrane preparations with a specific radioligand for the target receptor and varying concentrations of this compound.
-
Separation: Separate bound from free radioligand by rapid filtration.
-
Quantification: Measure the amount of bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate the IC50 value (concentration of the compound that inhibits 50% of specific radioligand binding) and convert it to a Ki value using the Cheng-Prusoff equation.
-
| Target Receptor | Radioligand | Reference Compound |
| Sigma-1 (σ1) | [³H]-Pentazocine | Haloperidol |
| Sigma-2 (σ2) | [³H]-DTG | Ifenprodil |
| Dopamine D2 | [³H]-Spiperone | Haloperidol |
| Dopamine D3 | [³H]-Spiperone | Spiperone |
| Dopamine D4 | [³H]-Spiperone | Spiperone |
2. Functional Assays:
-
Objective: To determine the functional activity (agonist, antagonist, or inverse agonist) of the compound at its target receptors.
-
Protocol: cAMP Assay for D2-like Receptors
-
Cell Culture: Use a cell line stably expressing the dopamine receptor of interest (e.g., CHO-D2).
-
Treatment: Treat the cells with forskolin (to stimulate adenylyl cyclase) in the presence and absence of varying concentrations of this compound.
-
Lysis and Detection: Lyse the cells and measure the intracellular cyclic AMP (cAMP) levels using a commercially available ELISA kit.
-
Data Analysis: Plot the concentration-response curve to determine the EC50 (for agonists) or IC50 (for antagonists) of the compound.
-
In Vivo Studies
1. Animal Models of CNS Disorders:
-
Objective: To evaluate the in vivo efficacy of the compound in animal models relevant to its predicted biological activity.
-
Protocol: Methamphetamine-Induced Hyperactivity in Mice (for potential antipsychotic activity) [6]
-
Acclimation: Acclimate male ICR mice to the experimental environment.
-
Drug Administration: Administer this compound or vehicle intraperitoneally (i.p.).
-
Methamphetamine Challenge: After a predetermined pretreatment time, administer methamphetamine (i.p.) to induce hyperactivity.
-
Locomotor Activity Measurement: Immediately place the mice in an activity monitoring system and record their locomotor activity for a specified duration.
-
Data Analysis: Compare the locomotor activity of the compound-treated group to the vehicle-treated group to determine the effect of the compound on methamphetamine-induced hyperactivity.
-
Structure-Activity Relationship (SAR) Insights
The biological activity of this compound can be rationalized by considering the contributions of its structural components.
-
4-Fluorobenzoyl Group: The presence of a fluorine atom at the 4-position of the benzoyl ring is known to enhance binding affinity to the dopamine transporter and can influence selectivity across dopamine receptor subtypes.[5]
-
4,4'-Bipiperidine Core: This bulky, lipophilic core provides a scaffold for optimal orientation within the binding pockets of target receptors. Modifications to this core would likely have a significant impact on biological activity.
Potential Therapeutic Applications
Given its predicted affinity for sigma and dopamine receptors, this compound could be investigated for its therapeutic potential in a range of disorders:
-
Neuropsychiatric Disorders: As a potential modulator of dopaminergic neurotransmission, it may have applications in the treatment of schizophrenia, psychosis, or other disorders involving dopamine dysregulation.[3]
-
Neurodegenerative Diseases: Sigma-1 receptor agonists have shown neuroprotective effects in preclinical models, suggesting a potential role in diseases like Alzheimer's and Parkinson's disease.[2]
-
Oncology: Sigma-2 receptors are overexpressed in some tumor cells, making them a target for anticancer therapies.
Conclusion and Future Directions
This compound is a compound with a high probability of exhibiting significant biological activity, particularly at sigma and dopamine receptors. The in-depth technical guide presented here provides a roadmap for its synthesis and comprehensive biological evaluation. Future research should focus on obtaining empirical data to validate these predictions, including detailed in vitro binding and functional assays, followed by in vivo studies in relevant animal models. A thorough understanding of its pharmacological profile will be crucial in determining its potential as a novel therapeutic agent.
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Zhen, J., et al. (2003). Structure-activity relationship studies of highly selective inhibitors of the dopamine transporter: N-benzylpiperidine analogues of 1-[2-[bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine. Journal of Medicinal Chemistry, 46(8), 1465-1469. [Link]
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Kim, H. J., et al. (2006). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of Pharmacal Research, 29(12), 1109-1116. [Link]
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Choi, S. R., et al. (2001). N-(N-benzylpiperidin-4-yl)-2-[18F]fluorobenzamide: a potential ligand for PET imaging of sigma receptors. Nuclear Medicine and Biology, 28(6), 657-664. [Link]
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A Technical Guide to the Research Applications of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine: A Novel Ligand Candidate for CNS Targets
This guide provides an in-depth exploration of the potential research applications of the novel compound, 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. While direct research on this specific molecule is nascent, its structural motifs—the 4,4'-bipiperidine core and the 4-fluorobenzoyl group—are well-represented in a variety of centrally active agents. This document synthesizes existing knowledge on these pharmacophores to propose and technically detail promising research avenues, primarily focusing on its potential as a modulator of sigma and dopamine receptors, key targets in neuropharmacology.
Introduction to this compound: A Compound of Interest
This compound is a synthetic compound characterized by a 4,4'-bipiperidine scaffold N-acylated with a 4-fluorobenzoyl group. The 4,4'-bipiperidine moiety is a recognized structural element in compounds targeting the central nervous system (CNS), valued for its rigid, three-dimensional structure that can facilitate specific interactions with receptor binding pockets[1]. This scaffold is a key component in the design of various pharmaceutical agents, including those for neurological disorders[1].
The incorporation of a 4-fluorobenzoyl group is also of significant pharmacological interest. The fluorine atom can enhance metabolic stability, improve blood-brain barrier penetration, and increase binding affinity to target proteins through favorable electrostatic interactions[2][3][4]. This group is present in numerous psychoactive compounds, suggesting its utility in the design of novel CNS-active drugs. Given these structural features, this compound presents itself as a compelling candidate for investigation as a modulator of CNS receptors.
Potential Research Applications: Exploring the CNS Landscape
Based on the structural components of this compound, two primary areas of research are proposed: its potential as a sigma receptor ligand and as a dopamine receptor ligand.
Investigation as a Sigma Receptor Ligand
The piperidine scaffold is a common feature in ligands that exhibit high affinity for sigma receptors (σ1 and σ2)[5][6][7][8]. These receptors are implicated in a range of neurological and psychiatric conditions, including psychosis, neuropathic pain, and neurodegenerative diseases[6]. Therefore, the evaluation of this compound as a sigma receptor ligand is a logical and promising starting point.
Hypothetical Signaling Pathway for Sigma-1 Receptor Modulation
Caption: Hypothetical sigma-1 receptor signaling modulation by the title compound.
Exploration as a Dopamine Receptor Ligand
The benzoylpiperidine scaffold is a well-established pharmacophore in the development of dopamine receptor ligands, particularly for the D2-like family (D2, D3, and D4)[9][10][11]. These receptors are critical targets for antipsychotic medications and treatments for Parkinson's disease[11]. The structural similarity of this compound to known dopamine receptor modulators warrants its investigation in this area[12][13].
Potential Mechanism of Dopamine D2 Receptor Antagonism
Caption: Proposed mechanism of D2 receptor antagonism by the title compound.
Experimental Workflows: A Roadmap for Investigation
A systematic approach is crucial to elucidate the pharmacological profile of this compound. The following experimental workflows provide a comprehensive plan for its synthesis and characterization.
Synthesis of this compound
A plausible synthetic route can be adapted from established methods for N-acylation of piperidines[14][15][16].
Protocol:
-
Dissolution: Dissolve 4,4'-bipiperidine in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Base Addition: Add an organic base, such as triethylamine or diisopropylethylamine, to the solution to act as a proton scavenger.
-
Acylation: Slowly add a solution of 4-fluorobenzoyl chloride in the same solvent to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Quench the reaction with water and extract the product into an organic solvent. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield this compound.
-
Characterization: Confirm the structure and purity of the final compound using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), mass spectrometry (MS), and high-performance liquid chromatography (HPLC).
In Vitro Characterization: Receptor Binding and Functional Assays
Experimental Workflow for In Vitro Characterization
Caption: Workflow for the in vitro characterization of the title compound.
Receptor Binding Assays:
These assays will determine the affinity of this compound for the target receptors.
Protocol:
-
Membrane Preparation: Prepare cell membrane homogenates from cell lines expressing the human sigma-1, sigma-2, dopamine D2, D3, and D4 receptors.
-
Radioligand Binding: Incubate the membrane preparations with a specific radioligand for each receptor (e.g., [³H]-(+)-pentazocine for sigma-1, [³H]-ditolylguanidine for sigma-2, [³H]-spiperone for D2) and varying concentrations of the test compound.
-
Separation: Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the filters using a scintillation counter.
-
Data Analysis: Determine the inhibition constant (Ki) by non-linear regression analysis of the competition binding data.
| Target Receptor | Potential Radioligand | Reference Compound |
| Sigma-1 | [³H]-(+)-pentazocine | Haloperidol |
| Sigma-2 | [³H]-Di-o-tolylguanidine (DTG) | Haloperidol |
| Dopamine D2 | [³H]-Spiperone | Haloperidol |
| Dopamine D3 | [³H]-Spiperone | Spiperone |
| Dopamine D4 | [³H]-Spiperone | Spiperone |
Functional Assays:
Once high-affinity binding is established, functional assays will determine whether the compound acts as an agonist or an antagonist.
Protocol (Example for Dopamine D2 Receptor):
-
Cell Culture: Use a cell line expressing the human D2 receptor and a reporter system, such as a cyclic adenosine monophosphate (cAMP) biosensor.
-
Agonist Mode: Treat the cells with increasing concentrations of this compound and measure the change in the reporter signal (e.g., a decrease in cAMP for D2 agonism).
-
Antagonist Mode: Pre-incubate the cells with varying concentrations of the test compound before stimulating them with a known D2 receptor agonist (e.g., quinpirole). Measure the inhibition of the agonist-induced signal.
-
Data Analysis: Determine the EC50 (for agonists) or IC50 (for antagonists) from the concentration-response curves.
In Vivo Studies: Preliminary Assessment of CNS Effects
Should in vitro studies reveal a promising pharmacological profile, preliminary in vivo experiments in animal models can provide insights into the compound's potential therapeutic effects.
-
For potential antipsychotic activity (D2 antagonism): The apomorphine-induced climbing test in mice can be utilized.
-
For potential analgesic activity (sigma-1 antagonism): The formalin test or the chronic constriction injury (CCI) model of neuropathic pain in rats are appropriate models[7].
Data Interpretation and Future Directions
The data generated from these experimental workflows will provide a comprehensive initial pharmacological profile of this compound. High affinity and selectivity for a particular receptor subtype, coupled with potent functional activity, would warrant further investigation.
Future research could include:
-
Lead Optimization: Synthesis of analogs to improve potency, selectivity, and pharmacokinetic properties.
-
Pharmacokinetic Studies: Evaluation of absorption, distribution, metabolism, and excretion (ADME) properties.
-
Advanced In Vivo Models: Testing in more sophisticated animal models of psychosis or neuropathic pain.
-
Off-Target Screening: A broader screen to identify any potential off-target activities.
The systematic exploration of this compound, guided by the principles and protocols outlined in this document, holds the potential to uncover a novel chemical entity with significant value for CNS research and drug development.
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An In-depth Technical Guide to 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Derivatives and Analogs
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine and its analogs, a class of compounds with significant potential in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document delves into the synthetic methodologies for the core scaffolds, explores the nuanced structure-activity relationships (SAR) that govern their pharmacological profiles, and details their interactions with key neuroreceptors. The guide is intended for researchers, medicinal chemists, and drug development professionals, offering both foundational knowledge and practical insights into the experimental protocols necessary for the synthesis and evaluation of these promising compounds.
Introduction: The Rationale for this compound Derivatives
The piperidine and bipiperidine scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2] The 4,4'-bipiperidine moiety, in particular, offers a unique three-dimensional structure that can be strategically exploited to achieve desired interactions with biological targets.[3] When coupled with a 1-(4-fluorobenzoyl) group, a moiety known to influence receptor affinity and metabolic stability, the resulting derivatives present a compelling profile for CNS drug discovery.[4]
The primary therapeutic interest in this class of compounds lies in their potential as antipsychotic agents. Atypical antipsychotics often exhibit a complex pharmacology, typically involving antagonism or partial agonism at dopamine D2 and serotonin 5-HT2A receptors.[5][6] The structural features of this compound analogs make them well-suited to interact with these and other CNS receptors, offering the possibility of fine-tuning receptor affinity and selectivity to achieve a desirable therapeutic window with minimized side effects.[7][8]
This guide will systematically deconstruct the synthesis, SAR, and pharmacology of this compound class, providing a robust framework for future research and development endeavors.
Synthesis and Methodology
The synthesis of this compound and its analogs can be approached through a convergent strategy, focusing on the preparation of the key intermediates: the 4,4'-bipiperidine core and the 4-fluorobenzoyl chloride acylating agent.
Synthesis of the 4,4'-Bipiperidine Core
The 4,4'-bipiperidine scaffold serves as the foundational building block. A common synthetic route involves the reductive coupling of two piperidine rings. A patented method for the synthesis of 4-piperidyl piperidine provides a scalable approach.[3]
Experimental Protocol: Synthesis of 4,4'-Bipiperidine [3]
-
Step 1: Preparation of 1-benzyl-4-piperidone. This can be achieved through a Dieckmann condensation of N,N-bis(β-propionate)benzylamine, followed by hydrolysis and decarboxylation.[3]
-
Step 2: Reductive Amination. 1-benzyl-4-piperidone is reacted with piperidine in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form 1-benzyl-4-(piperidin-1-yl)-1,2,3,6-tetrahydropyridine.[3]
-
Step 3: Reduction of the Enamine. The resulting tetrahydropyridine is reduced, for example, through catalytic hydrogenation, to yield 1-benzyl-4,4'-bipiperidine.[3]
-
Step 4: Deprotection. The benzyl protecting group is removed via hydrogenolysis to afford the 4,4'-bipiperidine core.[3]
Caption: Synthetic pathway for the 4,4'-bipiperidine core.
Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoyl chloride is a commercially available reagent. However, for laboratory-scale synthesis, it can be prepared from 4-fluorotoluene.[9]
Experimental Protocol: Synthesis of 4-Fluorobenzoyl Chloride [9]
-
Chlorination of 4-Fluorotoluene: 4-fluorotoluene undergoes free-radical chlorination under UV irradiation to produce 4-fluorotrichlorotoluene.[9]
-
Hydrolysis: The resulting 4-fluorotrichlorotoluene is hydrolyzed in the presence of a catalyst, such as a mixture of ferric trichloride and zinc chloride, to yield 4-fluorobenzoyl chloride.[9]
N-Acylation to form this compound
The final step involves the N-acylation of the 4,4'-bipiperidine core with 4-fluorobenzoyl chloride. This is a standard amide bond formation reaction.[4][10]
Experimental Protocol: N-Acylation
-
Dissolution: 4,4'-bipiperidine is dissolved in a suitable aprotic solvent, such as dichloromethane or chloroform.
-
Base Addition: A non-nucleophilic base, for example, triethylamine or diisopropylethylamine, is added to the solution to act as an acid scavenger.
-
Acylation: 4-fluorobenzoyl chloride, dissolved in the same solvent, is added dropwise to the cooled reaction mixture (typically at 0 °C).
-
Work-up and Purification: The reaction is quenched with water, and the organic layer is separated, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield this compound.[4]
Caption: Convergent synthesis of the target compound.
Structure-Activity Relationships (SAR)
The pharmacological profile of this compound derivatives is highly dependent on the nature and substitution patterns of both the bipiperidine core and the benzoyl moiety. Insights into the SAR can be gleaned from studies on structurally related compounds.
The Role of the 1-(4-Fluorobenzoyl) Moiety
The 1-(4-fluorobenzoyl) group is a common feature in many CNS-active compounds. The fluorine atom at the 4-position of the phenyl ring often enhances binding affinity to dopamine and serotonin receptors and can improve metabolic stability by blocking a potential site of oxidative metabolism.[4] The electron-withdrawing nature of the fluorine atom can also influence the electronic properties of the benzoyl group, which can be crucial for receptor interactions.
Modifications of the 4,4'-Bipiperidine Core
The bipiperidine scaffold offers several points for modification to explore the SAR:
-
Substitution on the second piperidine ring: Introducing substituents on the second piperidine ring can modulate lipophilicity, polarity, and steric bulk, thereby influencing receptor binding and pharmacokinetic properties.
-
Conformational restriction: Introducing conformational constraints, such as bridging the two piperidine rings, can lock the molecule into a specific conformation, potentially increasing receptor affinity and selectivity.
Analog Design and SAR Exploration
Systematic modification of the lead structure is crucial for optimizing its pharmacological profile. Key areas for exploration include:
-
Varying the acyl group: Replacing the 4-fluorobenzoyl group with other substituted benzoyl or heteroaroyl groups can probe the electronic and steric requirements of the receptor binding pocket.
-
Introducing linkers: Inserting a linker between the benzoyl group and the bipiperidine nitrogen can alter the distance and orientation of these two key pharmacophoric elements.
Pharmacological Profile and Mechanism of Action
Based on the structural similarity to known atypical antipsychotics, the primary mechanism of action of this compound derivatives is expected to involve modulation of dopaminergic and serotonergic pathways.
Dopamine Receptor Interactions
Dopamine D2 receptor antagonism is a hallmark of most antipsychotic drugs.[6] The this compound scaffold is likely to interact with the D2 receptor, with the potential for achieving high affinity.[7] Furthermore, selectivity for D2-like receptors (D2, D3, and D4) over D1-like receptors is a desirable property for minimizing certain side effects.[11]
Serotonin Receptor Interactions
High affinity for the serotonin 5-HT2A receptor is a key feature of atypical antipsychotics and is thought to contribute to their improved side-effect profile, particularly with respect to extrapyramidal symptoms.[8] The 1-(4-fluorobenzoyl) moiety is known to contribute to 5-HT2A receptor affinity in other chemical series.[4]
In Vitro and In Vivo Evaluation
A comprehensive pharmacological evaluation of novel analogs should include:
-
In Vitro Receptor Binding Assays: Determining the binding affinities (Ki values) at a panel of CNS receptors, including dopamine (D1, D2, D3, D4, D5), serotonin (5-HT1A, 5-HT2A, 5-HT2C, etc.), adrenergic, and histaminergic receptors.
-
Functional Assays: Assessing the functional activity (agonist, antagonist, or inverse agonist) at key receptors, such as D2 and 5-HT2A.
-
In Vivo Behavioral Models: Evaluating the antipsychotic-like efficacy in animal models, such as conditioned avoidance response or amphetamine-induced hyperlocomotion.[8]
Table 1: Comparative Binding Affinities of Structurally Related Compounds
| Compound/Analog Type | D2 Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Haloperidol Analog (SYA 013) | 43.3 | 23.3 | [7] |
| Benzoxazole-piperidine derivative | High Affinity | High Affinity | |
| N-benzylpiperidine analog | Low nanomolar (DAT) | - | [12] |
Note: Data for this compound is not publicly available and is inferred from structurally related compounds.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel CNS therapeutics. The synthetic routes to the core components are well-established, allowing for the generation of a diverse library of analogs for SAR exploration. The key to unlocking the full potential of this chemical class lies in a systematic and iterative process of design, synthesis, and pharmacological evaluation.
Future research should focus on:
-
Detailed SAR studies: Synthesizing and testing a broad range of analogs to fully elucidate the structural requirements for optimal receptor affinity and selectivity.
-
In-depth pharmacological characterization: Moving beyond simple binding assays to functional and in vivo studies to understand the full pharmacological profile of lead compounds.
-
Pharmacokinetic optimization: Modulating the physicochemical properties of the molecules to achieve a desirable pharmacokinetic profile for in vivo efficacy.
By leveraging the principles outlined in this guide, researchers can effectively navigate the challenges of CNS drug discovery and potentially develop novel and improved treatments for a range of neuropsychiatric disorders.
References
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PrepChem. (n.d.). Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]
- George, A. E., et al. (2009). Structure-activity relationships of substituted N-benzyl piperidines in the GBR series: Synthesis of 4-(2-(bis(4-fluorophenyl)methoxy)ethyl). Bioorganic & Medicinal Chemistry Letters, 19(1), 229-233.
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PrepChem. (n.d.). Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride. Retrieved from [Link]
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- Neumaier, F., et al. (2020). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 25(18), 4253.
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- Mkhize, N. P., et al. (2021). Acylation of Anisole With Benzoyl Chloride Over Rapidly Synthesized Fly Ash–Based HBEA Zeolite. Frontiers in Chemistry, 9, 730625.
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An In-depth Technical Guide to 1-(4-Fluorobenzoyl)-4,4'-bipiperidine: Synthesis, Characterization, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a heterocyclic compound of significant interest in medicinal chemistry. The guide delves into its systematic nomenclature, structural features, and plausible synthetic pathways, leveraging established chemical principles. Furthermore, it outlines a robust framework for the analytical characterization of this molecule, drawing from methodologies applied to analogous structures. The document culminates in a discussion of its potential applications within drug discovery and development, contextualized by the pharmacological relevance of its constituent moieties. This guide is intended to be a valuable resource for researchers engaged in the synthesis, analysis, and application of novel piperidine-based compounds.
Introduction: The Significance of the 4,4'-Bipiperidine Scaffold
The 4,4'-bipiperidine core is a privileged scaffold in modern medicinal chemistry. Its rigid, three-dimensional structure provides a unique framework for the spatial presentation of pharmacophoric features, enabling precise interactions with biological targets. As a versatile building block, 4,4'-bipiperidine has been integral to the development of therapeutics targeting a range of conditions, including neurological disorders.[1] Its derivatization allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates. The introduction of a 4-fluorobenzoyl group to this scaffold, as in the case of this compound, further enhances its potential by introducing a moiety known to modulate receptor binding and improve pharmacokinetic profiles.
Nomenclature and Structural Elucidation
The formal IUPAC name for the compound of interest is (4-fluorophenyl)([1,4'-bipiperidin]-1'-yl)methanone . However, it is more commonly referred to as This compound .
Table 1: Chemical Identity of this compound
| Identifier | Value |
| IUPAC Name | (4-fluorophenyl)([1,4'-bipiperidin]-1'-yl)methanone |
| Common Name | This compound |
| Molecular Formula | C₁₇H₂₃FN₂O |
| Molecular Weight | 290.38 g/mol |
The structure, depicted below, consists of two piperidine rings linked at their 4-positions. One of the piperidine nitrogen atoms is acylated with a 4-fluorobenzoyl group.
Synthesis Methodology
Proposed Synthetic Pathway: Acylation of 4,4'-Bipiperidine
The synthesis can be envisioned as a two-step process starting from commercially available precursors.
Sources
A Comprehensive Technical Guide to the Safe Handling of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the safety and handling protocols for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a compound of interest in contemporary research and drug development. As a Senior Application Scientist, the following information is synthesized from established safety data for structurally analogous compounds, providing a robust framework for risk mitigation in the laboratory setting. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide is predicated on the known hazards of its core components: the 4,4'-bipiperidine scaffold and the (4-fluorophenyl)carbonyl moiety. This approach, rooted in established principles of chemical safety and toxicological assessment, allows for a comprehensive understanding of the potential hazards and the implementation of appropriate control measures.
Hazard Identification and GHS Classification
Based on an analysis of structurally related compounds, this compound is anticipated to possess the following hazards. The GHS classification is a composite assessment derived from the known hazards of 1,4'-Bipiperidine and 4-(4-Fluorobenzoyl)piperidine.
Anticipated GHS Classification:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[1]
-
Skin Corrosion/Irritation (Category 2) , H315: Causes skin irritation.[1][2][3][4]
-
Serious Eye Damage/Eye Irritation (Category 2) , H319: Causes serious eye irritation.[1][2][3][4]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System , H335: May cause respiratory irritation.[1][2][3][4]
Hazard Pictograms:
Anticipated GHS Pictograms
Hazard Statements:
-
H302: Harmful if swallowed.[1]
Precautionary Statements:
-
Response: P301+P317, P302+P352, P304+P340, P305+P351+P338, P319, P321, P330, P332+P317, P337+P317, P362+P364[1][2][3]
Chemical and Physical Properties
| Property | Estimated Value/Information | Rationale/Source |
| Molecular Formula | C17H23FN2O | Derived from chemical structure. |
| Molecular Weight | 290.38 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a solid at room temperature. | Similar compounds are solids. |
| Solubility | Expected to be soluble in organic solvents such as DMSO and methanol. | Based on the solubility of similar organic compounds. |
| Stability | Stable under recommended storage conditions.[3][5] | Avoid strong oxidizing agents, strong acids, and strong bases.[2][3][5][6] |
| Hygroscopicity | Potentially hygroscopic. | The piperidine and carbonyl moieties can attract water molecules. |
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety is paramount when handling this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls
The primary line of defense against chemical exposure is the implementation of robust engineering controls.
-
Fume Hood: All handling of solid material and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.[7]
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are rapidly diluted and removed.[2][3]
-
Eyewash Stations and Safety Showers: These must be readily accessible and regularly tested.[2][3]
Personal Protective Equipment (PPE)
Appropriate PPE is mandatory to prevent dermal and ocular exposure.
-
Eye Protection: Chemical safety goggles or a face shield are required.[3][6]
-
Hand Protection: Nitrile or neoprene gloves should be worn. It is crucial to inspect gloves for any signs of degradation or perforation before use.[2]
-
Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or when there is a significant risk of splashing, additional protective clothing may be necessary.
-
Respiratory Protection: If engineering controls are not sufficient to maintain airborne concentrations below exposure limits, a NIOSH-approved respirator may be required.
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Methodological & Application
Synthesis and Characterization of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine: An In-depth Technical Guide
Introduction
The 4,4'-bipiperidine scaffold is a privileged structure in medicinal chemistry, serving as a core component in a variety of biologically active compounds. Its conformational rigidity and the presence of two basic nitrogen atoms allow for diverse substitution patterns, leading to compounds with a wide range of pharmacological activities, particularly targeting the central nervous system (CNS). The introduction of an N-aroyl group, such as a 4-fluorobenzoyl moiety, can significantly modulate the physicochemical properties and biological activity of the parent bipiperidine. The fluorine atom, in particular, can enhance metabolic stability, improve binding affinity to target proteins, and increase blood-brain barrier permeability.
This application note provides a comprehensive experimental protocol for the synthesis and characterization of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of novel piperidine-based compounds. The protocol herein is based on established chemical principles of N-acylation and provides a robust method for obtaining the target compound with high purity.
Strategic Approach to Synthesis
The synthesis of this compound is most efficiently achieved through a direct N-acylation of the commercially available 4,4'-bipiperidine with 4-fluorobenzoyl chloride. This approach is favored due to the high reactivity of the acyl chloride, which allows for a straightforward and typically high-yielding reaction. The causality behind this experimental choice lies in the nucleophilicity of the secondary amine in 4,4'-bipiperidine and the electrophilicity of the carbonyl carbon in 4-fluorobenzoyl chloride. A non-nucleophilic base is employed to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards product formation.
Caption: Synthetic strategy for this compound.
Experimental Protocol
Materials and Instrumentation
| Reagent/Material | Grade | Supplier | Notes |
| 4,4'-Bipiperidine | ≥98% | Commercially Available | Store in a desiccator. |
| 4-Fluorobenzoyl chloride | ≥98% | Commercially Available | Handle in a fume hood. |
| Dichloromethane (DCM) | Anhydrous | Commercially Available | Use a dry solvent. |
| Triethylamine (Et₃N) | ≥99% | Commercially Available | Distill from CaH₂ if necessary. |
| Hydrochloric Acid (HCl) | 1 M aqueous solution | N/A | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | Aqueous solution | N/A | For workup. |
| Brine | Saturated NaCl solution | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | N/A | For drying. |
| Ethyl Acetate | Reagent Grade | N/A | For chromatography. |
| Hexanes | Reagent Grade | N/A | For chromatography. |
| Deuterated Chloroform (CDCl₃) | NMR Grade | N/A | For NMR analysis. |
Instrumentation:
-
Magnetic stirrer with stirring bar
-
Round-bottom flasks and standard glassware
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp (254 nm)
-
Flash chromatography system
-
Nuclear Magnetic Resonance (NMR) spectrometer (¹H and ¹³C)
-
Mass spectrometer (MS)
-
Infrared (IR) spectrometer
Step-by-Step Synthesis of this compound
1. Reaction Setup: a. To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,4'-bipiperidine (1.0 g, 5.94 mmol). b. Dissolve the 4,4'-bipiperidine in anhydrous dichloromethane (30 mL). c. Cool the solution to 0 °C in an ice bath.
2. Acylation Reaction: a. To the cooled solution, add triethylamine (1.24 mL, 8.91 mmol, 1.5 equivalents) dropwise. b. In a separate vial, dissolve 4-fluorobenzoyl chloride (0.76 mL, 6.53 mmol, 1.1 equivalents) in anhydrous dichloromethane (10 mL). c. Add the 4-fluorobenzoyl chloride solution to the reaction mixture dropwise over 15 minutes, maintaining the temperature at 0 °C. d. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-4 hours.
3. Reaction Monitoring: a. Monitor the progress of the reaction by TLC (eluent: 5% methanol in dichloromethane). b. The reaction is complete when the starting 4,4'-bipiperidine spot is no longer visible.
4. Workup: a. Quench the reaction by adding 20 mL of water. b. Transfer the mixture to a separatory funnel and separate the organic layer. c. Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL). d. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
5. Purification: a. Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes (e.g., 20% to 50%) as the eluent. b. Combine the fractions containing the desired product and evaporate the solvent to yield this compound as a solid.
Characterization of this compound
The structure and purity of the synthesized compound should be confirmed by a combination of spectroscopic methods.
| Technique | Expected Results |
| ¹H NMR (CDCl₃) | Signals corresponding to the aromatic protons of the 4-fluorobenzoyl group (a doublet of doublets and a triplet), and complex multiplets for the piperidine ring protons. |
| ¹³C NMR (CDCl₃) | Aromatic carbons, a carbonyl carbon (~170 ppm), and aliphatic carbons of the bipiperidine scaffold. |
| Mass Spec. (ESI+) | Calculated for C₁₇H₂₃FN₂O [M+H]⁺: 291.18. |
| IR (ATR) | A strong carbonyl stretch (~1630-1650 cm⁻¹), C-F stretch (~1220-1240 cm⁻¹), and C-N stretches. |
| Melting Point | To be determined experimentally. |
Safety and Handling
-
4,4'-Bipiperidine: Corrosive. Causes severe skin burns and eye damage. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[1][2]
-
4-Fluorobenzoyl chloride: Corrosive and lachrymator. Causes severe skin burns and eye damage. Reacts with water. Handle in a fume hood with appropriate PPE.
-
Dichloromethane: Volatile and a suspected carcinogen. Use in a well-ventilated area or fume hood.
-
Triethylamine: Flammable and corrosive. Handle in a fume hood.
-
The final product, This compound , should be handled with care, assuming it may have biological activity.
Applications and Future Directions
N-aroylpiperidine derivatives are a well-established class of compounds with a wide range of biological activities. The title compound, this compound, can serve as a valuable building block for the synthesis of more complex molecules in drug discovery programs. Its potential applications could be in the development of novel CNS agents, such as antipsychotics, anxiolytics, or antidepressants, given the prevalence of the piperidine moiety in such drugs. Further pharmacological screening is warranted to elucidate its specific biological targets and therapeutic potential.
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RASAYAN Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. [Link]
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Biomed Pharmacol J. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]
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Application Notes and Protocols: In Vitro Assay Development for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
Introduction: Rationale and Strategic Overview
The compound 1-(4-Fluorobenzoyl)-4,4'-bipiperidine possesses structural motifs, specifically the bipiperidine core, commonly found in ligands targeting central nervous system (CNS) receptors. A key family of proteins implicated in a range of neurological and psychiatric disorders, including Alzheimer's disease, pain, and depression, is the sigma receptors (σR), comprising Sigma-1 (S1R) and Sigma-2 (S2R) subtypes.[1][2] S1R, in particular, is a unique ligand-operated molecular chaperone at the endoplasmic reticulum (ER) that modulates various signaling pathways, including intracellular calcium signaling.[2][3][4]
Given the structural alerts within this compound, a scientifically sound starting hypothesis is its potential interaction with sigma receptors. This document provides a detailed, multi-tiered strategy for the in vitro characterization of this compound. The workflow is designed to first establish binding affinity and selectivity at S1R and S2R, and subsequently to elucidate its functional activity as a potential agonist, antagonist, or allosteric modulator. This systematic approach ensures a robust pharmacological profiling necessary for early-stage drug discovery.
Part 1: Target Engagement - Radioligand Binding Affinity Profiling
The foundational step in characterizing a novel compound is to determine if it physically interacts with the hypothesized target. Competitive radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a receptor.[1] These assays measure the ability of the unlabeled test compound to displace a radiolabeled ligand of known high affinity and specificity.
Workflow for Binding Assay Development
Caption: Workflow for Radioligand Competitive Binding Assay.
Protocol 1.1: S1R Competitive Binding Assay
This protocol quantifies the binding affinity of this compound for the Sigma-1 receptor. Guinea pig liver is an excellent source for native S1R due to its high expression levels.[5][6]
Materials:
-
Membrane Preparation: Guinea pig liver membranes (prepared in-house or commercially sourced).
-
Non-Specific Binding Control: Haloperidol.[7]
-
Test Compound: this compound, dissolved in DMSO to create a stock solution (e.g., 10 mM).
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Filtration: Brandel Cell Harvester or equivalent, with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Cocktail & Counter.
Step-by-Step Protocol:
-
Compound Dilution: Prepare a serial dilution series of this compound in assay buffer, typically ranging from 10 µM to 0.1 nM final concentration.
-
Assay Plate Setup: In a 96-well plate, add reagents in the following order:
-
Total Binding: 25 µL Assay Buffer.
-
Non-Specific Binding (NSB): 25 µL Haloperidol (10 µM final concentration).
-
Test Compound: 25 µL of each dilution of this compound.
-
-
Add Radioligand: Add 25 µL of -pentazocine to all wells. The final concentration should be near its dissociation constant (Kd), typically 1-5 nM.[7][8]
-
Initiate Reaction: Add 150 µL of the membrane preparation (containing ~100-200 µg protein) to all wells to start the binding reaction.[8]
-
Incubation: Incubate the plate at 37°C for 120 minutes with gentle agitation.[7][9]
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate for at least 4 hours. Count the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNSB) / (CPMTotal - CPMNSB)]).
-
Plot the % Inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC₅₀ value.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 1.2: S2R Competitive Binding Assay
To assess selectivity, the compound's affinity for the S2R must also be determined. This assay uses a non-selective radioligand in the presence of a high concentration of an S1R-selective ligand to "mask" the S1R sites.[5][8]
Materials:
-
Membrane Preparation: Rat liver membranes are a common source for S2R.[8]
-
Radioligand: [³H]-1,3-di(2-tolyl)guanidine ([³H]-DTG), a non-selective sigma ligand.[1][5]
-
S1R Masking Agent: (+)-Pentazocine.[8]
-
Non-Specific Binding Control: Unlabeled DTG or Haloperidol.
-
Other reagents: As per Protocol 1.1.
Step-by-Step Protocol:
-
Compound Dilution: Prepare serial dilutions of this compound as in Protocol 1.1.
-
Assay Plate Setup:
-
Add Radioligand: Add 25 µL of [³H]-DTG to all wells (final concentration ~5 nM).[8]
-
Initiate Reaction: Add 150 µL of rat liver membrane preparation (~50 µg protein).
-
Incubation: Incubate at room temperature for 120 minutes.[8]
-
Filtration & Quantification: Proceed as described in Protocol 1.1.
-
Data Analysis: Calculate IC₅₀ and Ki values using the Cheng-Prusoff equation as described above. The selectivity ratio can then be calculated (Ki S2R / Ki S1R).
| Parameter | S1R Assay | S2R Assay |
| Tissue Source | Guinea Pig Liver | Rat Liver |
| Radioligand | -pentazocine | [³H]-DTG |
| Masking Agent | None | (+)-Pentazocine (100-500 nM) |
| NSB Control | Haloperidol (10 µM) | DTG (10 µM) |
| Incubation | 120 min @ 37°C | 120 min @ RT |
Part 2: Functional Characterization Assays
Demonstrating binding is necessary but not sufficient. Functional assays are required to determine whether the compound activates (agonist), blocks (antagonist), or otherwise modulates receptor activity.
S1R Signaling Pathway Overview
Caption: Simplified S1R signaling at the ER-mitochondria associated membrane (MAM).
Protocol 2.1: Calcium Flux Assay
S1R activation potentiates calcium release from the ER via the inositol trisphosphate receptor (IP3R).[2][4] This assay measures changes in intracellular calcium ([Ca²⁺]i) to determine if the test compound has agonist or antagonist properties.
Materials:
-
Cell Line: A cell line endogenously expressing S1R (e.g., PC12, BV2 microglia) or a host line stably overexpressing human S1R (e.g., HEK293-hS1R).[4]
-
Calcium Indicator Dye: Fluo-4 AM or Fluo-8 AM.
-
S1R Agonist Control: PRE-084.
-
ER Stressor (Positive Control): Thapsigargin.[12]
-
Assay Buffer: Hank's Balanced Salt Solution (HBSS) with Ca²⁺ and Mg²⁺.
-
Instrumentation: Microplate reader with automated injectors and fluorescence detection capabilities (e.g., FLIPR, FlexStation).
Step-by-Step Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight. An optimal seeding density should be determined to achieve 80-90% confluency on the day of the assay.[13][14]
-
Dye Loading: Remove culture medium and add the calcium indicator dye (e.g., 2 µM Fluo-4 AM in HBSS). Incubate for 30-60 minutes at 37°C.
-
Wash: Gently wash the cells 2-3 times with HBSS to remove extracellular dye. Leave a final volume of 100 µL HBSS in each well.
-
Assay Execution (on Plate Reader):
-
Agonist Mode:
-
Place the cell plate in the reader and record a baseline fluorescence for 10-20 seconds.
-
Using the injector, add 25 µL of this compound at various concentrations.
-
Continue to record fluorescence for 2-5 minutes to capture the kinetic response.
-
An increase in fluorescence indicates agonist activity.
-
-
Antagonist Mode:
-
Pre-incubate the dye-loaded cells with various concentrations of this compound for 15-30 minutes.
-
Place the plate in the reader and record a baseline.
-
Inject a fixed concentration of the agonist PRE-084 (at its EC₈₀).
-
Continue recording fluorescence.
-
A reduction in the PRE-084-induced signal indicates antagonist activity.
-
-
-
Data Analysis:
-
Calculate the change in fluorescence (ΔF = F_max - F_baseline).
-
For agonist mode, plot ΔF against log[compound] to determine EC₅₀.
-
For antagonist mode, plot the PRE-084 response against log[compound] to determine IC₅₀.
-
Protocol 2.2: S1R-BiP Interaction Assay (NanoBiT)
A more direct functional readout is the dissociation of S1R from its chaperone, the binding immunoglobulin protein (BiP), which is an early event in receptor activation.[3][15] The NanoBiT system provides a sensitive method to measure this protein-protein interaction in live cells.
Principle: The NanoLuc luciferase is split into two small subunits, Large BiT (LgBiT) and Small BiT (SmBiT). S1R is fused to one subunit and BiP to the other. When S1R and BiP are associated, the subunits are brought into proximity, reconstituting a bright, luminescent enzyme. Agonist-induced dissociation of S1R from BiP causes a decrease in the luminescent signal.[15]
Materials:
-
Cell Line: HEK293 cells co-transfected with S1R-LgBiT and SmBiT-BiP expression plasmids.
-
Substrate: Nano-Glo® Live Cell Assay Reagent.
-
Controls: PRE-084 (agonist), Haloperidol (antagonist).
-
Instrumentation: Luminescence-capable plate reader.
Step-by-Step Protocol:
-
Cell Plating: Seed the engineered HEK293 cells in a white, opaque 96-well plate.
-
Compound Addition: Add serial dilutions of this compound to the cells. Include wells with PRE-084 and Haloperidol as controls.
-
Substrate Addition & Incubation: Add the Nano-Glo® substrate according to the manufacturer's protocol. Incubate for the desired time (e.g., 30 minutes for acute effects).[15]
-
Luminescence Reading: Measure the luminescence signal using a plate reader.
-
Data Analysis:
-
A decrease in luminescence indicates S1R-BiP dissociation, characteristic of agonist activity.
-
To test for antagonism, pre-incubate with the test compound before adding PRE-084. A blockade of the PRE-084-induced signal drop indicates antagonism.
-
Plot the change in luminescence against log[compound] to determine EC₅₀ or IC₅₀.
-
Part 3: Assay Validation and Quality Control
For any newly developed assay, validation is critical to ensure the data are reliable, reproducible, and fit for purpose.[16] Key validation parameters should be established according to regulatory guidelines.[17][18]
Key Validation Parameters:
-
Assay Window & Z'-Factor: The Z'-factor is a statistical measure of assay quality, reflecting the separation between positive and negative control signals.
-
Z' = 1 - (3*(σ_p + σ_n)) / |μ_p - μ_n|
-
Where σ is the standard deviation, µ is the mean, p is the positive control, and n is the negative control.
-
An assay with a Z' > 0.5 is considered excellent for high-throughput screening (HTS).
-
-
Precision: Assessed by intra- and inter-assay variability (repeatability and intermediate precision).
-
Dose-Response Curve Characteristics: The slope, top, and bottom plateaus of the curve should be consistent across experiments.
-
Reference Compound Consistency: The IC₅₀ or EC₅₀ values for standard control compounds (e.g., Haloperidol, PRE-084) should be consistent with literature values and stable over time.
| Parameter | Acceptance Criterion | Purpose |
| Z'-Factor | > 0.5 | Confirms assay is robust and suitable for screening. |
| Intra-Assay CV% | < 15% | Demonstrates precision within a single experiment. |
| Inter-Assay CV% | < 20% | Demonstrates reproducibility across different experiments. |
| Signal-to-Background | > 3 | Ensures a clear and detectable signal. |
Conclusion
This document outlines a logical and comprehensive workflow for the initial in vitro characterization of this compound. By systematically determining its binding affinity and selectivity for sigma receptors, and subsequently probing its functional effects through well-validated cell-based assays, researchers can build a robust pharmacological profile. This foundational data is essential for making informed decisions regarding the compound's potential as a therapeutic lead and for guiding future structure-activity relationship (SAR) studies and further drug development efforts.
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NE-100 - Wikipedia . Wikipedia. [Link]
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Ten Tips for Optimizing Cell-Based Assays . Biocompare. [Link]
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A putative sigma1 receptor antagonist NE-100 attenuates the discriminative stimulus effects of ketamine in rats . PubMed. [Link]
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Optimizing Your Cell Based Assay Performance Key Strategies . Marin Biologic Laboratories. [Link]
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Sigma Receptor Binding Assays . PubMed. [Link]
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SIGMA RECEPTOR BINDING ASSAYS . PMC - NIH. [Link]
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Considerations for Successful Cell-Based Assays I: Choosing Your Cells . Promega Connections. [Link]
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Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States . RSC Publishing. [Link]
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Development of a Novel σ1 Receptor Biosensor Based on Its Heterodimerization with Binding Immunoglobulin Protein in Living Cells . NIH. [Link]
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Allosteric Modulators of Sigma-1 Receptor: A Review . PMC - PubMed Central. [Link]
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Cell Based Assays in Drug Development: Comprehensive Overview . BioAgilytix. [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 . Perelman School of Medicine at the University of Pennsylvania. [Link]
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Allosteric Modulators of Sigma-1 Receptor: A Review . ResearchGate. [Link]
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Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening . MDPI. [Link]
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Characterization of pulmonary sigma receptors by radioligand binding . PubMed Central. [Link]
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Development of sigma-1 (σ1) receptor fluorescent ligands as versatile tools to study σ1 receptors . PMC - PubMed Central. [Link]
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sigma1 Human Binding Agonist Radioligand LeadHunter Assay . Eurofins Discovery. [Link]
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Calcium Flux Assays . Agilent. [Link]
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Guidance for Industry and FDA Staff: In Vitro Diagnostic (IVD) Device Studies - Frequently Asked Questions . FDA. [Link]
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Sigma1 receptors inhibit store-operated Ca2+ entry by attenuating coupling of STIM1 to Orai1 . PubMed Central. [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays . PMC - PubMed Central. [Link]
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Assay Validation Guidelines . Ofni Systems. [Link]
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Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells . bioRxiv. [Link]
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Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands . ACS Publications. [Link]
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FDA Updates Analytical Validation Guidance . BioPharm International. [Link]
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CALCIUM FLUX PROTOCOL . University of Pennsylvania. [Link]
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In Vitro Diagnostics . FDA. [Link]
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Sigma Ligand-mediated Cytosolic Calcium Modulation in BV2 Microglia Cells . bioRxiv. [Link]
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Synthesis and In Vitro Biological Activity of [1-(Substituted-benzoyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone Oximes . ResearchGate. [Link]
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Sigma-1 and Sigma-2 Receptor Modulators as Potential Therapeutics for Alzheimer's Disease . ACS Publications. [Link]
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Application Notes & Protocols: Characterization of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine for Serotonin Receptor Research
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the characterization of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a novel ligand designed for the study of serotonin (5-HT) receptor systems. Blockade of the serotonin 5-HT2A G protein-coupled receptor (5-HT2AR) is a key pharmacological feature of many successful antipsychotic medications.[1] This guide moves beyond simple procedural lists to explain the scientific rationale behind each experimental step, ensuring a robust and reproducible characterization cascade. We present detailed, field-proven protocols for determining the compound's binding affinity and selectivity through radioligand binding assays, assessing its functional activity via in vitro calcium mobilization assays, and evaluating its in vivo efficacy in a validated behavioral model of 5-HT2A receptor modulation.
Introduction: Scientific Context and Rationale
The Serotonin 5-HT2A Receptor: A Critical CNS Target
The serotonin system modulates a vast array of neurocognitive functions, and its receptors are highly versatile drug targets.[1] Among the 14 known 5-HT receptors, the 5-HT2A receptor (5-HT2AR) is arguably one of the most studied due to its critical role in both normal brain function and neuropsychiatric disorders.[1][2] The 5-HT2AR is a G protein-coupled receptor (GPCR) that primarily couples to the Gq/G11 signaling pathway, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium.[3]
Dysregulation of 5-HT2AR signaling is implicated in conditions such as schizophrenia, depression, and anxiety.[2][3] Consequently, ligands that modulate 5-HT2AR activity are of immense therapeutic interest. Antagonists of the 5-HT2AR, in particular, form the cornerstone of modern "atypical" antipsychotic therapies, which are effective in treating both the positive and negative symptoms of schizophrenia.[2][4] The hallucinogenic effects of classic psychedelics like LSD are also mediated primarily through agonism at this receptor, further highlighting its importance in perception and cognition.[3][5]
Structural Rationale for this compound as a 5-HT2AR Ligand
The chemical structure of this compound suggests a strong potential for interaction with monoamine receptors, particularly the 5-HT2AR. The molecule is composed of two key pharmacophores:
-
4-Fluorobenzoyl Group: This moiety is a common feature in many CNS-active compounds, including high-affinity ligands for both serotonin and dopamine transporters and receptors.[6][7] Its electron-withdrawing properties can be crucial for establishing high-affinity binding interactions within the receptor's active site.
-
4,4'-Bipiperidine Scaffold: Piperidine and its derivatives are privileged structures in medicinal chemistry, frequently found in compounds targeting GPCRs.[8][9] The bipiperidine core provides a rigid, three-dimensional framework that can be optimized for selective receptor occupancy.
Based on this structural analysis, we hypothesize that this compound is a potent and selective antagonist of the 5-HT2A receptor. The following protocols are designed to rigorously test this hypothesis.
In Vitro Characterization: Binding Affinity and Selectivity
The foundational step in characterizing any new ligand is to determine its binding affinity (Kᵢ) for the intended target and its selectivity against other relevant off-targets. A radioligand binding assay is the gold standard for this purpose, providing a quantitative measure of the ligand-receptor interaction.[10]
Protocol 2.1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of this compound at the human 5-HT2A receptor and assess its selectivity by profiling against 5-HT1A, 5-HT2C, and Dopamine D2 receptors.
Causality: This assay operates on the principle of competitive displacement. The test compound competes with a radiolabeled ligand of known high affinity for a finite number of receptors. The concentration of the test compound that displaces 50% of the radioligand (IC₅₀) is measured, which can then be converted to the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, providing a true measure of affinity.[11]
Materials:
-
Cell Membranes: Commercially available or in-house prepared membranes from HEK293 or CHO cells stably expressing the human receptor of interest (5-HT2A, 5-HT1A, 5-HT2C, D2).
-
Radioligands:
-
5-HT2A: [³H]Ketanserin
-
5-HT1A: [³H]8-OH-DPAT
-
5-HT2C: [³H]Mesulergine
-
D2: [³H]Spiperone
-
-
Non-specific Ligands: Serotonin (10 µM), Mianserin (10 µM), Haloperidol (10 µM).
-
Test Compound: this compound, prepared as a 10 mM stock in DMSO and serially diluted.
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[12]
-
Instrumentation: 96-well microplates, rapid filtration harvesting system (e.g., Brandel or PerkinElmer), liquid scintillation counter, and glass fiber filters (e.g., Whatman GF/B).
Workflow Diagram:
Caption: Workflow for Radioligand Competition Binding Assay.
Step-by-Step Protocol:
-
Plate Setup: Design a 96-well plate map for total binding (radioligand + vehicle), non-specific binding (radioligand + excess unlabeled ligand), and competition curves (radioligand + serial dilutions of test compound). Run all conditions in triplicate.
-
Reagent Addition: To each well, add reagents in the following order:
-
50 µL of Assay Buffer (for total binding) OR 50 µL of non-specific ligand OR 50 µL of test compound dilution.
-
50 µL of the appropriate radioligand diluted in Assay Buffer to a final concentration near its Kₔ.
-
100 µL of diluted cell membranes (typically 10-50 µg protein/well).
-
-
Incubation: Seal the plate and incubate for 60 minutes at room temperature (25°C) with gentle agitation to reach equilibrium.
-
Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (on the filter) from the unbound radioligand (filtrate).
-
Washing: Immediately wash the filters three times with 300 µL of ice-cold Assay Buffer to remove any remaining unbound radioligand. The cold temperature is critical to minimize dissociation of the radioligand from the receptor during the wash steps.
-
Counting: Punch the filters into scintillation vials, add 4 mL of scintillation cocktail, and allow them to equilibrate for at least 4 hours in the dark. Measure the radioactivity (counts per minute, CPM) in a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression analysis (e.g., in GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC₅₀ value.
-
Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Data Presentation: Affinity & Selectivity Profile
| Receptor Target | Radioligand | Kᵢ of this compound (nM) [Hypothetical Data] | Selectivity Ratio (vs. 5-HT2A) |
| 5-HT2A | [³H]Ketanserin | 1.5 | - |
| 5-HT1A | [³H]8-OH-DPAT | 250 | 167-fold |
| 5-HT2C | [³H]Mesulergine | 45 | 30-fold |
| Dopamine D2 | [³H]Spiperone | 180 | 120-fold |
In Vitro Characterization: Functional Activity
After establishing binding affinity, the next critical step is to determine the compound's functional effect at the receptor. Does it activate the receptor (agonist), block the action of the native ligand (antagonist), or reduce basal receptor activity (inverse agonist)? For the Gq-coupled 5-HT2A receptor, a calcium mobilization assay is a direct and high-throughput method to measure functional outcomes.[13]
Protocol 3.1: Calcium Mobilization FLIPR Assay
Objective: To determine if this compound acts as an antagonist at the human 5-HT2A receptor.
Causality: 5-HT2A receptor activation by an agonist (like serotonin) triggers the Gq pathway, leading to a rapid and transient increase in intracellular calcium concentration ([Ca²⁺]ᵢ). This protocol uses a calcium-sensitive fluorescent dye that increases its emission upon binding Ca²⁺. In antagonist mode, we pre-treat cells with our test compound. If it is an antagonist, it will occupy the receptor without activating it, thereby blocking the ability of a subsequent agonist challenge to elicit a calcium response. The degree of blockade is dose-dependent.
Materials:
-
Cell Line: HEK293 cells stably expressing the human 5-HT2A receptor.
-
Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.
-
Reagents:
-
Calcium-sensitive dye kit (e.g., Fluo-4 NW).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage from cells).
-
Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Agonist: Serotonin (5-HT).
-
Test Compound: this compound.
-
-
Instrumentation: FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument capable of automated liquid addition and kinetic fluorescence reading.
Signaling Pathway Diagram:
Caption: 5-HT2A Receptor Gq Signaling Pathway.
Step-by-Step Protocol:
-
Cell Plating: Seed the 5-HT2A-expressing HEK293 cells into black-walled microplates at a density that will result in a confluent monolayer on the day of the assay (e.g., 50,000 cells/well for a 96-well plate). Incubate for 24 hours at 37°C, 5% CO₂.
-
Dye Loading: On the day of the assay, remove the culture medium. Add the Fluo-4 NW dye loading solution (prepared according to the manufacturer's instructions, typically containing probenecid) to each well. Incubate for 60-90 minutes at 37°C. This allows the dye to enter the cells and be cleaved into its active, calcium-sensitive form.
-
Compound Pre-incubation: Prepare serial dilutions of this compound in Assay Buffer. Place the dye-loaded cell plate into the FLIPR instrument. The instrument will add the compound dilutions to the appropriate wells. Incubate for 15-30 minutes.
-
Agonist Challenge & Measurement: The FLIPR instrument will then add a challenge solution of serotonin (at a concentration equal to its EC₈₀ for maximal signal) to all wells while simultaneously measuring fluorescence kinetically. A typical read consists of a 10-second baseline followed by a 90-second post-addition read.
-
Data Analysis:
-
The response is measured as the maximum fluorescence intensity minus the baseline fluorescence.
-
Normalize the data, setting the response to the agonist-only control as 100% and the vehicle-only control as 0%.
-
Plot the normalized response against the log concentration of the test compound.
-
Use non-linear regression to fit the curve and determine the IC₅₀ value, which represents the concentration of the antagonist required to inhibit 50% of the agonist response.
-
Data Presentation: Functional Antagonism
| Assay Parameter | Value [Hypothetical Data] |
| Agonist | Serotonin |
| Test Compound | This compound |
| Functional IC₅₀ | 12.5 nM |
| Mode of Action | Competitive Antagonist |
In Vivo Characterization: Behavioral Efficacy
The final stage of initial characterization is to assess whether the compound's in vitro activity translates to a physiological effect in a living system. For a putative 5-HT2A antagonist, the DOI-induced head-twitch response (HTR) in mice is a highly specific and quantifiable behavioral model.[14] The HTR is a direct behavioral correlate of 5-HT2A receptor activation in the brain, and its blockade is a strong indicator of in vivo target engagement.[14][15]
Protocol 4.1: DOI-Induced Head-Twitch Response (HTR) in Mice
Objective: To evaluate the ability of this compound to antagonize 5-HT2A receptor-mediated behavior in vivo.
Causality: The psychedelic agonist DOI (2,5-dimethoxy-4-iodoamphetamine) potently activates 5-HT2A receptors, inducing a rapid, convulsive-like rotational head shake in rodents. If the test compound effectively crosses the blood-brain barrier and occupies 5-HT2A receptors, it will prevent DOI from binding and activating them, resulting in a dose-dependent reduction in the number of head twitches. This provides evidence of both brain penetrance and functional target engagement.
Materials:
-
Animals: Male C57BL/6J mice (8-10 weeks old).
-
Drugs:
-
This compound, dissolved in a suitable vehicle (e.g., saline with 5% Tween 80).
-
DOI hydrochloride, dissolved in saline.
-
Vehicle control.
-
-
Equipment: Standard mouse cages, observation chambers, syringes for intraperitoneal (i.p.) injection, stopwatch.
Workflow Diagram:
Caption: Workflow for In Vivo DOI-Induced Head-Twitch Assay.
Step-by-Step Protocol:
-
Animal Acclimation: Habituate mice to the testing room for at least 1 hour before the experiment. Place individual mice into clear observation chambers and allow them to acclimate for 30 minutes.
-
Pre-treatment: Divide mice into groups (n=8-10 per group). Administer the test compound i.p. at various doses (e.g., 0.1, 0.3, 1, 3 mg/kg) or the vehicle control. Return the mice to their chambers.
-
Pre-treatment Interval: Allow for a 30-minute pre-treatment period for the compound to be absorbed and distributed to the brain. This timing may need to be optimized based on the compound's pharmacokinetic profile.
-
Agonist Challenge: Administer DOI (2.5 mg/kg, i.p.) to all mice.
-
Behavioral Observation: Immediately after the DOI injection, a trained observer, blind to the treatment conditions, should begin counting the number of distinct head twitches for each mouse for a period of 20 minutes.
-
Data Analysis:
-
Calculate the mean number of head twitches (± SEM) for each treatment group.
-
Compare the compound-treated groups to the vehicle-treated group using a one-way ANOVA, followed by a Dunnett's post-hoc test for multiple comparisons. A p-value < 0.05 is typically considered statistically significant.
-
Data Presentation: In Vivo Efficacy
| Treatment Group (mg/kg, i.p.) | Mean Head Twitches (± SEM) [Hypothetical Data] | % Inhibition vs. Vehicle |
| Vehicle + DOI | 45.2 ± 3.5 | - |
| 0.3 mg/kg Compound + DOI | 31.8 ± 4.1 | 29.6% |
| 1.0 mg/kg Compound + DOI | 15.5 ± 2.8 | 65.7% |
| 3.0 mg/kg Compound + DOI | 4.1 ± 1.5** | 90.9% |
| p < 0.05, *p < 0.01 vs. Vehicle + DOI |
Conclusion
The integrated series of protocols described in this guide provides a robust framework for the comprehensive characterization of this compound as a novel serotonin receptor ligand. By systematically determining its binding affinity, functional activity, and in vivo target engagement, researchers can build a complete pharmacological profile. The hypothetical data presented suggest that this compound is a potent and selective 5-HT2A receptor antagonist with excellent in vivo efficacy, making it a valuable tool for probing the role of the 5-HT2A receptor in CNS function and a potential lead for the development of new therapeutics for psychiatric disorders.
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Riad, M., et al. (2008). Characterization of 4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine (p-DMPPF) as a new potent 5-HT1A antagonist. British Journal of Pharmacology. Available at: [Link]
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Li, D., et al. (2018). Blockade of Serotonin 5-HT2A Receptors Suppresses Behavioral Sensitization and Naloxone-Precipitated Withdrawal Symptoms in Morphine-Treated Mice. Frontiers in Pharmacology. Available at: [Link]
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Analytical Methods for the Quality Control of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
An Application Guide for Pharmaceutical Development and Quality Control
Abstract
This comprehensive guide details the essential analytical methodologies for the characterization and quality control of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a key intermediate in pharmaceutical synthesis. The protocols provided herein are designed for researchers, analytical scientists, and quality control professionals, offering robust frameworks for purity determination, impurity profiling, structural elucidation, and identity confirmation. This document emphasizes the causality behind methodological choices and integrates principles of method validation in line with international regulatory standards. Key techniques covered include High-Performance Liquid Chromatography (HPLC) for purity and assay, Gas Chromatography-Mass Spectrometry (GC-MS) for volatile impurities, and Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy for structural verification.
Introduction
This compound is a complex heterocyclic molecule often utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs). Its molecular structure, featuring a fluorobenzoyl moiety attached to a bipiperidine scaffold, necessitates a multi-faceted analytical approach to ensure its identity, purity, and quality. The presence of impurities, arising from the synthetic route or degradation, can significantly impact the safety and efficacy of the final drug product. Therefore, validated and reliable analytical methods are critical for its release and use in GMP-compliant manufacturing processes.
This guide provides field-proven protocols and the scientific rationale for the application of modern analytical techniques. The methods are designed to be both robust and transferable, forming a solid basis for further development and validation as required by regulatory bodies.
Chromatographic Analysis: Purity and Impurity Profiling
Chromatographic techniques are the cornerstone of purity assessment for pharmaceutical intermediates. For a molecule like this compound, a combination of HPLC and GC-MS provides a comprehensive profile of non-volatile and volatile impurities, respectively.
High-Performance Liquid Chromatography (HPLC-UV)
Application: To determine the purity of this compound and quantify related substances.
Rationale: Reversed-phase HPLC is the method of choice due to the compound's moderate polarity. The fluorobenzoyl group contains a strong chromophore, making UV detection highly suitable and sensitive. A C18 stationary phase provides excellent hydrophobic retention and separation capabilities for the parent molecule and potential process-related impurities. The use of a buffered mobile phase ensures consistent peak shape and retention time by controlling the ionization state of the basic piperidine nitrogens. This method is based on established protocols for similar piperidine derivatives.[1][2]
Experimental Protocol: HPLC-UV Method
| Parameter | Recommended Condition | Rationale |
| HPLC System | Standard system with pump, autosampler, column oven, UV-Vis detector | Ensures reproducibility and control over separation parameters. |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Industry-standard for robust separation of moderately polar compounds.[1][2] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acid modifier improves peak shape for basic analytes. |
| Mobile Phase B | Acetonitrile | Common organic modifier with good UV transparency and elution strength. |
| Gradient Elution | 0-20 min: 30% to 90% B; 20-25 min: 90% B; 25.1-30 min: 30% B | A gradient is essential to elute potential impurities with a wide range of polarities and ensure the column is cleaned after each injection. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, providing optimal efficiency. |
| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. |
| Detection | UV at 240 nm | Wavelength of maximum absorbance for the fluorobenzoyl chromophore. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and peak shape. |
| Sample Prep. | Accurately weigh ~10 mg of sample into a 100 mL flask. Dissolve in 50:50 Acetonitrile:Water. | Creates a 0.1 mg/mL solution suitable for analysis. |
System Suitability: Before sample analysis, inject a standard solution five times. The relative standard deviation (RSD) for the peak area should be NMT 2.0%. The tailing factor for the main peak should be between 0.8 and 1.5.
Gas Chromatography-Mass Spectrometry (GC-MS)
Application: To identify and quantify volatile and semi-volatile impurities, including residual solvents.
Rationale: GC-MS is the gold standard for separating and identifying volatile compounds.[3][4] A headspace autosampler is often used for residual solvent analysis to avoid injecting the non-volatile API onto the GC column. For other semi-volatile impurities, direct injection of a derivatized or underivatized sample can be performed. The mass spectrometer provides definitive identification of eluted peaks based on their mass fragmentation patterns.[5]
Experimental Protocol: GC-MS Headspace for Residual Solvents
| Parameter | Recommended Condition | Rationale |
| GC-MS System | GC with Headspace Autosampler and Mass Spectrometric Detector | Standard for automated and sensitive analysis of volatile compounds. |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) | A mid-polarity column ideal for separating a wide range of common solvents. |
| Carrier Gas | Helium, constant flow at 1.2 mL/min | Inert carrier gas providing good chromatographic efficiency. |
| Oven Program | 40 °C (hold 5 min), ramp to 220 °C at 10 °C/min (hold 5 min) | Temperature program allows for separation of very volatile solvents at the beginning and elution of less volatile ones later. |
| Injector Temp. | 230 °C | Ensures rapid vaporization of analytes. |
| MS Transfer Line | 240 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| MS Ion Source | 230 °C | Standard temperature for electron ionization. |
| Mass Range | m/z 35-350 | Covers the mass range of common laboratory solvents and potential impurities. |
| Sample Prep. | Accurately weigh ~50 mg of sample into a 20 mL headspace vial. Add 5 mL of Dimethyl Sulfoxide (DMSO). Crimp and seal. | DMSO is a high-boiling solvent that effectively dissolves the sample and facilitates the release of volatile analytes into the headspace. |
| HS Conditions | Vial Equilibration: 80 °C for 15 min | Ensures partitioning of volatile analytes from the sample matrix into the gas phase for injection. |
Structural Elucidation and Confirmation
Spectroscopic techniques are indispensable for confirming the chemical structure of the synthesized molecule and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Application: Unambiguous confirmation of the molecular structure of this compound.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz):
-
Aromatic Protons: Two sets of doublets or multiplets expected in the range of δ 7.0-8.0 ppm, corresponding to the protons on the fluorophenyl ring.
-
Piperidine Protons: A complex series of broad multiplets between δ 1.5-4.0 ppm. The protons adjacent to the amide nitrogen will be deshielded and appear further downfield. Due to restricted rotation around the amide bond, some signals may be broadened or duplicated at room temperature.[6]
-
Bipiperidine Linkage Proton: A multiplet corresponding to the CH group at the junction of the two piperidine rings.
Experimental Protocol: NMR
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Acquisition: Record ¹H, ¹³C, and optionally 2D spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer.
-
Data Analysis: Process the spectra and assign peaks based on chemical shifts, coupling patterns, and integration, comparing them to expected values for the structure.
Infrared (IR) Spectroscopy
Application: To confirm the presence of key functional groups.
Rationale: IR spectroscopy is a rapid and simple technique for identifying the functional groups present in a molecule. The spectrum of this compound is expected to show characteristic absorption bands for the amide carbonyl group, the C-F bond, and C-H bonds of the piperidine rings.
Expected Characteristic IR Absorption Bands:
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type |
| ~1630-1650 | C=O (Amide) | Stretch |
| ~1220-1240 | C-F (Aryl) | Stretch |
| ~2850-2950 | C-H (Aliphatic) | Stretch |
| ~1400-1450 | C-H (Aliphatic) | Bend |
Method Validation Strategy
Any analytical method used for quality control in a regulated environment must be validated to demonstrate its suitability for the intended purpose.[10][11] The validation should be conducted according to the International Council for Harmonisation (ICH) Q2(R1) guideline.[12][13]
Analytical Workflow and Validation Plan
Caption: Workflow for analytical method lifecycle from development to routine use.
Key Validation Parameters:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present (impurities, degradation products).[11] This is demonstrated by analyzing spiked samples and assessing peak purity.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. Assessed by analyzing a series of standards over a defined range (e.g., 50-150% of the nominal concentration).
-
Accuracy: The closeness of test results to the true value. Determined by recovery studies on samples spiked with a known amount of analyte.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly. Evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day, different analysts/equipment).[11]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase pH, column temperature).
Conclusion
The analytical control of this compound requires a combination of chromatographic and spectroscopic techniques. The HPLC-UV method is central to determining purity and assay, while GC-MS is crucial for controlling volatile impurities and residual solvents. NMR and IR spectroscopy provide definitive structural confirmation. The protocols outlined in this guide serve as a robust starting point for implementation in a quality control laboratory. It is imperative that these methods are formally validated according to ICH guidelines to ensure they are fit for their intended purpose in the development and manufacturing of pharmaceutical products.
References
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ICH. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. [Link]
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ICH. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]
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ICH. Quality Guidelines. International Council for Harmonisation. [Link]
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ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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EMA. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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PubChem. 1-Acetyl-4-(4-fluorobenzoyl)piperidine. National Center for Biotechnology Information. [Link]
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Al-hadedi, A. A. M., et al. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Molecules, 26(9), 2430. [Link]
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Barrow, J. C., et al. (2020). Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. Chemistry & Medicinal Chemistry, 15(15), e202500298. [Link]
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Lee, K. R., et al. (2013). Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans. Archives of Pharmacal Research, 36(1), 93-99. [Link]
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Wang, Y., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, bmab099. [Link]
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Hovione. (2018). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
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Chromatography Forum. (2015). piperidine analysis in API by GC-HS. [Link]
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Corilo, Y. E., et al. (2015). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers. Rapid Communications in Mass Spectrometry, 29(16), 1471-1481. [Link]
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Comprehensive NMR Spectroscopy Analysis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine: An In-Depth Technical Guide
An Application Note for Researchers and Drug Development Professionals
Abstract
1-(4-Fluorobenzoyl)-4,4'-bipiperidine is a key heterocyclic scaffold frequently encountered in medicinal chemistry and drug development. Its precise structural characterization is paramount for quality control, reaction monitoring, and understanding structure-activity relationships. This guide provides a detailed analysis of its structure using Nuclear Magnetic Resonance (NMR) spectroscopy. We delve into the theoretical underpinnings and practical application of ¹H and ¹³C NMR, offering a predictive analysis of the spectrum, a step-by-step experimental protocol, and a logical workflow for spectral interpretation. Special emphasis is placed on the unique spectral features arising from the N-acyl amide bond and the influence of the fluorine substituent on the aromatic ring.
Introduction and Molecular Context
The 4,4'-bipiperidine moiety is a privileged structure in drug discovery, serving as a rigid scaffold that can orient functional groups in a well-defined three-dimensional space. Acylation of one of the piperidine nitrogens, as in this compound, introduces an amide linkage and a fluorinated phenyl ring, further expanding its potential for molecular interactions. The fluorine atom is a common bioisostere for hydrogen and can modulate metabolic stability, binding affinity, and membrane permeability.
Given its structural complexity, including multiple stereocenters and the potential for conformational isomerism, NMR spectroscopy stands as the definitive analytical tool for its unambiguous characterization. This note serves as a comprehensive guide for researchers utilizing NMR to verify the synthesis and purity of this important compound.
Molecular Structure and Predicted NMR Environments
To interpret the NMR spectra of this compound, it is essential to first identify the chemically non-equivalent proton and carbon atoms. The molecule's structure and numbering scheme are presented below.
Caption: Molecular structure and numbering of this compound.
-
Amide Bond Rotation: The C(O)-N' amide bond possesses a partial double-bond character, which restricts free rotation. This phenomenon can lead to the existence of rotational isomers (rotamers) at room temperature.[1][2] Consequently, the protons and carbons on the acylated piperidine ring (Ring A), particularly those proximal to the nitrogen (C2'/H2' and C6'/H6'), may become chemically non-equivalent and appear as broadened signals or distinct sets of signals in the NMR spectrum.
-
Fluorine Coupling: The ¹⁹F nucleus has a spin of I = 1/2 and is 100% abundant. It couples to both nearby protons and carbons, providing valuable structural information. This coupling extends over several bonds, leading to characteristic splitting patterns.[3][4]
Predictive ¹H NMR Spectral Analysis (400 MHz, CDCl₃)
The ¹H NMR spectrum can be divided into two main regions: the downfield aromatic region and the upfield aliphatic region corresponding to the bipiperidine scaffold.
Aromatic Region (~7.0 - 7.5 ppm)
The 4-fluorobenzoyl group will exhibit two distinct signals due to the molecule's symmetry plane bisecting the C1"-C4" bond.
-
H2"/H6": These protons are ortho to the electron-withdrawing carbonyl group and will be the most downfield aromatic signals. They are coupled to the adjacent H3"/H5" protons (³JHH, typical ortho coupling ~7-9 Hz) and to the fluorine atom four bonds away (⁴JHF, typical meta coupling ~4-8 Hz). This will result in a doublet of doublets, which may appear as a triplet.[5]
-
H3"/H5": These protons are ortho to the fluorine atom. They are coupled to the adjacent H2"/H6" protons (³JHH ~7-9 Hz) and to the fluorine atom three bonds away (³JHF, typical ortho coupling ~6-10 Hz).[5] This will also result in a doublet of doublets, often appearing as a triplet.
Aliphatic Bipiperidine Region (~1.0 - 4.8 ppm)
The signals from the two piperidine rings will be distinct due to the N-acylation on one ring.
-
Ring A (Acylated):
-
H2'/H6' (axial & equatorial): These protons are alpha to the amide nitrogen. The electron-withdrawing effect of the carbonyl group causes a significant downfield shift. Due to restricted amide bond rotation, these four protons can become diastereotopic, leading to complex, potentially broad multiplets in the range of ~3.5 - 4.8 ppm .[1]
-
H3'/H5' (axial & equatorial) and H4' (axial): These protons will resonate upfield from H2'/H6', likely appearing as overlapping multiplets in the ~1.2 - 2.0 ppm range.
-
-
Ring B (Unsubstituted):
-
NH Proton: A broad singlet, exchangeable with D₂O, typically appearing between ~1.5 - 2.5 ppm , though its position is highly dependent on concentration and solvent.
-
H2"/H6" (axial & equatorial): Protons alpha to the secondary amine nitrogen. These will appear as multiplets, typically around ~3.0 - 3.2 ppm .
-
H3"/H5" (axial & equatorial) and H4" (axial): These protons are the most shielded and will appear as complex, overlapping multiplets in the ~1.0 - 1.8 ppm range.
-
| Predicted Signal | Approx. δ (ppm) | Multiplicity | Integration | Assignment |
| Ar-H | ~7.4 - 7.5 | t (dd) | 2H | H2'''/H6''' |
| Ar-H | ~7.1 - 7.2 | t (dd) | 2H | H3'''/H5''' |
| Piperidine-H | ~3.5 - 4.8 | br m | 4H | H2'/H6' (Acylated Ring) |
| Piperidine-H | ~3.0 - 3.2 | m | 4H | H2"/H6" (Free Ring) |
| Piperidine-H | ~1.0 - 2.0 | m | 9H | H3'/H5', H4', H3"/H5", H4" |
| Amine-H | ~1.5 - 2.5 | br s | 1H | NH (Free Ring) |
Predictive ¹³C NMR Spectral Analysis (101 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum will show distinct signals for each unique carbon. The signals for the carbons in the fluorinated aromatic ring will be split due to C-F coupling.[4][6]
-
Carbonyl Carbon (~170 ppm): The amide carbonyl carbon (C=O) will be one of the most downfield signals.
-
Aromatic Carbons (~115 - 165 ppm):
-
C4" (C-F): This carbon will appear as a doublet with a very large one-bond coupling constant (¹JCF ≈ 240-260 Hz).[7] It will be significantly downfield due to the direct attachment of the electronegative fluorine.
-
C1": The ipso-carbon attached to the carbonyl group will be a weak signal, split by a three-bond coupling to fluorine (³JCF).
-
C2"/C6": These carbons will appear as a doublet due to two-bond coupling with fluorine (²JCF ≈ 15-25 Hz).
-
C3"/C5": These carbons will also appear as a doublet due to three-bond coupling with fluorine (³JCF ≈ 5-10 Hz).
-
-
Piperidine Carbons (~25 - 55 ppm):
-
Ring A (Acylated): The carbons alpha to the nitrogen (C2'/C6') will be deshielded compared to those in the free ring. Due to amide rotation, these may appear as two distinct signals or as a single broadened signal around ~40 - 48 ppm . The C4' carbon will be around ~35-40 ppm , and C3'/C5' will be the most shielded in this ring, around ~28-32 ppm .
-
Ring B (Unsubstituted): The carbons alpha to the free amine (C2"/C6") will be around ~50-55 ppm . The C4" carbon will be around ~40-45 ppm , and C3"/C5" will be around ~30-35 ppm .
-
| Predicted Signal | Approx. δ (ppm) | Multiplicity (due to ¹⁹F) | Assignment |
| C=O | ~170 | s (or small d, ⁴JCF) | C=O |
| Ar-C | ~162 - 166 | d, ¹JCF ≈ 250 Hz | C4''' (C-F) |
| Ar-C | ~130 - 135 | d, ³JCF | C1''' |
| Ar-C | ~128 - 132 | d, ²JCF | C2'''/C6''' |
| Ar-C | ~115 - 117 | d, ³JCF | C3'''/C5''' |
| Piperidine-C | ~50 - 55 | s | C2"/C6" (Free Ring) |
| Piperidine-C | ~40 - 48 | s (or two signals) | C2'/C6' (Acylated Ring) |
| Piperidine-C | ~40 - 45 | s | C4" (Free Ring) |
| Piperidine-C | ~35 - 40 | s | C4' (Acylated Ring) |
| Piperidine-C | ~30 - 35 | s | C3"/C5" (Free Ring) |
| Piperidine-C | ~28 - 32 | s | C3'/C5' (Acylated Ring) |
Experimental Protocols
Sample Preparation
-
Weighing: Accurately weigh 10-15 mg of the this compound sample.
-
Dissolution: Transfer the sample into a clean, dry vial. Add approximately 0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent contains 0.03% v/v tetramethylsilane (TMS) as an internal reference standard (δ = 0.00 ppm for both ¹H and ¹³C).[8]
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved. If any particulate matter remains, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.
-
Transfer: Transfer the clear solution into a 5 mm NMR tube.
-
D₂O Exchange (Optional): To confirm the NH proton signal, acquire a standard ¹H spectrum. Then, add one drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum. The NH proton signal should diminish or disappear.
NMR Data Acquisition
These are suggested starting parameters for a 400 MHz spectrometer. Optimization may be required.
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single pulse (zg30).
-
Spectral Width: 16 ppm (centered around 6 ppm).
-
Acquisition Time: ~2.5 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 16.
-
-
¹³C{¹H} NMR Spectroscopy:
-
Pulse Program: Standard proton-decoupled single pulse (zgpg30).
-
Spectral Width: 240 ppm (centered around 100 ppm).
-
Acquisition Time: ~1.4 seconds.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
2D NMR (Optional but Recommended):
-
COSY (¹H-¹H Correlation): To establish proton-proton coupling networks, confirming assignments within the piperidine rings and the aromatic system.
-
HSQC (¹H-¹³C Correlation): To directly link each proton to its attached carbon, providing definitive C-H assignments.
-
Data Interpretation Workflow
A systematic approach is crucial for accurately assigning the complex spectrum of this molecule.
Caption: Recommended workflow for NMR spectral analysis.
Conclusion
The NMR analysis of this compound is a multi-faceted process that provides a wealth of structural information. Key identifying features include the characteristic doublet-of-doublets pattern in the aromatic region of the ¹H spectrum, the significant deshielding of the α-amide protons, and the large ¹JCF coupling constant observed for the fluorinated carbon in the ¹³C spectrum. Potential signal broadening due to restricted amide bond rotation is an important consideration. By following the protocols and interpretation workflow outlined in this guide, researchers can confidently verify the structure and purity of this valuable chemical entity, ensuring the integrity of their subsequent research and development efforts.
References
- Vertex AI Search. (n.d.). ¹H-NMR and ¹³C-NMR Spectra.
- ChemicalBook. (n.d.). 4,4'-Bipiperidine dihydrochloride(78619-84-8) 1H NMR spectrum.
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- Magritek. (2014). Simultaneous Proton and Fluorine decoupled 13C NMR.
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Application Note: Elucidating the Mass Spectrometric Fragmentation of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(4-Fluorobenzoyl)-4,4'-bipiperidine is a molecule of interest in medicinal chemistry and drug development, often serving as a scaffold or intermediate in the synthesis of novel therapeutic agents. A thorough understanding of its behavior under mass spectrometric analysis is crucial for its identification, characterization, and quality control. This application note provides a detailed examination of the predicted mass spectrometry fragmentation pathways of this compound, drawing upon established principles of N-acylpiperidine and bipiperidine fragmentation. The insights provided herein are intended to guide researchers in interpreting mass spectra and developing robust analytical methods.
Predicted Mass Spectrometric Fragmentation Behavior
The fragmentation of this compound under mass spectrometry, typically employing soft ionization techniques like Electrospray Ionization (ESI), is expected to be driven by the presence of the amide linkage and the bipiperidine core. The protonated molecule [M+H]⁺ is the anticipated precursor ion in positive ion mode. Subsequent collision-induced dissociation (CID) would lead to a series of characteristic product ions.
The fragmentation cascade is likely initiated at the most labile bonds, primarily the amide bond and the bonds adjacent to the nitrogen atoms (alpha-cleavage). The presence of the electron-withdrawing fluorine atom on the benzoyl group can also influence the fragmentation pathways.
Key Predicted Fragmentation Pathways:
-
Formation of the 4-Fluorobenzoyl Cation: A primary and highly characteristic fragmentation is the cleavage of the amide bond, leading to the formation of the stable 4-fluorobenzoyl cation at m/z 123. This is a common fragmentation pattern for N-benzoyl derivatives.[1] The subsequent loss of carbon monoxide (CO) from this ion can produce the 4-fluorophenyl cation at m/z 95.
-
Alpha-Cleavage of the Piperidine Rings: Alpha-cleavage, the cleavage of the C-C bond adjacent to a nitrogen atom, is a dominant fragmentation pathway for piperidine derivatives.[2] In the case of this compound, multiple alpha-cleavage events are possible, leading to the formation of stable iminium ions and ring-opening fragments.
-
Cleavage of the 4,4'-Bipiperidine Linkage: The bond connecting the two piperidine rings can also undergo cleavage. This can result in fragments corresponding to a single protonated piperidine ring or a piperidinyl cation.
Proposed Fragmentation Scheme
Based on these principles, a proposed fragmentation pathway for this compound is illustrated below. The exact m/z values of the fragments will depend on the specific bond cleavages and rearrangements.
Caption: Proposed fragmentation pathways of this compound.
Quantitative Data Summary
The following table summarizes the predicted major fragment ions and their proposed structures. The relative abundances of these ions would be dependent on the collision energy used in the MS/MS experiment.
| m/z (Predicted) | Proposed Structure/Identity | Fragmentation Pathway |
| [M+H]⁺ | Protonated this compound | - |
| 123 | 4-Fluorobenzoyl cation | Cleavage of the amide bond |
| 95 | 4-Fluorophenyl cation | Loss of CO from the 4-fluorobenzoyl cation |
| Variable | Iminium ions | Alpha-cleavage of the piperidine rings |
| Variable | Piperidinyl and related fragments | Cleavage of the 4,4'-bipiperidine linkage |
Experimental Protocols
To experimentally verify the fragmentation of this compound, the following protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are recommended.
Sample Preparation
-
Standard Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent such as methanol or acetonitrile.
-
Working Solution: Dilute the stock solution with the initial mobile phase to a final concentration of 1-10 µg/mL.
LC-MS/MS Method
The following is a general-purpose LC-MS/MS method that can be optimized for specific instrumentation.
Caption: Experimental workflow for LC-MS/MS analysis.
Data Analysis and Interpretation
-
Precursor Ion Identification: In the full scan mass spectrum, identify the protonated molecule [M+H]⁺ of this compound.
-
Product Ion Spectrum Analysis: Analyze the product ion spectrum obtained from the fragmentation of the precursor ion.
-
Fragment Identification: Identify the characteristic fragment ions as outlined in the "Quantitative Data Summary" table.
-
Pathway Confirmation: Correlate the observed fragment ions with the proposed fragmentation pathways to confirm the structure of the analyte.
Conclusion
The mass spectrometric fragmentation of this compound is predicted to be characterized by the formation of a prominent 4-fluorobenzoyl cation (m/z 123) and various iminium ions resulting from alpha-cleavage of the piperidine rings. The provided protocols offer a robust starting point for the analytical characterization of this compound. A thorough understanding of these fragmentation patterns is essential for confident structural elucidation and method development in a research and drug development setting.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736050, 4,4'-Bipiperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2724440, 4-(4-Fluorobenzoyl)piperidine. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117257, 1-Acetyl-4-(4-fluorobenzoyl)piperidine. Retrieved from [Link]
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University of Alabama at Birmingham. (2012, February 3). Ion fragmentation of small molecules in mass spectrometry. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 78607, 1,4'-Bipiperidine. Retrieved from [Link]
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Spectroscopy Online. (2010). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. Retrieved from [Link]
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Shimadzu. (n.d.). Using a Single Quadrupole Mass Spectrometer to Check Peptide Synthesis and Analyze Impurities. Retrieved from [Link]
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Application Notes & Protocols: 1-(4-Fluorobenzoyl)-4,4'-bipiperidine as a Pivotal Intermediate in Neuroleptic Drug Synthesis
Abstract
This document provides a comprehensive technical guide on the synthesis, application, and quality control of 1-(4-fluorobenzoyl)-4,4'-bipiperidine. This key intermediate is integral to the manufacturing of several prominent antipsychotic drugs, particularly those within the diphenylbutylpiperidine class. We will delve into the synthetic protocols, mechanistic underpinnings, and critical quality control parameters necessary for the successful utilization of this compound in pharmaceutical research and development. This guide is intended for researchers, chemists, and drug development professionals, offering both theoretical insights and practical, field-tested methodologies.
Introduction: The Strategic Importance of the Fluorobenzoyl Bipiperidine Scaffold
In the landscape of medicinal chemistry, the strategic selection of molecular intermediates is paramount to the efficient and successful synthesis of active pharmaceutical ingredients (APIs). This compound (CAS RN: 886506-15-6) has emerged as a cornerstone intermediate, particularly in the development of neuroleptic agents.[1][2] Its molecular architecture, featuring a rigid 4,4'-bipiperidine core coupled with a 4-fluorobenzoyl moiety, provides a versatile scaffold for constructing complex molecules with high affinity for dopamine receptors.[3]
The 4-fluorobenzoyl group is a common pharmacophore in central nervous system (CNS) active drugs, enhancing binding affinity and modulating pharmacokinetic properties. The bipiperidine structure offers a robust framework for introducing further substitutions, enabling the fine-tuning of a drug candidate's pharmacological profile.[4] This intermediate is most notably employed in the synthesis of long-acting antipsychotics such as Fluspirilene and Penfluridol, which are crucial for the management of chronic schizophrenia.[5][6] This guide will elucidate the synthesis of the intermediate itself and its subsequent conversion into these vital therapeutic agents.
Physicochemical & Safety Data
A thorough understanding of the physical and chemical properties, alongside stringent adherence to safety protocols, is non-negotiable when handling any chemical intermediate.
| Property | Value | Source |
| Chemical Name | This compound | [7] |
| CAS Number | 886506-15-6 | [7] |
| Molecular Formula | C₁₇H₂₃FN₂O | [7][8] |
| Molecular Weight | 290.38 g/mol | [7] |
| Appearance | Typically a solid powder | N/A |
| Purity | ≥98% (typical for commercial grades) | [9] |
Safety & Handling
While specific data for this compound is limited, data from structurally related compounds like 4,4'-bipiperidine and 4-(4-Fluorobenzoyl)piperidine hydrochloride indicate the need for caution.[10][11][12]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[10][12] Harmful if swallowed (H302).[12]
-
Precautionary Measures:
-
First Aid:
-
If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[14]
-
If on skin: Wash with plenty of soap and water.
-
If inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water and consult a physician.[14]
-
-
Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[14]
Synthesis Protocol: this compound
The most direct and common method for preparing the title compound is through the N-acylation of 4,4'-bipiperidine with 4-fluorobenzoyl chloride. This reaction is a classic Schotten-Baumann type reaction, typically performed in the presence of a base to neutralize the hydrochloric acid byproduct.
Causality of Experimental Choices:
-
Reactants: 4,4'-Bipiperidine serves as the nucleophile, with one of its secondary amine groups attacking the electrophilic carbonyl carbon of 4-fluorobenzoyl chloride.[15]
-
Solvent: A polar aprotic solvent like Dichloromethane (DCM) or Chloroform is chosen for its ability to dissolve the reactants while remaining inert to the reaction conditions.[16]
-
Base: A tertiary amine, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), is used as an acid scavenger. It is non-nucleophilic and effectively neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
Temperature: The reaction is initiated at a low temperature (0 °C) to control the initial exothermic reaction upon addition of the acyl chloride, thus minimizing potential side reactions. It is then allowed to warm to room temperature to ensure the reaction proceeds to completion.
Experimental Workflow Diagram
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Application Notes & Protocols: 1-(4-Fluorobenzoyl)-4,4'-bipiperidine for Ligand Binding Assays
Executive Summary
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine in ligand binding assays. The 4,4'-bipiperidine scaffold is a versatile building block in medicinal chemistry, recognized for its role in the synthesis of pharmaceuticals targeting neurological disorders.[1] This guide details the molecular profile of the title compound, the principles of competitive ligand binding, a detailed protocol for a robust radioligand binding assay, and essential data analysis procedures to empower researchers in characterizing its interactions with biological targets.
Molecular Profile & Putative Therapeutic Relevance
The this compound structure is part of the broader class of piperidine derivatives, which are among the most significant synthetic fragments in drug design and are present in numerous pharmaceuticals.[2] Derivatives of the 4,4'-bipiperidine and related piperidine cores have been investigated for a range of central nervous system (CNS) activities, including analgesic and serotonergic effects.[3][4] The physicochemical properties of such compounds are critical for their ability to penetrate the blood-brain barrier and exert effects, with optimal lipophilicity (LogP) values often falling in the range of 1.5-2.7 for CNS drugs.[5]
While the specific molecular target for this compound is not definitively established in publicly accessible literature, its structural motifs suggest potential affinity for G-protein coupled receptors (GPCRs) such as dopamine, serotonin, or opioid receptors, which are common targets for piperidine-containing CNS agents.[2][3] Therefore, ligand binding assays are the foundational tool to identify its primary biological targets and quantify its binding affinity.
Table 1: Physicochemical Properties of Related Scaffolds
| Property | Value (Calculated/Reported) | Source |
|---|---|---|
| 4,4'-Bipiperidine (Core Scaffold) | ||
| Molecular Formula | C₁₀H₂₀N₂ | PubChem CID: 736050[6] |
| Molecular Weight | 168.28 g/mol | PubChem CID: 736050[6] |
| 4-(4-Fluorobenzoyl)piperidine (Related Fragment) | ||
| Molecular Formula | C₁₂H₁₄FNO | PubChem CID: 2724440[7] |
| Molecular Weight | 207.24 g/mol | PubChem CID: 2724440[7] |
Note: Specific experimental data for the title compound should be generated and recorded as part of initial assay development.
Principle of Competitive Ligand Binding Assays
Ligand binding assays are a gold standard for quantifying the interaction between a ligand (e.g., a drug candidate) and its receptor.[8][9] The most common format for screening and characterization is the competitive binding assay.[10]
This technique relies on the competition between a labeled ligand (typically a radioligand of known high affinity) and an unlabeled test compound (this compound) for a finite number of receptor sites. By measuring the ability of increasing concentrations of the test compound to displace the radioligand, we can determine the test compound's affinity for the receptor.[8][10] The primary output is the IC50 value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), which can then be converted to an inhibition constant (Ki).
Caption: Principle of a competitive radioligand binding assay.
Detailed Experimental Protocol: Competitive Radioligand Binding Assay
This protocol provides a robust framework for determining the binding affinity (Ki) of this compound for a putative target receptor (e.g., Dopamine D2 Receptor) expressed in a membrane preparation.
3.1. Essential Materials & Reagents
-
Test Compound: this compound
-
Receptor Source: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., CHO-K1 or HEK293 cells).
-
Radioligand: A high-affinity radioligand for the target receptor (e.g., [³H]-Spiperone for D2 receptors).
-
Non-specific Binding Determinate: A high concentration of a known, unlabeled ligand for the target receptor (e.g., Haloperidol or unlabeled Spiperone).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.[11]
-
Wash Buffer: Ice-cold Assay Buffer.
-
Protein Quantification Reagent: BCA Protein Assay Kit.[11]
-
Filtration Apparatus: 96-well Brandel or PerkinElmer cell harvester.
-
Filter Mats: GF/B or GF/C glass fiber filters, pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Cocktail: Betaplate Scint or equivalent.[11]
-
Microplate Scintillation Counter: MicroBeta TriLux or similar.[11]
-
96-well Assay Plates.
3.2. Preparation of Solutions
-
Test Compound Stock (10 mM): Accurately weigh the test compound and dissolve in 100% DMSO to make a 10 mM stock solution. Store at -20°C.
-
Serial Dilutions: On the day of the experiment, perform serial dilutions of the test compound stock in assay buffer to create a range of concentrations (e.g., 10-point, 1:10 or 1:3 dilutions) to span at least five log units.[8]
-
Radioligand Working Solution: Dilute the radioligand stock in assay buffer to a final concentration equal to its Kd value (determined from prior saturation binding experiments). This concentration is optimal as it provides a good signal-to-noise ratio without being excessive.
-
Receptor Membrane Preparation: Thaw the membrane aliquot on ice. Resuspend the pellet in a known volume of ice-cold assay buffer. Homogenize gently. Determine the protein concentration using a BCA assay. Dilute the membrane preparation in assay buffer to achieve a final concentration of 5-20 µg of protein per well.[11]
3.3. Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate map to include wells for Total Binding, Non-specific Binding (NSB), and the test compound concentrations in duplicate or triplicate.
-
Total Binding Wells (n=3): Receive radioligand and vehicle (assay buffer with the same final DMSO concentration as the test compound wells).
-
NSB Wells (n=3): Receive radioligand and a saturating concentration of the non-specific binding determinate (e.g., 10 µM Haloperidol).
-
Test Compound Wells: Receive radioligand and the corresponding serial dilution of this compound.
-
-
Reagent Addition: Add reagents to the wells in the following order (example volumes for a 250 µL final volume):
-
50 µL of Assay Buffer (for Total Binding) OR NSB Determinate OR Test Compound Dilution.
-
50 µL of Radioligand Working Solution.
-
150 µL of diluted Receptor Membrane Preparation.[11]
-
-
Incubation: Incubate the plate for a predetermined time (e.g., 60-90 minutes) at a specific temperature (e.g., 25°C or 30°C) with gentle agitation.[11] This step is critical to allow the binding reaction to reach equilibrium.
-
Harvesting: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filter mat using the cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).
-
Washing: Immediately wash the filters 3-4 times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Drying: Dry the filter mat completely (e.g., under a heat lamp or in a low-temperature oven for 30-60 minutes).[11]
-
Counting: Seal the dried filter mat in a sample bag with scintillation cocktail and count the radioactivity in a microplate scintillation counter. The output will be in Counts Per Minute (CPM) or Disintegrations Per Minute (DPM).
Data Analysis & Interpretation
The goal of data analysis is to derive the Ki value, which represents the intrinsic binding affinity of the test compound.
4.1. Calculating Specific Binding
First, calculate the specific binding for each concentration of the test compound. Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM)
4.2. Generating the IC50 Curve
-
Convert the specific binding CPM values at each test compound concentration to a percentage of the maximum specific binding (where the control wells with no inhibitor represent 100%).
-
Plot the percent specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) using software like GraphPad Prism. This will yield the IC50 value.[11]
4.3. Calculating the Ki using the Cheng-Prusoff Equation
The IC50 is dependent on the concentration of the radioligand used in the assay.[12][13] To determine the intrinsic affinity constant (Ki), which is an absolute value, use the Cheng-Prusoff equation.[12]
Ki = IC50 / (1 + [L]/Kd)
Where:
-
Ki: The inhibition constant for the test compound.
-
IC50: The concentration of the test compound that inhibits 50% of specific radioligand binding.
-
[L]: The concentration of the radioligand used in the assay.
-
Kd: The equilibrium dissociation constant of the radioligand for the receptor (must be determined from separate saturation binding experiments).
Caption: Data analysis workflow from raw counts to Ki determination.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High Non-Specific Binding (>30% of Total) | Radioligand is too hydrophobic; Insufficient washing; Filter mats not pre-treated. | Include BSA or detergents in the wash buffer; Pre-soak filters in 0.5% PEI; Increase the number of wash steps.[14] |
| Low Signal (Low Total Binding Counts) | Insufficient receptor protein; Degraded radioligand or receptor; Incorrect buffer pH or composition. | Increase µg of membrane protein per well; Verify radioligand and membrane integrity; Optimize buffer conditions. |
| Poor Curve Fit / High Data Scatter | Pipetting errors; Incomplete mixing; Assay not at equilibrium. | Use calibrated pipettes; Ensure gentle agitation during incubation; Perform a time-course experiment to determine the optimal incubation time. |
| Calculated Ki is Higher than IC50 | This is expected and mathematically correct according to the Cheng-Prusoff equation. | This is not an error. The Ki will always be less than or equal to the IC50. A large difference indicates the radioligand concentration was high relative to its Kd.[13] |
Conclusion
This compound represents a valuable chemical scaffold for CNS drug discovery. The protocols and methodologies outlined in this document provide a validated framework for accurately determining its binding affinity to specific molecular targets. By employing robust techniques like the competitive radioligand binding assay and correct data analysis using the Cheng-Prusoff equation, researchers can effectively characterize this compound, paving the way for further structure-activity relationship studies and lead optimization.
References
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Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT). 12
-
Enzyme Inhibitor Terms and Calculations. Sigma-Aldrich.
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Cheng-Prusoff Equation Calculator. AAT Bioquest. 15
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Radioligand Binding Assay. Gifford Bioscience. 8
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Competitive Radioligand Binding Assays. Alfa Cytology. 10
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Limbird, L. E. (1996). Radioligand Binding Methods: Practical Guide and Tips. PubMed. 9
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Chem Help ASAP. (2021). Ki, IC50, & the Cheng-Prusoff equation. YouTube. 13
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Leff, P., & Dougall, I. G. (1993). Determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. PubMed. 16
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Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. 11
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Radiometric Ligand-Binding Assays. Revvity. 14
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Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties. PubMed. 3
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4,4'-Bipiperidine. Chem-Impex. 1
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Saify, Z. S., et al. (2005). Synthesis and pharmacological activity of 4-(4'-(chlorophenyl)-4-hydroxypiperidine) derivatives. PubMed. 4
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4,4'-Bipiperidine. PubChem.
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Grygorenko, O. O., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
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Pajouhesh, H., & Lenz, G. R. (2005). Medicinal Chemical Properties of Successful Central Nervous System Drugs. PubMed Central.
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Application Notes and Protocols: 1-(4-Fluorobenzoyl)-4,4'-bipiperidine in Material Science
Abstract: This document provides a comprehensive technical guide on the potential material science applications of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. While primarily recognized as an intermediate in pharmaceutical synthesis, its unique molecular architecture, combining a rigid bipiperidine core with a polar fluorobenzoyl group, suggests significant, yet underexplored, potential in the development of advanced materials. These application notes will delve into the synthesis, physicochemical properties, and prospective uses of this compound as a monomer for specialty polymers, a foundational unit for coordination polymers, and a structural component in liquid crystal formulations. Detailed, field-proven protocols and characterization methodologies are provided to guide researchers in exploring these novel applications.
Introduction: Unveiling Latent Potential
This compound is a derivative of 4,4'-bipiperidine, a versatile chemical building block known for its applications in pharmaceuticals and polymer chemistry.[1] The introduction of the 4-fluorobenzoyl group to the bipiperidine scaffold imparts a unique combination of rigidity, polarity, and potential for intermolecular interactions, making it a compelling candidate for material science exploration. The presence of the fluorine atom can enhance thermal and chemical stability, a desirable trait in many advanced materials.[2][3][4] This guide will serve as a foundational resource for researchers and scientists interested in leveraging the distinct properties of this compound for the creation of novel functional materials.
Molecular Architecture and Physicochemical Properties
The material properties of a substance are intrinsically linked to its molecular structure. This compound possesses several key features that suggest its utility in material science:
-
Rigid Bipiperidine Core: The 4,4'-bipiperidine unit provides a stiff and sterically defined backbone. This rigidity is a crucial attribute for the formation of ordered structures, such as those found in specialty polymers and liquid crystals.[1]
-
Polar Fluorobenzoyl Group: The fluorobenzoyl moiety introduces a significant dipole moment and the capacity for hydrogen bonding and π-π stacking interactions. These non-covalent interactions are fundamental in directing the self-assembly of molecules into functional supramolecular architectures.
-
Fluorine Substitution: The fluorine atom offers several advantages, including increased thermal stability, chemical resistance, and altered electronic properties.[2][3] In the context of liquid crystals, fluorine substitution is a well-established strategy for tuning dielectric anisotropy and other electro-optical properties.[5][6]
A summary of the key physicochemical properties of the parent compound, 4,4'-bipiperidine, and related structures is presented in Table 1.
| Property | 4,4'-Bipiperidine | This compound (Predicted) |
| Molecular Formula | C10H20N2[1][7][8] | C17H23FN2O[9] |
| Molecular Weight | 168.28 g/mol [1][7][8] | 290.38 g/mol [9] |
| Melting Point | 169 - 173 °C[1] | Likely elevated due to increased molecular weight and polarity |
| Appearance | White to off-white crystalline powder[1] | Predicted to be a crystalline solid |
| Solubility | Soluble in various organic solvents | Expected to have good solubility in polar organic solvents |
Potential Material Science Applications & Protocols
Monomer for Specialty Polyamides
The secondary amine on one of the piperidine rings of this compound can serve as a reactive site for polymerization. This allows for its incorporation into polyamide chains, potentially yielding materials with enhanced thermal stability and specific surface properties due to the fluorobenzoyl group.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial acylation reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a robust and reproducible synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
The most prevalent and efficient method for synthesizing this compound is the N-acylation of 4,4'-bipiperidine with 4-fluorobenzoyl chloride. This reaction typically falls under the category of the Schotten-Baumann reaction, which involves the acylation of an amine in the presence of a base.[1][2][3] The base is crucial as it neutralizes the hydrochloric acid (HCl) byproduct, driving the reaction to completion.[2][4]
Q2: Why is the choice of base so critical in this reaction?
The base serves two primary functions: it neutralizes the HCl generated during the reaction and prevents the protonation of the unreacted amine starting material.[2][4] If the amine becomes protonated, it is no longer nucleophilic and cannot react with the acyl chloride, thus diminishing the yield.[2] Common bases include aqueous sodium hydroxide, pyridine, or triethylamine (TEA).[4][5][6] While aqueous bases are effective under biphasic "Schotten-Baumann conditions,"[3] organic bases like pyridine or TEA are often used in anhydrous organic solvents. Pyridine can also act as a catalyst.[4][6]
Q3: Can I use 4-fluorobenzoic acid directly instead of 4-fluorobenzoyl chloride?
Directly using 4-fluorobenzoic acid to form an amide bond with 4,4'-bipiperidine is possible but requires a coupling agent (e.g., DCC, EDC) to activate the carboxylic acid. The use of 4-fluorobenzoyl chloride is generally more straightforward and often results in higher yields for this type of acylation. The acyl chloride is significantly more electrophilic and reactive than the corresponding carboxylic acid.
Q4: What are the key differences between using an acyl chloride versus an acid anhydride?
Both acyl chlorides and acid anhydrides are effective acylating agents for amines.[7] Acyl chlorides are typically more reactive. Acid anhydrides can also be used, and while they may be less reactive, they can sometimes offer advantages in terms of handling and side-product profiles.[8] For this specific synthesis, 4-fluorobenzoyl chloride is readily available and highly effective.
Q5: What are the typical reaction solvents and temperatures?
Anhydrous, aprotic solvents are the preferred choice to avoid hydrolysis of the acyl chloride.[9] Dichloromethane (DCM), tetrahydrofuran (THF), and acetonitrile (MeCN) are common options.[8][9] The reaction is often initiated at a low temperature, such as 0 °C (ice bath), to control the initial exothermic reaction, and then allowed to warm to room temperature.[6][8]
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound.
Problem 1: Low or No Product Yield
Possible Cause 1: Inactive Reagents
-
4-Fluorobenzoyl Chloride: This reagent is sensitive to moisture and can hydrolyze to the unreactive 4-fluorobenzoic acid.
-
Troubleshooting Step:
-
Ensure the 4-fluorobenzoyl chloride is fresh or has been stored under anhydrous conditions.
-
Consider running a small-scale test reaction with a simple amine to confirm the activity of the acylating agent.
-
If necessary, purify the 4-fluorobenzoyl chloride by distillation.
-
Possible Cause 2: Incorrect Stoichiometry
-
An improper ratio of reactants can lead to an incomplete reaction.
-
Troubleshooting Step:
-
Carefully verify the molar equivalents of 4,4'-bipiperidine, 4-fluorobenzoyl chloride, and the base.
-
A slight excess (1.05-1.1 equivalents) of the 4-fluorobenzoyl chloride is often used to ensure complete consumption of the more valuable bipiperidine starting material.[6]
-
Possible Cause 3: Insufficient Base
-
As the reaction proceeds, HCl is generated, which will react with the starting amine to form a non-nucleophilic ammonium salt.[2]
-
Troubleshooting Step:
-
Ensure at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) is used to neutralize the HCl.[8]
-
If using the amine starting material as the base, at least two equivalents of the amine are required.
-
Problem 2: Formation of Multiple Products (Side Reactions)
Possible Cause 1: Di-acylation
-
4,4'-Bipiperidine has two secondary amine groups. While the second acylation is generally slower due to steric hindrance and electronic effects after the first acylation, it can still occur, especially with a large excess of the acylating agent or prolonged reaction times.
-
Troubleshooting Step:
-
Use a 1:1 molar ratio of 4,4'-bipiperidine to 4-fluorobenzoyl chloride.
-
Add the 4-fluorobenzoyl chloride solution dropwise to the solution of 4,4'-bipiperidine at a low temperature (0°C) to maintain better control over the reaction.[8]
-
Monitor the reaction closely using Thin Layer Chromatography (TLC) and stop it once the starting material is consumed.
-
Possible Cause 2: Reaction with Solvent
-
Nucleophilic solvents like alcohols can react with the acyl chloride.[9]
-
Troubleshooting Step:
-
Always use anhydrous, aprotic solvents such as DCM or THF.[9]
-
Problem 3: Difficulty in Product Purification
Possible Cause 1: Removal of Excess Base (e.g., Pyridine or Triethylamine)
-
These organic bases can be challenging to remove completely by simple evaporation.
-
Troubleshooting Step:
-
During the aqueous workup, wash the organic layer with a dilute acidic solution (e.g., 1M HCl or 5% aqueous CuSO4) to protonate the excess base and extract it into the aqueous layer.[6]
-
Follow this with a wash using a dilute basic solution (e.g., saturated NaHCO3) to remove any remaining acid, and finally, a brine wash.
-
Possible Cause 2: Product is an Oil or Difficult to Crystallize
-
The crude product may not be pure enough to crystallize readily.
-
Troubleshooting Step:
-
Purify the crude product using flash column chromatography on silica gel. A solvent system of ethyl acetate in hexanes or DCM in methanol is a good starting point for elution.
-
If the product is a hydrochloride salt, recrystallization from a solvent like isopropanol can be effective.[10]
-
Experimental Protocols & Data
Optimized Protocol for this compound Synthesis
This protocol is a robust starting point for the synthesis.
Materials:
-
4,4'-Bipiperidine
-
4-Fluorobenzoyl chloride
-
Triethylamine (TEA) or Pyridine
-
Anhydrous Dichloromethane (DCM)
-
1M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
In a round-bottomed flask under a nitrogen atmosphere, dissolve 4,4'-bipiperidine (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous DCM.[8]
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of 4-fluorobenzoyl chloride (1.05 equiv) in anhydrous DCM dropwise to the stirred amine solution over 15-20 minutes.[6][8]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC until the starting amine is consumed.
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography or recrystallization.
Table 1: Reagent Stoichiometry and Reaction Parameters
| Reagent | Molar Equivalents | Role | Notes |
| 4,4'-Bipiperidine | 1.0 | Nucleophile | Ensure it is dry. |
| 4-Fluorobenzoyl Chloride | 1.05 - 1.1 | Electrophile | Handle in a fume hood; moisture sensitive. |
| Triethylamine/Pyridine | 1.1 - 1.2 | Base | Neutralizes HCl byproduct.[8] |
| Anhydrous DCM | - | Solvent | Use a dry, aprotic solvent.[9] |
| Temperature | 0 °C to RT | Condition | Controls initial exotherm. |
| Reaction Time | 2 - 4 hours | Condition | Monitor by TLC. |
Visualizing the Process
Reaction Mechanism
The synthesis proceeds via a nucleophilic acyl substitution mechanism.
Caption: Nucleophilic acyl substitution mechanism.
Experimental Workflow
A general workflow for the synthesis and purification.
Caption: General experimental workflow.
Troubleshooting Decision Tree
A logical guide for addressing common issues.
Caption: Troubleshooting decision tree.
References
- Schotten–Baumann reaction - Grokipedia.
- Schotten-Baumann Reaction - Organic Chemistry Portal.
- Chemistry Schotten Baumann Reaction - SATHEE.
- Synthesis of 1-acetyl-4-(4-fluorobenzoyl)piperidine - PrepChem.com.
- Schotten Baumann Reaction - BYJU'S.
- Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu.
- Synthesis of 4-(4-fluorobenzoyl)piperidine hydrochloride - PrepChem.com.
- Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem.
- Application Notes and Protocols: N-Alkylation and N-Acylation of Secondary Amines - Benchchem.
- N-Acylation Reactions of Amines - the University of Bath's research portal.
- Acetylation of Secondary amines - Chemistry Stack Exchange.
- N-Acylation Reactions of Amines - ResearchGate.
- 24.7 Reactions of Amines - Organic Chemistry | OpenStax.
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- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. prepchem.com [prepchem.com]
Technical Support Center: Identifying Impurities in 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of identifying and characterizing impurities in 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. Drawing upon established analytical principles and field-proven insights, this document provides a structured approach to troubleshooting common experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common questions and issues encountered during the synthesis and analysis of this compound, providing both explanations and actionable solutions.
Q1: What are the most likely impurities I should expect to find in my sample of this compound?
A1: Impurities in your final product can originate from several sources: the starting materials, byproducts of the primary reaction, subsequent side reactions, and degradation of the final compound. A systematic approach to identifying potential impurities involves examining each of these sources.
-
Starting Material-Related Impurities:
-
Unreacted 4,4'-Bipiperidine: The presence of this starting material is common if the acylation reaction has not gone to completion.[1][2][3]
-
Impurities from 4,4'-Bipiperidine Synthesis: The synthesis of 4,4'-bipiperidine can introduce related piperidine impurities. Depending on the synthetic route, these could include piperidine or 4-piperidinopiperidine.[4]
-
Unreacted 4-Fluorobenzoyl Chloride: While highly reactive, trace amounts may remain, especially if the reaction stoichiometry was not precise.[5][6]
-
4-Fluorobenzoic Acid: This is the primary hydrolysis product of 4-fluorobenzoyl chloride. Its presence is highly likely if moisture is not rigorously excluded from the reaction.[7][8]
-
-
Process-Related Impurities (Byproducts):
-
Di-acylated Impurity: A potential byproduct is the formation of a dimer where two molecules of 4,4'-bipiperidine are linked by a carbonyl group, arising from the reaction of 4,4'-bipiperidine with phosgene or a phosgene equivalent if those were used in the synthesis of an intermediate.[9]
-
N-Oxides: Oxidation of the piperidine nitrogen atoms can occur, particularly during storage or if oxidizing agents are present.
-
-
Degradation Products:
-
Hydrolysis Product: The amide bond in this compound can undergo hydrolysis under strongly acidic or basic conditions, leading to the formation of 4,4'-bipiperidine and 4-fluorobenzoic acid.
-
The following table summarizes the most probable impurities:
| Impurity Name | Structure | Likely Origin |
| 4,4'-Bipiperidine | C₁₀H₂₀N₂ | Unreacted Starting Material |
| 4-Fluorobenzoic Acid | C₇H₅FO₂ | Hydrolysis of Starting Material |
| Dimer Impurity | (C₁₀H₁₉N)₂CO | Side Reaction Byproduct |
| N-Oxide of Product | C₁₇H₂₃FN₂O₂ | Oxidation/Degradation |
Q2: My HPLC chromatogram shows several unexpected peaks. How can I begin to identify them?
A2: A logical, stepwise approach is crucial for identifying unknown peaks in your chromatogram. The general workflow involves gathering preliminary data, using mass spectrometry for mass information, and employing spectroscopic techniques for structural elucidation.
Visualizing the Impurity Identification Workflow
The following diagram illustrates a typical workflow for identifying unknown impurities detected during chromatographic analysis.
Caption: General workflow for impurity identification.
Q3: I suspect 4-fluorobenzoic acid is present. What is the best way to confirm this?
A3: 4-Fluorobenzoic acid is a common process-related impurity. Here are several effective methods for its confirmation:
-
HPLC Co-injection: The most straightforward method is to spike your sample with an authentic standard of 4-fluorobenzoic acid. If the peak area of the suspected impurity increases without the appearance of a new peak, it is highly likely to be 4-fluorobenzoic acid.
-
LC-MS Analysis: An LC-MS analysis will provide the molecular weight of the impurity. 4-Fluorobenzoic acid has a molecular weight of 140.11 g/mol . Detecting an ion corresponding to this mass (e.g., [M-H]⁻ at m/z 139.0) would be strong evidence.
-
Extraction and NMR: If the impurity is present at a sufficient concentration, you can perform a liquid-liquid extraction. Acidify your sample solution and extract with an organic solvent like ethyl acetate. The acidic 4-fluorobenzoic acid will preferentially move to the organic layer. After evaporating the solvent, you can analyze the residue by ¹H and ¹⁹F NMR.
Q4: My reaction yield is low, and I see a significant amount of unreacted 4,4'-bipiperidine. What could be the cause?
A4: Low conversion of 4,4'-bipiperidine is a common issue that can often be traced back to the reactivity of the acylating agent or the reaction conditions.
-
Cause 1: Deactivated 4-Fluorobenzoyl Chloride: 4-Fluorobenzoyl chloride is sensitive to moisture and can hydrolyze to the much less reactive 4-fluorobenzoic acid.[7]
-
Troubleshooting:
-
Ensure all glassware is oven-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Use freshly opened or distilled 4-fluorobenzoyl chloride.
-
Consider preparing the acid chloride in situ from 4-fluorobenzoic acid using a reagent like thionyl chloride or oxalyl chloride immediately before use.[5]
-
-
-
Cause 2: Presence of an Acid Scavenger Issue: The acylation reaction produces hydrochloric acid (HCl) as a byproduct. This HCl will protonate the basic 4,4'-bipiperidine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting:
-
Include a non-nucleophilic base (an acid scavenger) in your reaction mixture to neutralize the HCl as it forms. Common choices include triethylamine (TEA) or diisopropylethylamine (DIPEA).[10]
-
Ensure you are using at least one equivalent of the acid scavenger relative to the 4-fluorobenzoyl chloride.
-
-
Advanced Troubleshooting: Forced Degradation Studies
For a comprehensive understanding of your molecule's stability and to ensure your analytical methods are "stability-indicating," performing forced degradation studies is essential. This involves subjecting your this compound sample to harsh conditions to intentionally induce degradation.
Q5: How do I design a forced degradation study for this compound?
A5: A well-designed forced degradation study should expose the drug substance to hydrolytic, oxidative, photolytic, and thermal stress, as recommended by ICH guidelines.[11][12][13]
The goal is to achieve 5-20% degradation of the parent compound. This ensures that the degradation products are formed at a high enough concentration to be detected and characterized, but not so high that secondary degradation occurs.
The following diagram outlines the key stress conditions to be applied in a forced degradation study.
Caption: Workflow for a forced degradation study.
Experimental Protocols
Protocol 1: General Purpose HPLC Method for Impurity Profiling
This method provides a robust starting point for the separation of this compound from its common impurities.
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, return to 10% B and equilibrate for 5 minutes. |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 240 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in 50:50 Acetonitrile:Water at ~1 mg/mL |
Causality: A C18 column is chosen for its versatility in retaining moderately polar to nonpolar compounds. The formic acid in the mobile phase helps to protonate silanol groups on the stationary phase, reducing peak tailing for basic compounds like piperidines, and ensures the analytes are in a consistent ionic state. A gradient elution is necessary to separate early-eluting polar impurities (like 4-fluorobenzoic acid) from the main peak and any later-eluting, more nonpolar byproducts.
Protocol 2: GC-MS for Residual Solvent Analysis
This method is suitable for identifying and quantifying residual solvents from the synthesis.
| Parameter | Recommended Condition |
| Column | DB-624 or equivalent (e.g., 30 m x 0.25 mm, 1.4 µm) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Oven Program | 40 °C for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| Detector | Mass Spectrometer (MS) |
| MS Scan Range | 35-350 amu |
| Sample Preparation | Dissolve sample in DMSO at ~10 mg/mL |
Causality: A polar GC column like a DB-624 is designed for the separation of volatile organic compounds, making it ideal for residual solvent analysis. DMSO is a suitable solvent as it has a high boiling point and will elute late, not interfering with the analysis of more volatile common laboratory solvents.
References
-
PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (1969). Novel 4-benzylpiperidine derivatives. (Patent No. US3462444A).
- Google Patents. (1994). Process for the preparation of 1,4-bis(4-fluorobenzoyl)-benzene. (Patent No. US5300693A).
-
PubChem. (n.d.). Substituted 4-benzyl and 4-benzoyl piperidine derivates - Patent US-12441702-B2. National Center for Biotechnology Information. Retrieved from [Link]
- Google Patents. (2010). Process for producing [1,4′] bipiperidinyl-1′-carbonyl chloride or hydrochloride thereof. (Patent No. US7662964B2).
-
AMSBiopharma. (2025). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]
-
ResearchGate. (2021). Reaction of the active hydrogen of compounds with 4-fluorobenzoyl chloride. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
- Google Patents. (2014). Preparation method for 4-fluorobenzoyl chloride. (Patent No. CN104098464A).
-
PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Reddit. (2025). 4-fluorobenzoyl chloride formation. r/Chempros. Retrieved from [Link]
-
Biomedical Journal of Scientific & Technical Research. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (2021). Functionalized 4,4'-bipyridines: synthesis and 2D-organization on HOPG. Retrieved from [Link]
- Google Patents. (2003). Process for the preparation of 4-(4-fluorobenzoyl) butyric acid. (Patent No. WO2003104180A1).
-
PubMed Central. (n.d.). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Retrieved from [Link]
-
IOSR Journal of Pharmacy. (n.d.). Impurity Profiling of Pharmaceutical Drugs By Various Methods. Retrieved from [Link]
-
ResearchGate. (n.d.). Efficient Friedel–Crafts Benzoylation of Aniline Derivatives with 4-fluorobenzoyl Chloride Using Copper Triflate in the Synthesis of Aminobenzophenones. Retrieved from [Link]
-
PubChem. (n.d.). 4-Fluorobenzoyl chloride. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
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- 4. 4-哌啶基哌啶 97% | Sigma-Aldrich [sigmaaldrich.com]
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1-(4-Fluorobenzoyl)-4,4'-bipiperidine stability and degradation issues
Prepared by the Senior Application Science Team
This guide serves as a technical resource for researchers, scientists, and drug development professionals working with 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. It provides in-depth answers to frequently asked questions (FAQs), troubleshooting guides for common stability and degradation challenges, and validated protocols for conducting stability assessments.
Section 1: General Stability and Handling - FAQs
This section addresses the most common questions regarding the day-to-day handling and storage of this compound to ensure its integrity.
Q1: What are the optimal long-term storage conditions for solid this compound?
A: For optimal long-term stability, the solid compound should be stored in a tightly sealed container at low temperatures (2-8°C is recommended), protected from light, and in a dry environment. For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advised to mitigate potential long-term oxidative degradation.[1]
Q2: How stable is the compound when dissolved in common laboratory solvents?
A:
-
Aprotic Solvents (DMSO, DMF, Acetonitrile): The compound exhibits good short-term stability in high-purity aprotic solvents. These are suitable for preparing stock solutions for immediate use in assays. However, for long-term storage in solution, it is advisable to store aliquots at -20°C or -80°C to minimize degradation.
-
Protic Solvents (Methanol, Ethanol): While useful for some applications, protic solvents can participate in solvolysis reactions over time, especially if acidic or basic impurities are present. Use freshly prepared solutions and avoid long-term storage.
-
Aqueous Solutions: The compound's stability is highly pH-dependent in aqueous media. The amide bond is susceptible to hydrolysis under both acidic and basic conditions.[2] It is most stable at a neutral pH.[2] Solutions should be prepared fresh using high-purity water or a neutral buffer (e.g., phosphate-buffered saline, pH 7.4) and used promptly.
Q3: What are the primary chemical incompatibilities I should be aware of?
A: this compound should be considered incompatible with the following:
-
Strong Oxidizing Agents: Reagents like hydrogen peroxide, permanganates, or perchlorates can lead to oxidative degradation, potentially forming N-oxides or causing ring cleavage.[3][4]
-
Strong Acids and Bases: These will catalyze the hydrolysis of the amide bond, leading to significant degradation.[2][3][4]
-
Heat and UV Light: Exposure to high temperatures or UV radiation can provide the energy needed to overcome activation barriers for degradation reactions, including hydrolysis, oxidation, and potential photolytic cleavage.[2][5][6]
Section 2: Troubleshooting Common Degradation Issues
This section is designed to help you diagnose and resolve specific experimental issues related to compound instability.
Q4: My HPLC analysis of an aged sample shows a new, more polar peak. What is the likely identity of this degradant?
A: The appearance of a new, more polar peak in your chromatogram, particularly after storage in aqueous or protic media, strongly suggests hydrolysis of the amide bond . This reaction cleaves the parent molecule into two smaller, more polar fragments: 4-fluorobenzoic acid and 4,4'-bipiperidine .
-
Diagnostic Approach:
-
Analyze by LC-MS: The most effective method for initial identification. You should look for ions corresponding to the molecular weights of the suspected products:
-
Co-injection with Standards: If available, co-inject authentic standards of 4-fluorobenzoic acid and 4,4'-bipiperidine with your degraded sample. Retention time matching provides strong evidence of identity.
-
Review Sample History: Confirm if the sample was exposed to non-neutral pH, even for a short period, or stored at elevated temperatures, as both accelerate hydrolysis.[2]
-
Q5: My stock solution in DMSO has developed a faint yellow tint after being left on the benchtop for a week. Is this a concern?
A: Yes, a color change is a visual indicator of chemical degradation. The most likely cause is a combination of photodegradation and/or oxidation .
-
Causality: The fluorobenzoyl moiety contains a chromophore that can absorb ambient light, potentially leading to photolytic reactions.[5][9] Additionally, the piperidine rings can be susceptible to slow oxidation by atmospheric oxygen, which can be accelerated by light. This can form trace levels of colored impurities.
-
Recommended Action:
-
Discard the solution. It is no longer suitable for quantitative experiments as the exact concentration of the parent compound is unknown and the degradants may interfere with your assay.
-
Preventative Measures: Always store stock solutions in amber vials or wrap clear vials in aluminum foil to protect them from light. Store them at or below -20°C when not in immediate use. For maximum stability, flush the headspace of the vial with an inert gas before sealing.
-
Q6: I suspect my compound is degrading, but the total peak area in my HPLC-UV analysis remains constant. Is this possible?
A: This phenomenon, often referred to as "mass balance," can be misleading if not properly investigated.[4] It's possible that the degradation product has a very similar molar absorptivity at the detection wavelength as the parent compound.
-
Troubleshooting Workflow:
-
Employ a Diode Array Detector (DAD/PDA): A DAD allows you to inspect the UV spectrum across the entire peak. Co-eluting peaks or the formation of a degradant with a different spectrum will result in a loss of peak purity. Most chromatography software has tools to calculate peak purity.
-
Change the Wavelength: Analyze the sample at a second, different wavelength. If the relative peak areas change, it confirms the presence of a new species with a different UV spectrum.
-
Use a Universal Detector: Techniques like Evaporative Light Scattering Detection (ELSD) or Charged Aerosol Detection (CAD) are less dependent on chromophores and respond more uniformly to mass. A comparison of UV and ELSD/CAD chromatograms can reveal impurities that are "invisible" at the chosen UV wavelength.
-
Confirm with Mass Spectrometry: LC-MS is the definitive tool. It will detect compounds based on their mass-to-charge ratio, regardless of their UV absorbance, and can immediately reveal the presence of degradants.[10]
-
Section 3: Protocols for Forced Degradation Studies
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4][11] The goal is to achieve 5-20% degradation to ensure that the analytical method can effectively separate the degradants from the parent peak.[4]
Workflow for Forced Degradation Analysis
The following diagram outlines the general workflow for conducting and analyzing forced degradation studies.
Caption: General workflow for forced degradation studies.
Protocol 3.1: Acid and Base-Catalyzed Hydrolysis
-
Principle: To assess the susceptibility of the amide bond to cleavage under pH extremes.
-
Reagents: 1 M HCl, 1 M NaOH, 1 mg/mL stock solution of the compound in acetonitrile (ACN), High-purity water.
-
Procedure:
-
To three separate vials, add 1 mL of the ACN stock solution.
-
Acid: Add 1 mL of 1 M HCl.
-
Base: Add 1 mL of 1 M NaOH.
-
Control: Add 1 mL of high-purity water.
-
Cap the vials tightly and place them in a water bath at 60°C.
-
Withdraw aliquots at 2, 8, and 24 hours.
-
Before analysis, neutralize the acid and base samples by adding an equimolar amount of base or acid, respectively.
-
Analyze by a stability-indicating HPLC method.
-
-
Expected Outcome: Significant degradation is expected in both acidic and basic conditions, yielding 4-fluorobenzoic acid and 4,4'-bipiperidine.
Protocol 3.2: Oxidative Degradation
-
Principle: To evaluate the compound's stability in the presence of an oxidizing agent. Hydrogen peroxide is a commonly used reagent.[4]
-
Reagents: 30% Hydrogen Peroxide (H₂O₂), 1 mg/mL stock solution in ACN.
-
Procedure:
-
In a clear glass vial, mix 1 mL of the stock solution with 1 mL of 3% H₂O₂ (diluted from 30% stock).
-
Keep a control sample (1 mL stock + 1 mL water) under the same conditions.
-
Store the vials at room temperature, protected from light.
-
Monitor the reaction at 2, 8, and 24 hours.
-
Analyze directly by HPLC.
-
-
Expected Outcome: Potential formation of N-oxide derivatives or other oxidative artifacts. The degree of degradation may be less pronounced than hydrolysis.
Protocol 3.3: Photostability
-
Principle: To determine if the compound degrades upon exposure to light, as specified by ICH Q1B guidelines.
-
Reagents: 1 mg/mL stock solution in ACN:Water (1:1).
-
Procedure:
-
Place the solution in a chemically inert, transparent container (e.g., quartz cuvette or borosilicate vial).
-
Prepare a "dark control" by wrapping an identical sample completely in aluminum foil.
-
Expose the test sample to a light source capable of emitting a controlled output similar to the D65/ID65 emission standard (e.g., a photostability chamber). The overall illumination should be not less than 1.2 million lux hours and the integrated near-ultraviolet energy not less than 200 watt hours/square meter.
-
Analyze both the exposed sample and the dark control by HPLC.
-
-
Expected Outcome: Possible formation of photo-isomers or photolytic cleavage products. 1,4-dihydropyridine drugs, for example, are well-known to be light-sensitive.[5][6][9][12]
Section 4: Primary Degradation Pathway and Products
Based on the chemical structure and forced degradation principles, the primary and most predictable degradation pathway for this compound is hydrolysis of the amide bond .
Hydrolytic Degradation Pathway
Caption: Primary hydrolytic degradation of this compound.
Summary of Potential Degradation Products
The following table summarizes the key potential degradation products, the conditions under which they are likely to form, and their expected mass spectrometric signature. This serves as a quick reference for analytical method development and impurity identification.
| Stress Condition | Potential Degradation Product Name | Molecular Weight | Expected [M+H]⁺ | Δm/z from Parent |
| Acid/Base Hydrolysis | 4,4'-Bipiperidine | 168.28 | 169.17 | -147.25 |
| Acid/Base Hydrolysis | 4-Fluorobenzoic Acid | 140.11 | 141.03 | -176.31 |
| Oxidation | This compound N-oxide | 332.42 | 333.18 | +16.00 |
| Photodegradation | Various Isomers or Fragments | Variable | Variable | Variable |
References
-
PubChem. (n.d.). 1-Acetyl-4-(4-fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
- Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling. Journal of Pharmaceutical and Biomedical Analysis, 86, 11–35.
- Sciscio, D., et al. (2024).
-
Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. Retrieved from [Link]
-
Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method. PharmaTutor. Retrieved from [Link]
- Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
-
PubChem. (n.d.). 1,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4-(4-Fluorobenzoyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bipiperidine. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 4,4'-Bipiperidine dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
- New, A. P., Freitas dos Santos, L. M., Lo Biundo, G., & Spicq, A. (2000). Analytical techniques used for monitoring the biodegradation of fluorinated compounds in waste streams from pharmaceutical production.
- Cindrić, M., et al. (2009). Isolation and Structure Determination of Oxidative Degradation Products of Atorvastatin. Journal of Pharmaceutical and Biomedical Analysis, 50(5), 870-876.
-
ResearchGate. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]
- Ioele, G., et al. (2016). Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data. Future Medicinal Chemistry, 8(2), 107-115.
-
Chemsrc. (n.d.). CAS#:132442-43-4 | 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate. Retrieved from [Link]
- Recent Trends in Analytical Techniques for Impurity Profiling. (2021). Pharmaceutical and Biosciences Journal.
-
Semantic Scholar. (n.d.). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. Retrieved from [Link]
- MDPI. (2023).
-
ResearchGate. (n.d.). Formulating Drugs for Inhalers and Stability Issues. Retrieved from [Link]
- MDPI. (2021). 1,4-Bis(trimethylsilyl)
- ScienceDirect. (2022).
- Purdue College of Engineering. (n.d.). Inherently Safer Process Design: Assessing the Thermal Stability of Common Peptide Coupling Reagents.
- PubChem. (n.d.). DW49Ttg3JA.
- Singh, S., et al. (2017). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Journal of Pharmaceutical Analysis, 7(4), 246-253.
- Eawag. (1999).
-
ResearchGate. (n.d.). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method. Retrieved from [Link]
- Enviro Wiki. (n.d.).
- ResearchGate. (n.d.).
- MDPI. (2020). Effect of Formulation Factors and Oxygen Levels on the Stability of Aqueous Injectable Solution Containing Pemetrexed.
Sources
- 1. CAS#:132442-43-4 | 4-(4-fluorobenzoyl)piperidine p-toluenesulfonate | Chemsrc [chemsrc.com]
- 2. Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA) using a stability-indicating HPLC method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. longdom.org [longdom.org]
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- 6. PHOTODEGRADATION OF 1, 4-DIHYDROPYRIDINE ANTIHYPERTENSIVE DRUGS: AN UPDATED REVIEW | Semantic Scholar [semanticscholar.org]
- 7. 1,4'-Bipiperidine | C10H20N2 | CID 78607 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 4,4'-Bipiperidine | C10H20N2 | CID 736050 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. biomedres.us [biomedres.us]
- 11. library.dphen1.com [library.dphen1.com]
- 12. Photodegradation studies of 1,4-dihydropyridine compounds by MCR analysis on UV spectral data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial N-acylation reaction. We will move beyond simple protocols to explore the underlying chemical principles, helping you diagnose issues and rationally design solutions for achieving high yield and purity.
Troubleshooting Guide: Diagnosing and Solving Poor Yield
This section addresses the most common issues encountered during the synthesis. Each question represents a frequent experimental observation.
Q1: My reaction is stalled. TLC analysis shows a significant amount of unreacted 4,4'-bipiperidine starting material even after several hours. What's wrong?
This is a classic case of incomplete reaction, which can stem from several factors related to reagents and reaction conditions.
Probable Cause 1: Inactivated Acylating Agent 4-Fluorobenzoyl chloride is highly susceptible to hydrolysis. Even brief exposure to atmospheric moisture can convert it to the unreactive 4-fluorobenzoic acid, halting the reaction.
Solution:
-
Reagent Quality: Use a fresh bottle of 4-fluorobenzoyl chloride or purify older stock by distillation.
-
Inert Atmosphere: Ensure your reaction is conducted under a dry, inert atmosphere (Nitrogen or Argon). All glassware should be oven- or flame-dried immediately before use.
-
Anhydrous Solvents: Use anhydrous grade solvents. Aprotic solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) are recommended.[1]
Probable Cause 2: Inefficient HCl Scavenging The N-acylation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the amine starting material, rendering it non-nucleophilic and stopping the reaction. The role of the base is to neutralize this HCl.
Solution:
-
Base Selection: Employ a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).[2][3] Pyridine can also be used.
-
Stoichiometry: Use at least 1.2 equivalents of the base to ensure all generated HCl is scavenged effectively.[1][2]
-
Order of Addition: Add the base to the solution of 4,4'-bipiperidine before the dropwise addition of 4-fluorobenzoyl chloride.
Probable Cause 3: Sub-optimal Temperature While the reaction is often initiated at 0 °C to control the initial exotherm, it may require thermal energy to proceed to completion.
Solution:
-
After the initial addition of the acyl chloride at 0 °C, allow the reaction to warm to room temperature and stir for 3 to 20 hours, monitoring by TLC.[2][3][4]
Caption: Decision workflow for troubleshooting an incomplete reaction.
Q2: My yield is low, and I have multiple unidentified spots on my TLC plate. How do I minimize byproduct formation?
Byproduct formation is typically due to side reactions involving the highly reactive acylating agent or the difunctional nature of the starting material.
Probable Cause 1: Di-acylation While the second nitrogen on the 4,4'-bipiperidine is deactivated by the first acylation, forcing conditions (high temperature, large excess of acylating agent) can lead to the formation of the di-acylated byproduct, N,N'-bis(4-fluorobenzoyl)-4,4'-bipiperidine.
Solution:
-
Stoichiometric Control: Carefully control the stoichiometry. Use a slight excess, but typically no more than 1.1 equivalents, of 4-fluorobenzoyl chloride.[1]
-
Controlled Addition: Add the acyl chloride solution dropwise to the cooled amine solution. This maintains a low instantaneous concentration of the acylating agent, favoring mono-acylation.
Probable Cause 2: Reaction with Solvent or Impurities Nucleophilic solvents (e.g., alcohols) or water contamination can compete with the bipiperidine for the acylating agent.[1]
Solution:
-
Solvent Choice: Strictly use inert, aprotic solvents like DCM, THF, or Toluene.[1]
-
Moisture Control: As mentioned previously, ensure all reagents, solvents, and equipment are scrupulously dry.
Sources
1-(4-Fluorobenzoyl)-4,4'-bipiperidine storage and handling best practices
This guide provides comprehensive best practices for the storage and handling of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine (CAS No. 845856-38-8), a key intermediate in pharmaceutical research and development. Adherence to these protocols is critical for ensuring the compound's integrity, maximizing experimental reproducibility, and maintaining a safe laboratory environment.
Section 1: Chemical Properties and Stability Profile
This compound is a solid, typically appearing as a powder. Its molecular structure, featuring a stable fluorobenzoyl group and a bipiperidine moiety, confers a generally robust chemical nature. However, like all specialized reagents, its stability is contingent upon proper storage and handling. The primary degradation pathways of concern are hydrolysis of the amide bond and potential photosensitivity, particularly under harsh conditions.
Key Structural Features and Their Implications:
-
Amide Bond: The link between the fluorobenzoyl group and the bipiperidine is an amide. While generally stable, this bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.
-
Fluorophenyl Group: The fluorine substitution on the benzene ring enhances metabolic stability and binding affinity in many pharmaceutical applications. The aromatic ring itself can be susceptible to photodegradation upon prolonged exposure to high-energy light.
-
Bipiperidine Moiety: This saturated heterocyclic system is generally stable but, as with most amines, can be oxidized. It is crucial to avoid contact with strong oxidizing agents.
Section 2: Storage and Handling Protocols
Proper storage and handling are the most critical factors in preserving the quality and shelf-life of this compound.
Recommended Storage Conditions
To ensure long-term stability, the compound should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | Store at 2-8°C (Refrigerated) | Lower temperatures slow down potential degradation reactions, such as amide hydrolysis. For long-term storage, maintaining a consistent, cool environment is paramount. |
| Atmosphere | Store under an inert atmosphere (e.g., Argon or Nitrogen) | Minimizes the risk of oxidation and degradation from atmospheric moisture. |
| Light | Protect from light | Store in an amber vial or a light-blocking container to prevent potential photodegradation of the aromatic ring. |
| Container | Keep container tightly closed | Prevents the ingress of moisture and atmospheric contaminants.[1][2] |
Step-by-Step Handling Procedure
Following a meticulous handling protocol will prevent contamination and ensure user safety.
Protocol 1: Safe Handling and Solution Preparation
-
Preparation: Before opening the container, allow it to equilibrate to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which could promote hydrolysis.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile rubber).[2]
-
Work Area: Handle the compound in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of the powder.[3]
-
Weighing: Use a clean, dedicated spatula for weighing. Avoid cross-contamination. Perform weighing quickly to minimize exposure to air and humidity. Close the container tightly immediately after use.
-
Dissolution:
-
Add the desired solvent to the weighed compound.
-
If necessary, facilitate dissolution by gentle vortexing or sonication.
-
For biological experiments, it is common to prepare a concentrated stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then make further dilutions in aqueous buffers.
-
-
Storage of Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Ensure vials are tightly sealed.
Workflow for Safe Handling
Caption: Workflow for handling this compound.
Section 3: Troubleshooting Guide
This section addresses common issues that researchers may encounter during their experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Compound is difficult to dissolve. | 1. Incorrect solvent selection.2. Insufficient solvent volume.3. Compound has degraded or absorbed moisture, altering its properties. | 1. Consult solubility data. While specific data is limited, compounds of this class are often soluble in organic solvents like DMSO, DMF, or methanol. Test solubility in a small amount first.2. Increase solvent volume or gently warm the solution (if the compound is heat-stable). Sonication can also aid dissolution.3. Check for visual signs of degradation (see FAQ). If degradation is suspected, it is best to use a fresh batch of the compound. |
| Solution appears cloudy or has particulates. | 1. Incomplete dissolution.2. Precipitation upon dilution into an aqueous buffer (common with DMSO stocks).3. Contamination of the solvent or glassware. | 1. Continue vortexing or sonication. If particulates remain, it may be necessary to filter the solution through a 0.22 µm syringe filter.2. Decrease the final concentration in the aqueous buffer. Ensure rapid mixing during dilution. Adding a surfactant like Tween-20 may help in some applications.3. Use fresh, high-purity solvents and meticulously clean glassware. |
| Inconsistent experimental results. | 1. Degradation of the compound in stock solution due to improper storage or repeated freeze-thaw cycles.2. Hydrolysis of the compound in acidic or basic aqueous buffers over time.3. Pipetting errors or inaccurate initial weighing. | 1. Prepare fresh stock solutions from solid material. Store solutions in small, single-use aliquots at -20°C or -80°C.2. Prepare working solutions in buffer immediately before use. For longer experiments, assess the stability of the compound in your specific buffer system.3. Calibrate pipettes and balances regularly. Ensure the compound is fully dissolved before making serial dilutions. |
| Solution develops a yellow tint over time. | 1. Oxidation or photodegradation of the compound. | 1. Store stock solutions protected from light and under an inert atmosphere if possible. If discoloration is observed, it is recommended to prepare a fresh solution. |
Section 4: Frequently Asked Questions (FAQs)
Q1: What are the recommended solvents for making stock solutions? A1: While comprehensive solubility data is not readily available in the literature, based on the structure, high-purity DMSO is the recommended starting point for creating concentrated stock solutions for biological assays. For chemical synthesis, solvents like dichloromethane (DCM) or chloroform may be suitable. Always perform a small-scale solubility test first.
Q2: How can I tell if my solid compound has degraded? A2: Visual inspection can provide initial clues. Signs of degradation may include a change in color (e.g., from white/off-white to yellow or brown), a change in texture (e.g., clumping or becoming sticky, which may indicate moisture absorption), or a noticeable change in solubility. For definitive assessment, analytical techniques like HPLC can be used to check for the appearance of impurity peaks.
Q3: Is the compound stable in aqueous solutions? A3: The stability in aqueous solutions is highly dependent on the pH and temperature. The amide bond is susceptible to hydrolysis under strong acidic or basic conditions. It is best practice to prepare fresh dilutions in your aqueous experimental buffer from a concentrated organic stock solution immediately before use.
Q4: What materials should be avoided when handling this compound? A4: Avoid strong oxidizing agents and strong acids, as they can cause degradation of the molecule.[3] Also, ensure that all labware is free from residual acids or bases.
Q5: How should I dispose of waste containing this compound? A5: Dispose of the solid compound and any solutions as hazardous chemical waste. Follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of it down the drain.
Logical Relationship of Troubleshooting
Caption: Interrelationship of factors leading to inconsistent results.
References
Sources
Technical Support Center: Scaling Up the Synthesis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
Prepared by: Gemini, Senior Application Scientist
This guide is designed for researchers, scientists, and drug development professionals who are scaling up the synthesis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. We will address common challenges encountered during synthesis, work-up, and purification through a detailed question-and-answer format, providing field-proven insights and actionable protocols.
Part 1: Synthesis Overview & Core Logic
The synthesis of this compound is primarily achieved through the N-acylation of 4,4'-bipiperidine with 4-fluorobenzoyl chloride. This reaction, while straightforward in principle, presents several challenges during scale-up, including managing reaction exotherms, ensuring complete conversion, and controlling the impurity profile.
The overall workflow involves the reaction of a secondary amine (4,4'-bipiperidine) with an acyl chloride in the presence of a base to neutralize the HCl byproduct, followed by work-up and purification.
Caption: High-level workflow for the synthesis of this compound.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses specific issues you may encounter during the synthesis.
Category 1: Starting Materials and Reaction Setup
Q1: My reaction is sluggish or failing to initiate. What aspects of my starting materials should I investigate?
A: The quality and handling of your starting materials are paramount.
-
4,4'-Bipiperidine Purity: This starting material can be hygroscopic and may contain residual moisture or amine-related impurities. Ensure it is a dry, free-flowing solid. Purity should be >98% by GC analysis.
-
4-Fluorobenzoyl Chloride Reactivity: This is a moisture-sensitive reagent.[1] Exposure to atmospheric moisture will hydrolyze it to 4-fluorobenzoic acid, which will not participate in the acylation and can complicate purification. Always use a freshly opened bottle or a recently distilled/verified batch. The purity should be >95%.[1]
-
Solvent Anhydrousness: The presence of water in your reaction solvent (e.g., Dichloromethane) will consume the acyl chloride. Use a freshly dried, anhydrous grade solvent. For scale-up, it is best practice to use solvent from a sealed drum or a dedicated solvent purification system.
Q2: What are the essential safety precautions for handling the key reagents?
A: Both 4,4'-bipiperidine and 4-fluorobenzoyl chloride require careful handling in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE).[1][2][3]
| Reagent | Key Hazards | Recommended Precautions |
| 4,4'-Bipiperidine | Causes skin irritation, serious eye damage, and may cause respiratory irritation.[3] | Wear safety goggles, chemical-resistant gloves, and a lab coat. Avoid breathing dust.[3] |
| 4-Fluorobenzoyl Chloride | Corrosive, causes skin and eye burns. Lachrymator. Reacts with water to release HCl gas.[1] | Handle under an inert atmosphere (Nitrogen or Argon). Use a syringe or cannula for transfers. Ensure eyewash stations and safety showers are nearby.[1] |
| Triethylamine (Base) | Flammable, toxic, and corrosive. | Use in a well-ventilated fume hood, away from ignition sources. |
| Dichloromethane (Solvent) | Volatile, potential carcinogen. | Minimize exposure by handling in a closed system or fume hood. |
Category 2: Reaction Optimization and Monitoring
Q3: My reaction yield is consistently low. What are the most common causes and how can I troubleshoot them?
A: Low yield is a frequent issue when scaling up. A systematic approach is key.
Sources
Validation & Comparative
A Senior Application Scientist's Guide to the Validation of Analytical Methods for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Analytical Imperative for 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
This compound is a molecule of significant interest within pharmaceutical development and chemical research, often serving as a key intermediate in the synthesis of complex therapeutic agents. The integrity of any research, development, or manufacturing process involving this compound hinges on the ability to accurately and reliably measure its identity, purity, and concentration. Consequently, the validation of analytical methods for this specific analyte is not merely a procedural formality but a cornerstone of scientific rigor and regulatory compliance.
This guide provides an in-depth comparison of common analytical techniques suitable for this compound, grounded in the harmonized principles set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[1][2][3][4] The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5][6] This guide will not only detail the "how" but, more critically, the "why" behind methodological choices, empowering you to select, develop, and validate the most appropriate analytical strategy for your specific application.
The Lifecycle of an Analytical Method: A Regulatory Overview
Modern regulatory expectations, particularly with the introduction of ICH Q14 and the revision of ICH Q2(R2), view analytical procedures through a lifecycle lens.[7][8][9] This approach treats method development, validation, and routine use as a continuous process, ensuring that the method remains fit-for-purpose throughout its operational life.[7]
The validation process itself is a documented program that provides a high degree of assurance that a specific analytical procedure will consistently produce a result meeting pre-determined acceptance criteria.[10][11] The core validation characteristics, as defined by ICH Q2(R2), are the universal metrics by which a method's performance is judged.[1][5]
Core Validation Parameters: The Pillars of a Defensible Method
A validated analytical method is built upon several key performance characteristics. Understanding these parameters is essential for designing a robust validation protocol.
-
Specificity/Selectivity : The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][12] For specificity, a combination of two or more analytical procedures is often recommended to achieve the necessary level of discrimination.[12]
-
Linearity : The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[13]
-
Range : The interval between the upper and lower concentrations of the analyte for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][10]
-
Accuracy : The closeness of test results obtained by the method to the true value. Accuracy is typically demonstrated through recovery studies of a known quantity of the analyte in the sample matrix.[11][14]
-
Precision : The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:
-
Repeatability : Precision under the same operating conditions over a short interval.
-
Intermediate Precision : Expresses within-laboratory variations (e.g., different days, analysts, or equipment).[12]
-
Reproducibility : Precision between laboratories (collaborative studies).
-
-
Limit of Detection (LOD) : The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[14]
-
Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]
-
Robustness : A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[11][12]
The Analytical Method Validation Workflow
The validation process is a systematic journey from planning to final reporting. Each step must be meticulously documented to ensure traceability and regulatory compliance.
Caption: A typical workflow for analytical method validation, from initial planning to lifecycle management.
Comparative Guide to Analytical Techniques
The choice of analytical technique depends on the specific requirements of the analysis, such as the need for quantitation of the active pharmaceutical ingredient (API), impurity profiling, or analysis in a biological matrix. For this compound, three primary techniques are most applicable: HPLC-UV, GC-MS, and LC-MS/MS.
| Feature | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity using a liquid mobile phase, detection via UV absorbance. | Separation based on volatility and polarity in a gaseous mobile phase, with mass-based identification. | Combines HPLC separation with highly specific and sensitive mass spectrometric detection.[15] |
| Analyte Suitability | Excellent for non-volatile, thermally stable compounds with a UV chromophore. | Suitable for volatile and thermally stable compounds. Derivatization may be required.[16] | Broad applicability, especially for complex matrices and low-level quantification. |
| Primary Use Case | Assay, purity, and stability testing of bulk drug substance and finished product. | Identification and quantification of volatile impurities, residual solvents. | Trace-level impurity analysis, bioanalysis (pharmacokinetic studies), and definitive identification. |
| Strengths | Robust, reproducible, widely available, cost-effective for routine QC. | High resolving power, provides structural information (mass spectrum).[17] | Unmatched sensitivity and selectivity, excellent for complex matrices.[18] |
| Weaknesses | Moderate sensitivity, potential for interference from co-eluting compounds without a unique UV spectrum. | Not suitable for non-volatile or thermally labile compounds; potential for analyte degradation. | Higher instrument cost and complexity, susceptible to matrix effects. |
Experimental Protocols & Validation Strategies
The following protocols are robust starting points for the analysis of this compound. They are designed to be self-validating, with system suitability tests built in to ensure performance.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Causality: This method is the workhorse for quality control (QC) assays. The fluorobenzoyl group on the analyte provides a strong chromophore, making UV detection highly suitable. A reversed-phase C18 column is chosen due to the compound's expected moderate polarity, providing good retention and separation from potential non-polar or polar impurities. The mobile phase is buffered to maintain a consistent pH, ensuring reproducible retention times by controlling the ionization state of the basic piperidine nitrogens.
Experimental Protocol: HPLC-UV Method
-
Instrumentation: Standard HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.
-
Column: Reversed-phase C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 238 nm (estimated λmax for the fluorobenzoyl chromophore).
-
Injection Volume: 10 µL.
-
Standard/Sample Preparation: Dissolve in 50:50 Acetonitrile:Water to a target concentration of 0.5 mg/mL.
Validation Strategy (HPLC-UV)
-
Specificity: Analyze blank (diluent), placebo, and spiked samples. Perform forced degradation studies (acid, base, peroxide, heat, light) and demonstrate peak purity of the analyte peak using a photodiode array (PDA) detector.
-
Linearity: Prepare at least five concentrations across the range of 50% to 150% of the target assay concentration (e.g., 0.25 to 0.75 mg/mL). Plot peak area vs. concentration and determine the correlation coefficient (R²), which should be ≥ 0.999.
-
Accuracy: Perform recovery studies by spiking the analyte into a placebo matrix at three levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.
-
Precision:
-
Repeatability: Analyze six replicate preparations of the standard at 100% concentration. The relative standard deviation (%RSD) should be ≤ 1.0%.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst. The cumulative %RSD should be ≤ 2.0%.
-
-
LOQ/LOD: Determine by signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or based on the standard deviation of the response and the slope of the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
Causality: GC-MS is ideal for identifying and quantifying volatile or semi-volatile impurities. The suitability of this method for the parent compound depends on its thermal stability and volatility. Given its molecular weight (~290 g/mol ) and structure, it should be amenable to GC analysis. A non-polar or mid-polarity column (e.g., 5% phenyl-methylpolysiloxane) is a good starting point. Mass spectrometry provides definitive identification, making it highly specific.
Experimental Protocol: GC-MS Method
-
Instrumentation: GC system with a split/splitless injector coupled to a Mass Spectrometer.
-
Column: Agilent DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 280 °C (splitless mode).
-
Oven Program:
-
Initial: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
MS Transfer Line: 290 °C.
-
Ion Source: 230 °C (Electron Ionization at 70 eV).
-
MS Scan Range: 40-400 amu.
-
Standard/Sample Preparation: Dissolve in Methanol or Dichloromethane to a target concentration of 0.1 mg/mL.
Validation Strategy (GC-MS)
-
Specificity: Analyze blank and matrix samples to ensure no interfering peaks. The mass spectrum serves as the primary tool for confirming identity and specificity.
-
Linearity: Prepare at least five concentrations covering the expected range of the analyte or impurity. Use the extracted ion chromatogram (EIC) for a characteristic ion for quantification. R² should be ≥ 0.995.
-
Accuracy: Perform recovery studies by spiking into a clean matrix at three levels. Recovery should typically be within 95.0% to 105.0%.
-
Precision: Analyze replicate injections of a standard solution. %RSD should be ≤ 5.0% for impurity-level quantification.
-
LOQ/LOD: Determine from the calibration curve or by signal-to-noise ratio of the EIC peak.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Causality: LC-MS/MS is the gold standard for trace-level quantification and analysis in complex biological matrices (e.g., plasma for pharmacokinetic studies). It combines the separation power of HPLC with the unparalleled sensitivity and selectivity of tandem mass spectrometry. Electrospray ionization (ESI) in positive mode is chosen because the basic piperidine nitrogens are readily protonated. Multiple Reaction Monitoring (MRM) is used to monitor a specific precursor-to-product ion transition, virtually eliminating matrix interference and providing the highest degree of selectivity and sensitivity.
Experimental Protocol: LC-MS/MS Method
-
Instrumentation: UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
-
Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A rapid gradient, e.g., 5% to 95% B in 3 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI Positive.
-
MRM Transition:
-
Precursor Ion (Q1): [M+H]⁺, m/z 291.2 (calculated for C₁₇H₂₃FN₂O).
-
Product Ion (Q3): To be determined by infusing a standard solution and performing a product ion scan. A likely fragment would correspond to the fluorobenzoyl cation (m/z 123.0).
-
-
Sample Preparation: For bioanalysis, use protein precipitation or solid-phase extraction (SPE).[18][19]
Validation Strategy (LC-MS/MS)
-
Specificity/Selectivity: Analyze at least six different blank matrix lots to ensure no endogenous interferences at the retention time of the analyte and internal standard.
-
Linearity: Prepare a calibration curve in the matrix over the desired concentration range (e.g., 1 to 1000 ng/mL). A weighting factor (e.g., 1/x²) may be required. R² should be ≥ 0.99.
-
Accuracy & Precision: Analyze quality control (QC) samples in matrix at low, mid, and high concentrations on at least three separate days. Accuracy (% bias) should be within ±15% (±20% at LLOQ), and precision (%RSD) should be ≤ 15% (≤ 20% at LLOQ).
-
Lower Limit of Quantitation (LLOQ): The lowest point on the calibration curve that meets the accuracy and precision criteria.
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the matrix by comparing the response of the analyte in post-extraction spiked samples to that in a neat solution.
Decision Guide: Selecting the Right Method
The choice of method is dictated by the analytical objective. This flowchart provides a logical path for selecting the most appropriate technique.
Caption: A decision flowchart for selecting an analytical method based on the intended application.
Conclusion
The validation of analytical methods for this compound is a critical activity that underpins the quality and reliability of data in research and pharmaceutical development. There is no single "best" method; instead, the optimal choice is one that is fit for its intended purpose.
For routine quality control, including assay and purity testing of the bulk substance, a well-validated HPLC-UV method offers a robust, reliable, and cost-effective solution. For the identification and quantification of volatile or thermally stable impurities, GC-MS provides excellent specificity and resolving power. When the ultimate in sensitivity and selectivity is required, particularly for trace-level analysis or quantification in complex biological fluids, LC-MS/MS is the unequivocal choice.
By understanding the principles behind each technique and adhering to a systematic validation workflow guided by regulatory standards, researchers can ensure that their analytical data is accurate, defensible, and of the highest scientific integrity.
References
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AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Available from: [Link]
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U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Available from: [Link]
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Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available from: [Link]
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ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance. Available from: [Link]
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ECA Academy. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Available from: [Link]
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European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available from: [Link]
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International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Available from: [Link]
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Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. Available from: [Link]
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gmp-compliance.org. (2024, February 7). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. Available from: [Link]
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BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Available from: [Link]
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International Journal of Pharmaceutical Erudition. (2013, May). Validation of Analytical Methods for Pharmaceutical Analysis. Available from: [Link]
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MDPI. (2022). Preparation of Antihypertensive Drugs in Biological Matrix with Solvent Front Position Extraction for LC–MS/MS Analysis. Available from: [Link]
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Agilent. (2015, July 30). Automated Online SPE for LC/MS/MS Analysis of Trace Organic Contaminants in Water Using the Agilent 1290 Infinity. Available from: [Link]
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A Comparative Framework for Evaluating Novel 5-HT Receptor Antagonists: A Case Study of the 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Scaffold
Introduction: The Quest for Serotonin Receptor Selectivity
The serotonin (5-HT) system, with its at least 14 distinct receptor subtypes, represents one of the most complex and therapeutically important neurotransmitter systems in the central nervous system (CNS).[1] Among these, the 5-HT₂A receptor is a primary target for a multitude of CNS therapies, particularly atypical antipsychotics used in the treatment of schizophrenia and psychosis.[1][2][3] Blockade of this G protein-coupled receptor (GPCR) is a key mechanism for the efficacy and improved side-effect profile of these agents compared to older, dopamine-centric drugs.[4][5]
The development of novel 5-HT receptor antagonists is a continuous effort in drug discovery, aimed at achieving higher selectivity and tailored functional activity to maximize therapeutic benefit while minimizing off-target effects. A critical challenge lies in navigating the structural homology among 5-HT receptor subtypes, especially between 5-HT₂A and 5-HT₂C receptors, where promiscuous binding can lead to undesirable outcomes such as weight gain.[4][6]
This guide provides a comprehensive framework for the preclinical evaluation of novel 5-HT receptor antagonists. We will use the hypothetical new chemical entity (NCE), 1-(4-Fluorobenzoyl)-4,4'-bipiperidine , as a case study. This scaffold was rationally chosen as it combines two key pharmacophores: the 4-fluorobenzoylpiperidine moiety, a classic feature of potent 5-HT₂A antagonists like Ketanserin, and the 4,4'-bipiperidine structure, a versatile building block used in designing CNS-active compounds.[7][8][9] We will outline the essential comparative experiments required to characterize such an NCE against established benchmarks in the field: the highly selective inverse agonist Pimavanserin , the potent atypical antipsychotic Risperidone , the classic antagonist Ketanserin , and the widely used atypical antipsychotic Olanzapine .
Part 1: Comparative Ligand Profiling: Establishing Affinity and Selectivity
The foundational step in characterizing any NCE is to determine its binding affinity (typically expressed as the inhibition constant, Kᵢ) at the primary target and a panel of related and unrelated receptors. A high Kᵢ value indicates low affinity, while a low Kᵢ value signifies high affinity. This profile immediately reveals the compound's potency and, crucially, its selectivity. A compound that binds tightly to 5-HT₂A receptors but weakly or not at all to other receptors (e.g., other 5-HT subtypes, dopamine, histamine, muscarinic receptors) is considered selective and is often more desirable.
Atypical antipsychotics are particularly distinguished by their high affinity for 5-HT₂A receptors relative to their affinity for dopamine D₂ receptors.[4][5] This high 5-HT₂A/D₂ affinity ratio is thought to contribute to their "atypical" clinical profile, which includes a lower risk of extrapyramidal symptoms (EPS).[4][10]
For our hypothetical NCE, this compound, a radioligand binding assay would be the first essential experiment to generate the data shown in the comparative table below.
Comparative Receptor Binding Affinity (Kᵢ, nM) of Selected 5-HT Receptor Antagonists
| Receptor Subtype | Pimavanserin | Risperidone | Ketanserin | Olanzapine |
| 5-HT₂A | 0.087 [11] | 0.6 [12] | 1.6 [12] | 4 [13] |
| 5-HT₂C | 0.44[11] | 8.31 (pKi)[12] | ~50-100 | 11[4] |
| Dopamine D₂ | >300[11] | 3[12] | ~200-500 | 11[13] |
| Histamine H₁ | >300[11] | 20-40 | 10-30 | 7[4] |
| α₁-Adrenergic | >300[11] | 1-5 | ~10 | 19[4] |
Note: Data is compiled from multiple sources and assays; direct comparison should be interpreted with caution. Lower Kᵢ values indicate higher binding affinity.
This table clearly illustrates the diverse profiles of established drugs. Pimavanserin shows exceptional selectivity for the 5-HT₂A receptor, with virtually no affinity for dopaminergic, histaminergic, or adrenergic receptors.[11][14] In contrast, Risperidone and Olanzapine are more promiscuous, showing high affinity for several receptor types, which contributes to both their therapeutic effects and potential side effects.[13][15][16] Ketanserin is a potent 5-HT₂A antagonist but also has high affinity for α₁-adrenergic and H₁ histamine receptors.[8]
Part 2: Functional Characterization: Determining Antagonist Action
High binding affinity does not describe a ligand's functional effect. A ligand can be an agonist (activates the receptor), an antagonist (blocks the agonist from binding and has no effect on its own), or an inverse agonist (binds to the receptor and reduces its basal, constitutive activity).[10] Most atypical antipsychotics are 5-HT₂A receptor inverse agonists.[7][10]
For a Gq-coupled receptor like 5-HT₂A, agonist activation triggers the phospholipase C (PLC) signaling cascade, leading to the hydrolysis of PIP₂ into IP₃ and DAG. IP₃ subsequently stimulates the release of calcium (Ca²⁺) from intracellular stores.[17][18] This increase in intracellular Ca²⁺ provides a robust and measurable signal for a functional assay.
To characterize our NCE, this compound, we would perform a calcium flux assay in a cell line engineered to express the human 5-HT₂A receptor. By measuring the ability of our NCE to block the calcium release induced by a known 5-HT₂A agonist (like serotonin), we can confirm its antagonist activity and determine its potency (IC₅₀).
5-HT₂A Receptor Signaling Pathway
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Methodology:
-
Receptor Source: Use cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT₂A receptor. [17]2. Radioligand: [³H]Ketanserin is a commonly used antagonist radioligand for the 5-HT₂A receptor. [17]3. Assay Buffer: Prepare an appropriate buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Incubation: In a 96-well plate, add receptor membranes (e.g., 10-20 µg protein/well), a fixed concentration of [³H]Ketanserin (near its Kₔ value, e.g., 1-2 nM), and serial dilutions of the test compound. Also, include wells for total binding (no competitor) and non-specific binding (excess of a non-labeled antagonist like unlabeled Ketanserin).
-
Equilibration: Incubate the plate for 60-90 minutes at room temperature to allow the binding to reach equilibrium.
-
Filtration: Rapidly harvest the contents of the wells onto a glass fiber filter plate (e.g., GF/B) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand in the solution.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Detection: Allow the filters to dry, add liquid scintillation cocktail to each well, and count the radioactivity using a microplate scintillation counter.
-
Analysis: Plot the percentage of specific binding against the log concentration of the test compound. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value. Convert the IC₅₀ to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
Protocol 2: Calcium Flux Functional Assay
This cell-based assay measures the ability of a compound to antagonize agonist-induced intracellular calcium mobilization.
Step-by-Step Methodology:
-
Cell Culture: Plate cells (e.g., CHO-K1 or HEK293) stably expressing the human 5-HT₂A receptor into black, clear-bottom 96-well or 384-well plates and grow to 90-100% confluency.
-
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash calcium assay kit) in assay buffer (e.g., HBSS with 20 mM HEPES). Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature to allow for de-esterification of the dye.
-
Compound Addition (Antagonist Mode): Add serial dilutions of the test compound (e.g., this compound) to the wells and pre-incubate for 15-30 minutes.
-
Agonist Challenge & Measurement: Place the plate into a kinetic fluorescence plate reader (e.g., a FLIPR or FlexStation). Record a baseline fluorescence reading for 10-20 seconds. Then, add a fixed concentration of a 5-HT₂A agonist (e.g., serotonin at its EC₈₀ concentration) to all wells and immediately begin measuring the fluorescence intensity every 1-2 seconds for 2-3 minutes.
-
Data Analysis: The agonist will induce a rapid increase in fluorescence, which will then decay. Calculate the antagonist's potency by determining the concentration that inhibits 50% of the agonist's response (IC₅₀). This is done by plotting the peak fluorescence response (or area under the curve) against the log concentration of the antagonist and fitting the data to a four-parameter logistic equation.
Conclusion
The evaluation of a novel 5-HT receptor antagonist requires a systematic, multi-faceted approach that moves from initial binding characteristics to functional confirmation. For a hypothetical NCE like This compound , the structural motifs suggest a strong probability of activity at serotonergic or dopaminergic receptors. The critical first step is to perform comprehensive radioligand binding assays to establish its affinity and selectivity profile against a panel of relevant CNS targets. This initial screen would immediately place it on the landscape of known compounds, indicating whether it resembles a highly selective agent like Pimavanserin or a more multi-target ligand like Olanzapine or Risperidone.
Following this, functional assays, such as the calcium flux experiment, are imperative to confirm its mode of action (antagonist vs. inverse agonist) and its potency in a cellular context. Only by integrating data from both binding and functional studies can researchers and drug development professionals make informed decisions about the therapeutic potential and possible liabilities of a new chemical entity, guiding the path from initial hit to a viable clinical candidate.
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A Comparative Pharmacological Analysis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Analogs for CNS Drug Discovery
Abstract
The 4,4'-bipiperidine scaffold is a privileged structural motif in modern medicinal chemistry, particularly for agents targeting the central nervous system (CNS). Its conformational rigidity and ability to project substituents into specific orientations make it an ideal backbone for developing potent and selective ligands for various neurotransmitter receptors and transporters. This guide provides a comparative analysis of analogs based on the 1-(4-fluorobenzoyl)-4,4'-bipiperidine core structure. We will dissect the structure-activity relationships (SAR) governing the affinity and selectivity of these compounds, primarily for dopamine D2-like receptors, a key target class for antipsychotic and neurological disorder therapies. By examining modifications to the benzoyl ring, the bipiperidine core, and the connecting linker, this guide synthesizes data from multiple studies to offer a cohesive perspective on rational drug design within this chemical series. We further provide detailed experimental protocols and workflows to ensure the principles discussed are actionable for researchers in the field.
Introduction: The 4,4'-Bipiperidine Scaffold in CNS Drug Design
The development of drugs targeting the CNS is a formidable challenge, requiring a delicate balance of potency, selectivity, and appropriate pharmacokinetic properties to ensure efficacy and minimize side effects. The 4,4'-bipiperidine moiety has emerged as a cornerstone in the design of such agents.[1] Its rigid structure reduces the entropic penalty upon binding to a target and allows for precise positioning of pharmacophoric elements.
The parent compound of our analysis, this compound, shares structural elements with classical D2-like dopamine receptor antagonists like benperidol.[2][3] The fluorobenzoyl group, a common feature in many CNS drugs, often enhances metabolic stability and receptor affinity. This guide will explore how systematic chemical modifications to this core structure influence its interaction with key biological targets, offering a roadmap for optimizing future drug candidates.
The Core Moiety: Pharmacological Profile of this compound
The reference compound, this compound, serves as our baseline for comparison. While specific data for this exact molecule is sparse in publicly available literature, its structural components suggest a strong predisposition for binding to dopamine D2-like receptors (D2, D3, D4). The butyrophenone-like pharmacophore, formed by the fluorobenzoyl group and the tertiary amine of the piperidine ring, is a classic feature of many potent dopamine antagonists. The 4,4'-bipiperidine core acts as a rigid spacer, influencing the distance and orientation of the aromatic ring relative to the basic nitrogen, a critical parameter for receptor engagement.
Comparative Analysis of Structural Analogs
The pharmacological profile of the lead compound can be systematically tuned by modifying three key regions:
-
The Aromatic Benzoyl Ring (Region A)
-
The Bipiperidine Core (Region B)
-
The Carbonyl Linker (Region C)
Region A: Modifications of the Benzoyl Ring
Substitutions on the aromatic ring directly influence electronic and steric interactions within the receptor's binding pocket. The para-fluoro substituent is a well-established starting point, but its replacement or the addition of other groups can modulate both affinity and selectivity.
For instance, in related chemical series, altering the halogen substituent (e.g., from fluoro to chloro or iodo) or its position can significantly impact D2 versus D3 receptor selectivity.[2] Studies on indole-based D2 antagonists have shown that analogs with a 4-iodophenyl group exhibit higher affinity and selectivity for D2 over D3 receptors compared to their chloride or bromide counterparts.[2] This is often attributed to the formation of specific halogen bonds or improved hydrophobic interactions within the D2 receptor's lipophilic pocket.
Table 1: Influence of Benzoyl Ring Substitution on Dopamine Receptor Affinity (Hypothetical Data Based on Related Series)
| Compound | R1 (para-position) | D2 Receptor Kᵢ (nM) | D3 Receptor Kᵢ (nM) | D2/D3 Selectivity |
|---|---|---|---|---|
| Parent | -F | 15 | 25 | 1.7 |
| Analog 1a | -Cl | 12 | 20 | 1.7 |
| Analog 1b | -I | 5 | 30 | 6.0 |
| Analog 1c | -OCH₃ | 45 | 50 | 1.1 |
| Analog 1d | -H | 80 | 100 | 1.2 |
Causality: The data suggests that large, polarizable halogens like iodine at the para-position can enhance D2 selectivity, a principle that can be applied to the 1-(benzoyl)-4,4'-bipiperidine series. The dramatic drop in affinity for the unsubstituted analog (1d) highlights the critical role of the para-substituent in anchoring the ligand within the binding site.
Region B: Modifications of the Bipiperidine Core
The bipiperidine core dictates the spatial orientation of the pharmacophore. Modifications here, such as adding substituents or altering ring stereochemistry, can fine-tune the ligand's fit and interaction with the target protein.
Introducing fluorine atoms onto the piperidine ring, for example, can have profound effects. The synthesis of 4,4-difluoropiperidine derivatives has been shown to produce compounds with exceptional binding affinity and selectivity for the D4 receptor.[4] This modification can alter the basicity (pKa) of the nearby nitrogen and create favorable dipole interactions, while also blocking potential sites of metabolism.
Caption: Structure-Activity Relationship (SAR) logic flow.
Experimental Methodologies: A Self-Validating Protocol
To ensure the trustworthiness of the comparative data, it is essential to employ robust and well-validated experimental protocols. Here, we describe a standard methodology for determining the binding affinity of unlabeled compounds at the human dopamine D2 receptor using a competitive radioligand binding assay.
Protocol: Dopamine D2 Receptor Radioligand Binding Assay
-
Objective: To determine the equilibrium dissociation constant (Kᵢ) of test compounds by measuring their ability to displace a high-affinity radioligand, [¹²⁵I]-IABN, from human D2 receptors expressed in HEK 293 cell membranes.[2]
-
Materials:
-
HEK 293 cells stably expressing human D2 receptors.
-
Cell membrane homogenates.
-
Radioligand: [¹²⁵I]-IABN (specific activity ~2200 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific binding control: Haloperidol (10 µM).
-
Test compounds dissolved in DMSO.
-
96-well microplates, glass fiber filters, scintillation fluid, and a microplate scintillation counter.
-
-
Step-by-Step Procedure:
-
Compound Preparation: Prepare serial dilutions of test compounds in DMSO. Further dilute into the assay buffer to achieve final desired concentrations. The final DMSO concentration in the assay should not exceed 0.1%.
-
Assay Setup: In a 96-well plate, add in order:
-
50 µL of assay buffer (for total binding) OR 50 µL of 10 µM Haloperidol (for non-specific binding) OR 50 µL of test compound dilution.
-
50 µL of [¹²⁵I]-IABN diluted in assay buffer to a final concentration of ~50 pM.
-
100 µL of D2 receptor membrane homogenate (containing ~10-20 µg of protein).
-
-
Incubation: Seal the plate and incubate at room temperature for 90 minutes to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters (pre-soaked in 0.5% polyethyleneimine) using a cell harvester. This separates the bound radioligand from the unbound.
-
Washing: Wash the filters three times with 300 µL of ice-cold assay buffer to remove any remaining unbound radioligand.
-
Counting: Place the filters into scintillation vials, add 4 mL of scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding (counts in the presence of Haloperidol) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a one-site competition model using non-linear regression (e.g., GraphPad Prism) to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).
-
Convert the IC₅₀ value to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ) , where [L] is the concentration of the radioligand and Kₐ is its affinity for the receptor.
-
Caption: Workflow for Radioligand Binding Assay.
Discussion and Future Directions
The comparative analysis reveals that the this compound scaffold is a highly tunable platform for developing CNS-active ligands. The structure-activity relationships derived from related series provide a clear, rational basis for optimization:
-
For Enhanced D2 Affinity/Selectivity: Exploration of larger, more polarizable substituents at the para-position of the benzoyl ring (e.g., iodine) is a promising strategy.[2]
-
For Modulating Subtype Selectivity (e.g., D4): Strategic fluorination of the bipiperidine core can introduce unique electronic properties that may favor binding to specific dopamine receptor subtypes.[4]
-
For Improved Pharmacokinetics: While not extensively covered in the binding data, the bipiperidine core is susceptible to metabolism. Blocking potential sites of oxidation with fluorine or replacing hydrogen with deuterium could improve metabolic stability and brain penetration.
Future research should focus on obtaining a complete in vitro pharmacological profile (including functional assays for agonism vs. antagonism) and assessing in vivo properties such as target occupancy, pharmacokinetics, and efficacy in relevant animal models.[5] The correlation between in vitro binding affinity and in vivo target engagement is critical for translating promising compounds into viable clinical candidates.[5]
Conclusion
The this compound framework represents a validated and promising starting point for the design of novel ligands for dopamine receptors and potentially other CNS targets. By leveraging the structure-activity relationship principles discussed—namely, the strategic modification of the aromatic ring and the core scaffold—researchers can rationally design next-generation analogs. The combination of potent affinity, refined subtype selectivity, and optimized drug-like properties will be paramount in the development of safer and more effective treatments for complex neurological and psychiatric disorders.
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A Comparative Guide to the Structure-Activity Relationship of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Derivatives
The 1-(4-Fluorobenzoyl)-4,4'-bipiperidine scaffold is a cornerstone in the development of centrally acting agents, particularly those targeting dopamine D2 receptors.[1] Its derivatives have been extensively explored for their potential as antipsychotic and antiemetic drugs. This guide provides an in-depth analysis of the structure-activity relationships (SAR) of this chemical series, offering a comparative look at how subtle molecular modifications influence biological activity. The insights presented herein are grounded in experimental data from seminal studies, aiming to equip researchers and drug development professionals with a robust understanding of this important pharmacophore.
The Core Scaffold: A Foundation for Potency
The this compound core can be dissected into three key regions that are critical for its interaction with biological targets: the N-acyl group, the proximal piperidine ring (Ring A), and the distal piperidine ring (Ring B). Understanding the contribution of each region is paramount to designing novel analogs with desired pharmacological profiles.
Caption: Key modifiable regions of the this compound scaffold.
The Significance of the 4-Fluorobenzoyl Moiety
The 4-fluorobenzoyl group is a recurring motif in many potent dopamine D2 receptor antagonists. Structure-activity relationship studies have consistently shown that the presence and position of the fluorine atom on the phenyl ring are critical for high affinity.
-
Electron-Withdrawing Nature: The fluorine atom is a potent electron-withdrawing group. This property is thought to be beneficial for binding to the dopamine transporter (DAT) and D2-like receptors.[2]
-
Positional Importance: The para position for the fluorine substituent is generally optimal for activity. Shifting the fluorine to the meta or ortho position, or replacing it with other substituents, often leads to a decrease in binding affinity.
-
Comparison with Other Substituents: While other electron-withdrawing groups can be tolerated, the 4-fluoro substitution consistently provides a favorable balance of potency and selectivity. For instance, replacement with a chloro or trifluoromethyl group can maintain or slightly decrease activity, whereas bulky or electron-donating groups are typically detrimental.
Modifications of the Distal Piperidine Ring (Ring B)
The most extensive SAR studies on this scaffold have focused on substitutions at the nitrogen atom of the distal piperidine ring (N'). This position is highly amenable to chemical modification and projects into a region of the receptor binding pocket that can accommodate a wide variety of substituents. These modifications have a profound impact on receptor affinity and selectivity.
Below is a comparative table summarizing the effects of various N'-substituents on dopamine D2 receptor binding affinity.
| Compound ID | N'-Substituent (R) | D2 Receptor Affinity (Ki, nM) | Reference |
| 1 | -H | 253.5 | [3] |
| 2 | -CH3 | 1.6 | [3] |
| 3 | -CH2CH3 | 2.3 | [3] |
| 4 | -CH2CH2CH3 | 124.4 | [3] |
| 5 | -(CH2)3-Phenyl | 51.1 | [3] |
Analysis of N'-Substituent Effects:
-
Small Alkyl Groups: Introduction of small alkyl groups, such as methyl or ethyl, at the N' position dramatically increases D2 receptor affinity compared to the unsubstituted parent compound. This suggests the presence of a hydrophobic pocket in the receptor that favorably accommodates these small lipophilic groups.
-
Increasing Alkyl Chain Length: As the alkyl chain length increases beyond two carbons (e.g., propyl), there is a noticeable decrease in affinity. This indicates a potential steric clash or a less optimal fit within the binding pocket.
-
Bulky and Aromatic Substituents: The introduction of larger, more complex groups, such as an aralkyl substituent, can still result in potent compounds. However, the optimal linker length and the nature of the aromatic ring are crucial.
Caption: Influence of N'-substituents on D2 receptor affinity.
Experimental Protocol: Dopamine D2 Receptor Radioligand Binding Assay
To ensure the trustworthiness of the presented data, it is essential to understand the experimental methodology used to generate it. A standard and reliable method for determining the binding affinity of compounds to the dopamine D2 receptor is the radioligand binding assay.
Objective: To determine the inhibitory constant (Ki) of a test compound for the dopamine D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Materials:
-
Receptor Source: Cell membranes prepared from cells expressing the human dopamine D2 receptor.
-
Radioligand: [3H]Spiperone, a high-affinity D2 antagonist.[4]
-
Test Compounds: this compound derivatives at various concentrations.
-
Incubation Buffer: Tris-HCl buffer containing physiological salts.
-
Filtration System: Glass fiber filters and a cell harvester.
-
Scintillation Counter: To measure radioactivity.
Workflow:
Caption: Workflow for a competitive radioligand binding assay.
Step-by-Step Protocol:
-
Preparation: A reaction mixture is prepared in assay tubes containing the incubation buffer, a fixed amount of D2 receptor-containing membranes, and a constant concentration of [3H]Spiperone.
-
Competition: The test compounds are added to the assay tubes in a range of increasing concentrations. A control group with no test compound is also included to determine total binding.
-
Incubation: The tubes are incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C) to allow the binding to reach equilibrium.
-
Separation: The incubation is terminated by rapid filtration of the reaction mixture through glass fiber filters using a cell harvester. This step separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioactivity.
-
Quantification: The radioactivity trapped on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of [3H]Spiperone (IC50) is determined by non-linear regression analysis of the competition curve. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.
Causality Behind Experimental Choices:
-
Choice of Radioligand: [3H]Spiperone is chosen due to its high affinity and selectivity for the D2 receptor, providing a robust signal-to-noise ratio.[4]
-
Filtration: Rapid filtration is crucial to prevent the dissociation of the radioligand-receptor complex during the separation step, ensuring an accurate measurement of bound radioactivity.
-
Cheng-Prusoff Equation: This equation is used to convert the experimentally determined IC50 value to a true equilibrium dissociation constant (Ki), which is independent of the radioligand concentration used in the assay.
Concluding Remarks and Future Perspectives
The structure-activity relationship of this compound derivatives is a well-defined area of medicinal chemistry. The key takeaways for researchers are:
-
The 4-fluorobenzoyl group is a privileged moiety for achieving high affinity at D2-like receptors.
-
The N' position of the distal piperidine ring is a critical point for modification to fine-tune potency and selectivity. Small, hydrophobic substituents are generally favored for high D2 affinity.
-
A thorough understanding of the SAR of this scaffold allows for the rational design of novel compounds with potentially improved therapeutic profiles, such as enhanced selectivity against other receptors to minimize side effects.
Future research in this area may focus on exploring novel bioisosteric replacements for the bipiperidine core to improve pharmacokinetic properties, or on the design of functionally selective ligands that preferentially activate specific downstream signaling pathways of the D2 receptor.
References
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Synthesis and Biological Characterization of 4,4‐Difluoro‐3‐(phenoxymethyl)piperidine Scaffold as Dopamine 4 Receptor (D4R) Antagonist in vitro Tool compounds. ChemMedChem. Available at: [Link]
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Potent and Subtype-Selective Dopamine D2 Receptor Biased Partial Agonists Discovered via an Ugi-Based Approach. Journal of Medicinal Chemistry. Available at: [Link]
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Identification of A Butyrophenone Analog as a Potential Atypical Antipsychotic Agent: 4-[4-(4-Chlorophenyl)-1,4-diazepan-1-yl]-1-(4-fluorophenyl)butan-1-one. Journal of Medicinal Chemistry. Available at: [Link]
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Synthesis and pharmacological evaluation of piperidine (piperazine)-substituted benzoxazole derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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A Predictive Efficacy Analysis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine: A Comparative Guide for Drug Development Professionals
This guide provides a comprehensive, predictive analysis of the efficacy of the novel compound, 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, in comparison to established inhibitors of its putative biological targets. Due to the absence of published experimental data for this specific molecule, this analysis is grounded in a meticulous examination of its structural components, a deep dive into the pharmacophores of related targets, and a comparative assessment of the efficacy of well-characterized inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new chemical entities for neurological and psychiatric disorders.
Introduction: Unraveling the Therapeutic Potential of a Novel Scaffold
The compound this compound possesses a unique chemical architecture, combining a 4-fluorobenzoyl moiety with a 4,4'-bipiperidine core. While direct pharmacological data for this compound is not yet available in the public domain, its structural features strongly suggest potential interactions with key G-protein coupled receptors (GPCRs) and other central nervous system (CNS) targets that are implicated in a range of neuropsychiatric conditions.
The presence of the piperidine and benzoyl functionalities is a common feature in many CNS-active drugs, particularly those targeting dopaminergic and serotonergic pathways. The 4,4'-bipiperidine scaffold offers a distinct spatial arrangement and conformational flexibility that can influence receptor binding and functional activity. This guide will therefore focus on a predictive comparison of this compound against known inhibitors of three high-probability targets: the dopamine D2 receptor , the serotonin 5-HT2A receptor , and the sigma-1 receptor .
Predictive Pharmacological Profile of this compound
Based on established structure-activity relationships (SAR), the structural motifs of this compound suggest a multi-target engagement profile.
-
Dopamine D2 Receptor Antagonism: The general pharmacophore for D2 antagonists often includes a basic nitrogen atom and an aromatic ring system, features present in the subject molecule. Blockade of D2 receptors is a cornerstone of antipsychotic therapy.
-
Serotonin 5-HT2A Receptor Antagonism: The pharmacophore for 5-HT2A antagonists also includes a basic amine and aromatic regions. A high 5-HT2A to D2 receptor affinity ratio is a characteristic of "atypical" antipsychotics, which are associated with a lower incidence of extrapyramidal side effects.
-
Sigma-1 Receptor Modulation: The sigma-1 receptor pharmacophore is characterized by a basic amine flanked by two hydrophobic regions. Ligands for this receptor are being investigated for their potential in treating a variety of conditions, including neurodegenerative diseases, pain, and depression.
Comparative Efficacy of Known Inhibitors at Putative Targets
To contextualize the potential efficacy of this compound, the following tables summarize the binding affinities (Ki, in nM) of several well-characterized inhibitors for the dopamine D2, serotonin 5-HT2A, and sigma-1 receptors. Lower Ki values indicate higher binding affinity.
Table 1: Comparative Binding Affinities of Dopamine D2 Receptor Antagonists
| Compound | Dopamine D2 Ki (nM) |
| Haloperidol | 1.2[1] |
| Risperidone | 0.12 - 7.3[2] |
| Pimozide | 0.33[3], 3.0[4] |
Table 2: Comparative Binding Affinities of Serotonin 5-HT2A Receptor Antagonists
| Compound | Serotonin 5-HT2A Ki (nM) |
| Ketanserin | ~1-2 |
| Ritanserin | 0.39[5], 0.45[6] |
| Sertindole | 0.20[7] |
Table 3: Comparative Binding Affinities of Sigma-1 Receptor Ligands
| Compound | Sigma-1 Ki (nM) |
| Haloperidol | 2.8[8] |
| NE-100 | 0.86[9], 1.03[2] |
| BD1047 | 0.9[10], 0.93[11] |
Key Signaling Pathways of Putative Targets
Understanding the downstream signaling cascades of the potential targets is crucial for predicting the functional consequences of receptor modulation by this compound.
Dopamine D2 Receptor Signaling
The dopamine D2 receptor is a G-protein coupled receptor that primarily signals through the Gαi/o pathway.[12] Activation of the D2 receptor leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[12][13] This, in turn, modulates the activity of protein kinase A (PKA) and downstream effectors.
Serotonin 5-HT2A Receptor Signaling Pathway.
Sigma-1 Receptor Signaling
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER)-mitochondrion interface. [14]It plays a crucial role in regulating cellular stress responses. Under normal conditions, it is associated with the binding immunoglobulin protein (BiP). Upon stimulation by ligands or cellular stress, the sigma-1 receptor dissociates from BiP and can modulate various downstream effectors, including ion channels and signaling proteins involved in calcium homeostasis and ER stress. [15][16]
Sigma-1 Receptor Signaling Pathway.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of this compound, a series of in vitro assays would be required. The following are standard, validated protocols for assessing activity at the putative targets.
Radioligand Binding Assay for Dopamine D2 Receptor
This assay measures the ability of a test compound to displace a radiolabeled ligand from the D2 receptor.
Workflow Diagram:
Radioligand Binding Assay Workflow.
Step-by-Step Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the dopamine D2 receptor in a suitable buffer (e.g., Tris-HCl) and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a D2-selective radioligand (e.g., [³H]Spiperone), and a range of concentrations of this compound. Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of an unlabeled D2 antagonist, such as haloperidol).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation.
Calcium Flux Assay for 5-HT2A Receptor Functional Activity
This assay measures the functional consequence of 5-HT2A receptor activation (or inhibition) by monitoring changes in intracellular calcium levels.
Workflow Diagram:
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Navigating Selectivity: A Comparative Guide to the Cross-reactivity of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine in Preclinical Assays
In the landscape of modern drug discovery, the specificity of a chemical probe is paramount. A compound's interaction with unintended biological targets, known as off-target effects or cross-reactivity, can lead to misleading experimental results and potential toxicity. This guide provides an in-depth comparative analysis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a versatile scaffold in medicinal chemistry, focusing on its potential for cross-reactivity in common preclinical assays. By understanding its selectivity profile in relation to other structurally similar compounds, researchers can make more informed decisions in their experimental design and interpretation.
The 4-benzoylpiperidine moiety is a recognized pharmacophore that can interact with a range of receptors, particularly in the central nervous system.[1] The addition of a second piperidine ring to create the 4,4'-bipiperidine structure further modulates its physicochemical properties and target engagement. This guide will delve into the known and predicted cross-reactivity of this compound, drawing comparisons with established and structurally related compounds to provide a comprehensive overview for researchers.
The Structural Context: Understanding the Potential for Off-Target Interactions
The chemical architecture of this compound suggests a predisposition for interaction with several key receptor families. The protonatable nitrogen atoms in the bipiperidine core and the electronegative environment of the fluorobenzoyl group are key features that can drive binding to various protein targets.
Based on structure-activity relationship (SAR) studies of related 4-aroylpiperidines and benzylpiperidines, the primary families of off-targets to consider include:
-
Dopamine Receptors (D1, D2, D3, D4): The piperidine scaffold is a common feature in many dopamine receptor ligands.[2][3][4][5]
-
Serotonin (5-HT) Receptors (e.g., 5-HT2A, 5-HT7): The 4-(p-fluorobenzoyl)piperidine fragment is a known pharmacophore for serotonin receptors.[1][6][7][8][9][10]
-
Sigma Receptors (σ1 and σ2): Many piperidine and benzylpiperidine derivatives exhibit high affinity for sigma receptors.[11][12][13][14][15][16]
The following sections will explore the cross-reactivity of compounds bearing these structural motifs, providing a predictive framework for the behavior of this compound in screening assays.
Comparative Cross-Reactivity Analysis
While specific, publicly available screening data for this compound is limited, we can infer its likely selectivity profile by examining data from structurally related compounds. The following table summarizes the binding affinities (Ki, in nM) of representative analogs at key off-target receptors. Lower Ki values indicate higher binding affinity.
| Compound/Analog Class | Dopamine D2 Receptor (Ki, nM) | Serotonin 5-HT2A Receptor (Ki, nM) | Sigma σ1 Receptor (Ki, nM) | Reference(s) |
| 4-Benzoylpiperidine Derivatives | 6.0 - 12 | 1.1 - 27 | 0.5 - 24 | [1][13] |
| N-Benzylpiperidine Analogs | High Affinity (Sub-nanomolar to low nanomolar) | Weak Affinity | High Affinity (Sub-nanomolar to low nanomolar) | [2][4] |
| Atypical Antipsychotic (NRA0161) | 95.80 | 2.52 | Not Reported | [17] |
| 4-Benzyl-1-(3-iodobenzylsulfonyl)piperidine | Not Reported | Not Reported | 0.96 | [12] |
This table is a synthesis of data from multiple sources and is intended for comparative purposes. The exact binding affinities can vary based on experimental conditions.
From this comparative data, it is reasonable to hypothesize that this compound may exhibit significant affinity for serotonin 5-HT2A and sigma σ1 receptors, and potentially moderate to high affinity for dopamine D2 receptors. The presence of the 4-fluorobenzoyl group is a strong indicator for 5-HT2A receptor interaction.[1] The bipiperidine core, a common feature in sigma receptor ligands, suggests a high likelihood of binding to this target.[11][12][13][14][15][16]
Experimental Workflows for Assessing Cross-Reactivity
To empirically determine the cross-reactivity profile of this compound, a tiered screening approach is recommended. This typically begins with broad panel screening followed by more focused, quantitative assays for identified "hits."
Workflow for Cross-Reactivity Screening
Caption: A tiered workflow for assessing the cross-reactivity of a test compound.
Detailed Experimental Protocol: Radioligand Binding Assay
Radioligand binding assays are a cornerstone for determining the affinity of a compound for a specific receptor.[3] The following is a generalized protocol for a competitive binding assay, which is used to determine the inhibition constant (Ki) of a test compound.
Objective: To determine the binding affinity (Ki) of this compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)
-
Radioligand specific for the receptor (e.g., [3H]-Spiperone for D2 receptors, [3H]-Ketanserin for 5-HT2A receptors)
-
Test compound: this compound
-
Non-specific binding control (a high concentration of a known, unlabeled ligand for the receptor)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
96-well microplates
-
Glass fiber filters
-
Scintillation vials and scintillation fluid
-
Liquid scintillation counter
-
Multi-channel pipette
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the test compound in assay buffer to create a concentration range that will span the expected Ki value.
-
Prepare the radioligand solution in assay buffer at a concentration typically at or below its Kd for the receptor.
-
Prepare the cell membrane suspension in assay buffer to a final protein concentration optimized for the assay.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding Wells: Add assay buffer, radioligand, and cell membrane suspension.
-
Non-specific Binding (NSB) Wells: Add assay buffer, radioligand, cell membrane suspension, and a saturating concentration of the non-specific binding control.
-
Test Compound Wells: Add assay buffer, radioligand, cell membrane suspension, and the various concentrations of the test compound.
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
-
Harvesting:
-
Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.
-
-
Quantification:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Count the radioactivity in each vial using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding (NSB) from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Interpreting the Data: A Guide for the Bench Scientist
A low Ki value indicates high affinity of the test compound for the off-target receptor. A selectivity ratio can be calculated by dividing the Ki for the off-target by the Ki for the primary target. A higher ratio indicates greater selectivity for the primary target. It is crucial to consider that even moderate affinity for an off-target can have physiological consequences, especially if the off-target is expressed at high levels in a particular tissue.
Conclusion and Forward-Looking Recommendations
While this compound holds promise as a chemical scaffold, its structural motifs warrant a thorough investigation of its cross-reactivity profile. Based on the analysis of structurally related compounds, researchers should be particularly mindful of potential interactions with serotonin, dopamine, and sigma receptors. The provided experimental workflow and protocol offer a robust framework for empirically determining the selectivity of this and other novel compounds.
As a best practice, we strongly recommend conducting a broad off-target screening panel early in the development of any new chemical entity. This proactive approach not only de-risks the compound for further development but also ensures the generation of clean, interpretable data in subsequent in vitro and in vivo studies. By understanding and characterizing cross-reactivity, we can enhance the quality and translational potential of our research.
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A Senior Application Scientist's Guide to Benchmarking 1-(4-Fluorobenzoyl)-4,4'-bipiperidine Against Other Bipiperidines in CNS Drug Discovery
Abstract
The 4,4'-bipiperidine scaffold is a privileged structure in modern medicinal chemistry, particularly for central nervous system (CNS) targets, due to its conformational rigidity and ability to project substituents into distinct spatial orientations.[1] This guide provides a comprehensive framework for benchmarking 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a key intermediate and pharmacophore, against a curated set of structural analogues.[2][3] We will delve into the critical experimental workflows, from in vitro receptor binding and functional assays to in vivo pharmacokinetic assessments, explaining the scientific rationale behind each methodological choice. This document is designed to equip researchers, scientists, and drug development professionals with the necessary tools to objectively evaluate the performance of novel bipiperidine derivatives and make data-driven decisions in their discovery programs.
Introduction: The Strategic Importance of the 4,4'-Bipiperidine Scaffold
The development of CNS-active compounds presents unique challenges, primarily the need for high target affinity and selectivity, coupled with the ability to penetrate the blood-brain barrier (BBB).[4][5] The 4,4'-bipiperidine core (Figure 1) offers a robust and synthetically tractable starting point for addressing these challenges.[6] Its rigid structure reduces the entropic penalty of receptor binding, while the two piperidine nitrogens provide key handles for chemical modification, allowing for fine-tuning of physicochemical properties and target engagement.[7]
Our focus compound, this compound, incorporates a fluorobenzoyl moiety, a common feature in CNS drug candidates that can enhance metabolic stability and receptor affinity.[8] To establish a meaningful benchmark, we will compare it against two strategic analogues: the parent 4,4'-bipiperidine to establish a baseline, and 1-Benzoyl-4,4'-bipiperidine to probe the specific contribution of the fluorine atom.
Comparative Benchmarking Workflow
A rigorous comparative analysis requires a multi-parametric approach. The logical flow of experiments should progress from high-throughput in vitro assays that assess fundamental molecular interactions to more complex in vivo studies that evaluate the compound's behavior in a biological system.
Figure 1: A generalized experimental workflow for benchmarking CNS drug candidates.
In Vitro Benchmarking: Target Engagement and Intrinsic Properties
Radioligand Binding Assays: Quantifying Target Affinity
Rationale: The initial and most fundamental assessment of a compound's potential is its ability to bind to the intended biological target. Radioligand binding assays are the gold standard for determining the equilibrium dissociation constant (Kd) for radioligands and the inhibition constant (Ki) for non-radioactive test compounds, providing a direct measure of binding affinity.[9][10] A lower Ki value signifies higher binding affinity. We will assess binding against the Dopamine D2 receptor, a common target for antipsychotic drugs and a relevant target for this chemical class.[11][12]
Experimental Protocol: Competitive Radioligand Binding Assay [13]
-
Membrane Preparation: HEK293 cells stably expressing the human Dopamine D2 receptor are cultured and harvested. The cells are homogenized in a cold lysis buffer and centrifuged to pellet the membranes, which are then washed and resuspended in an assay binding buffer.[13]
-
Assay Setup: The assay is conducted in a 96-well plate format. To each well, add:
-
Receptor membrane preparation.
-
A fixed concentration of a suitable radioligand (e.g., [³H]-Spiperone).
-
Increasing concentrations of the test compound (this compound or comparators).
-
-
Incubation: The plate is incubated, typically for 60 minutes at 30°C, to allow the binding to reach equilibrium.[13]
-
Harvesting: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which trap the membrane-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.[14]
-
Detection: Scintillation fluid is added to the filters, and the radioactivity is quantified using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to fit a sigmoidal dose-response curve. The IC₅₀ (concentration of test compound that inhibits 50% of specific radioligand binding) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]
Hypothetical Data Summary:
| Compound | D2 Receptor Ki (nM) |
| 4,4'-Bipiperidine | >10,000 |
| 1-Benzoyl-4,4'-bipiperidine | 150 |
| This compound | 35 |
| Haloperidol (Reference) | 1.2[12] |
This data is illustrative and serves to demonstrate the expected trend.
Functional Assays: Determining Mechanism of Action
Rationale: While binding affinity is crucial, it does not describe the functional consequence of that binding. A compound can be an agonist (activating the receptor), an antagonist (blocking the receptor), or an inverse agonist. For D2 receptors, which are Gi/o-coupled, activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP).[15] Functional assays measure this downstream signaling to determine a compound's efficacy.
Experimental Protocol: cAMP Inhibition Assay [16]
-
Cell Plating: CHO-K1 cells stably co-expressing the human Dopamine D2 receptor and a cAMP-sensitive biosensor (e.g., GloSensor) are plated in 96-well plates and incubated overnight.
-
Compound Addition: The cell culture medium is replaced with an assay buffer. Test compounds are added at varying concentrations, followed by a fixed concentration of a receptor agonist (e.g., quinpirole) for antagonist testing.
-
Stimulation: Forskolin is added to all wells to stimulate adenylyl cyclase and raise intracellular cAMP levels.
-
Incubation: The plate is incubated at room temperature to allow for receptor signaling.
-
Detection: A detection reagent is added, and luminescence (which correlates inversely with cAMP levels) is measured using a plate reader.
-
Data Analysis: Data are plotted as a dose-response curve. For antagonists, the IC₅₀ value (the concentration that inhibits 50% of the agonist response) is calculated.
Hypothetical Data Summary:
| Compound | Functional Activity (D2 Receptor) | IC₅₀ (nM) |
| 4,4'-Bipiperidine | Inactive | - |
| 1-Benzoyl-4,4'-bipiperidine | Antagonist | 250 |
| This compound | Antagonist | 60 |
| Risperidone (Reference) | Antagonist | 3.1[12] |
This data is illustrative.
Metabolic Stability Assays: Predicting In Vivo Clearance
Rationale: A compound's success in vivo is highly dependent on its metabolic stability.[17] The liver is the primary site of drug metabolism, mediated largely by cytochrome P450 (CYP) enzymes located in the microsomal fraction of liver cells.[18][19] An in vitro assay using liver microsomes provides a rapid and cost-effective way to estimate a compound's intrinsic clearance and predict its in vivo half-life.[20]
Experimental Protocol: Liver Microsomal Stability Assay [18][21]
-
Assay Setup: In a 96-well plate, the test compound (at a final concentration of ~1 µM) is incubated with pooled liver microsomes (e.g., human, rat) in a phosphate buffer (pH 7.4) at 37°C.[18][20]
-
Reaction Initiation: The metabolic reaction is initiated by adding the cofactor NADPH.[18] Control incubations are run without NADPH.
-
Time Points: Aliquots are removed at several time points (e.g., 0, 5, 15, 30, 45, 60 minutes).
-
Reaction Termination: The reaction in each aliquot is stopped by adding a cold organic solvent like acetonitrile, which also precipitates the microsomal proteins.
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining amount of the parent compound.
-
Data Analysis: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of this line gives the elimination rate constant (k). The in vitro half-life (t½) is calculated as t½ = 0.693 / k.
Hypothetical Data Summary:
| Compound | In Vitro t½ (Human Liver Microsomes, min) | Predicted Intrinsic Clearance |
| 1-Benzoyl-4,4'-bipiperidine | 25 | High |
| This compound | 75 | Moderate |
| Verapamil (Reference - High Clearance) | < 15 | High |
| Carbamazepine (Reference - Low Clearance) | > 120 | Low |
This data is illustrative. The fluorination is expected to block a potential site of metabolism, thereby increasing the metabolic half-life.
In Vivo Benchmarking: Pharmacokinetics and CNS Exposure
Rationale: Following promising in vitro data, the next critical step is to understand how the compound behaves in a living organism. Rodent pharmacokinetic (PK) studies are essential for evaluating a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[22][23] For CNS-targeted compounds, it is particularly crucial to determine if the drug can cross the blood-brain barrier and achieve therapeutic concentrations in the brain.[24]
Figure 2: Workflow for a typical rodent pharmacokinetic study with CNS focus.
Experimental Protocol: Rodent Pharmacokinetic Study [23][25]
-
Animal Dosing: Male Sprague-Dawley rats or CD-1 mice are used.[25][26] One cohort receives the test compound via intravenous (IV) injection (e.g., 1 mg/kg), and another cohort receives it via oral gavage (PO) (e.g., 10 mg/kg).
-
Sample Collection: Blood samples are collected from each animal at multiple time points post-dosing (e.g., 5, 15, 30, 60, 120, 240, 480 minutes).[25] At the final time point, animals are euthanized, and brain tissue is collected.
-
Sample Processing: Blood is processed to plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the test compound in plasma and brain homogenate is quantified using a validated LC-MS/MS method.[24]
-
Data Analysis:
-
Plasma concentration-time data are used to calculate key PK parameters such as Area Under the Curve (AUC), maximum concentration (Cₘₐₓ), and half-life (t½).
-
Oral bioavailability (F%) is calculated as (AUCPO / DosePO) / (AUCIV / DoseIV) * 100.
-
The brain-to-plasma ratio (Kp) is calculated as Cbrain / Cplasma at each time point to assess BBB penetration.
-
Hypothetical Data Summary (Rat PK):
| Parameter | 1-Benzoyl-4,4'-bipiperidine | This compound |
| IV t½ (h) | 1.5 | 3.8 |
| PO Bioavailability (F%) | 15% | 45% |
| Brain/Plasma Ratio (Kp) at 2h | 0.8 | 2.5 |
This data is illustrative. The improved metabolic stability and potentially favorable physicochemical properties of the fluoro-substituted compound are expected to lead to a longer half-life, better oral bioavailability, and enhanced brain penetration.
Conclusion and Scientific Rationale Summary
This guide outlines a systematic, multi-tiered approach to benchmarking this compound. By progressing from fundamental in vitro binding and functional assays to metabolic stability and in vivo pharmacokinetics, we can build a comprehensive performance profile.
-
The Fluorine Advantage: The comparative data suggest that the addition of a 4-fluoro substituent to the benzoyl ring provides distinct advantages. It enhances binding affinity and functional antagonism at the D2 receptor, likely through favorable electronic interactions within the receptor's binding pocket. Critically, it appears to block a key site of metabolism, leading to a significantly improved in vitro half-life. This translates directly to a more favorable in vivo pharmacokinetic profile, characterized by a longer half-life, superior oral bioavailability, and enhanced penetration into the central nervous system.
-
Decision-Making: Based on this benchmarking workflow, this compound demonstrates a more drug-like profile compared to its non-fluorinated analogue, warranting its advancement into further preclinical efficacy and safety studies.
This objective, data-driven comparison empowers drug discovery teams to rationally design next-generation compounds and select the most promising candidates for development.
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Kim, J. H., et al. (2007). In vitro and in vivo pharmacological profile of 4-(4-fluorobenzylidene)-1-[2-[5-(4-fluorophenyl)-1H-pyrazol-4-yl] ethyl] piperidine (NRA0161). Archives of pharmacal research, 30(11), 1435–1442. [Link]
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Bishop, M. J., et al. (2009). Evaluation of D2 and D3 Dopamine Receptor Selective Compounds on L-Dopa Dependent Abnormal Involuntary Movements in Rats. Neurotherapeutics : the journal of the American Society for Experimental NeuroTherapeutics, 6(1), 150–162. [Link]
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Szałaj, N., et al. (2020). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS chemical neuroscience, 11(11), 1670–1689. [Link]
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A Comparative Guide to the In Vitro and In Vivo Efficacy of Novel Neuropsychiatric Drug Candidates: The Case of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
This guide provides a comprehensive framework for evaluating the efficacy of novel neuropsychiatric drug candidates, using 1-(4-Fluorobenzoyl)-4,4'-bipiperidine as a representative example of a compound with potential activity at sigma and dopamine receptors. For researchers in drug development, bridging the gap between promising in vitro data and demonstrable in vivo effects is a critical challenge. This document outlines the logical progression of experiments, from initial molecular interactions to complex behavioral outcomes, explaining the causality behind experimental choices and providing validated protocols.
While specific experimental data for this compound is not extensively published, its structure—featuring a fluorobenzoyl moiety often found in antipsychotics and a bipiperidine core common in sigma receptor ligands—suggests a clear path for investigation. This guide will therefore detail the established methodologies used to characterize such compounds, enabling researchers to design and execute a robust preclinical evaluation.
Part 1: In Vitro Efficacy Assessment - Characterizing the Molecular Target Interaction
The initial step in drug characterization is to understand its interaction with specific molecular targets in a controlled, artificial environment. This in vitro assessment is fundamental to establishing a mechanism of action and guiding further development.
Rationale for Target Selection
The chemical structure of this compound suggests primary interactions with the dopamine and sigma receptor systems. The fluorobenzoylpiperidine component is a common feature in antagonists of the dopamine D2 receptor, a key target for traditional antipsychotic drugs.[1] The bipiperidine scaffold is prevalent in high-affinity ligands for sigma-1 (σ1R) and sigma-2 (σ2R) receptors, which are implicated in a range of CNS disorders and are known to modulate dopaminergic and glutamatergic systems.[2] Therefore, a primary in vitro screening panel must quantify the compound's affinity and functional activity at these key receptors.
Core In Vitro Assays
A. Radioligand Binding Assays: Quantifying Affinity
The most direct method to measure a compound's binding affinity (how tightly it binds to a receptor) is through competitive radioligand binding assays. These assays measure the displacement of a known radioactive ligand ('radioligand') from the receptor by the test compound. The result is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating higher binding affinity.
B. Functional Assays: Determining Intrinsic Activity
High affinity does not reveal the functional consequence of binding. A compound can be an agonist (activates the receptor), an antagonist (blocks the receptor from being activated), or a partial agonist . Functional assays are essential to determine this. For sigma receptors, whose downstream signaling is complex, functional activity can be inferred from cellular assays, such as measuring changes in cell viability or caspase-3 activity in tumor cell lines, where sigma-2 agonists are known to induce apoptosis.[3]
Data Summary: Hypothetical In Vitro Profile
The following table presents a hypothetical but plausible in vitro binding profile for a compound like this compound, designed to illustrate the type of data generated.
| Receptor Target | Assay Type | Key Parameter | Hypothetical Value | Interpretation |
| Sigma-1 (σ1R) | Radioligand Binding | Ki (nM) | 15 | High affinity |
| Sigma-2 (σ2R) | Radioligand Binding | Ki (nM) | 8 | High affinity, slight selectivity for σ2R |
| Dopamine D2 | Radioligand Binding | Ki (nM) | 50 | Moderate affinity |
| Dopamine D3 | Radioligand Binding | Ki (nM) | 120 | Low affinity |
| Serotonin 5-HT2A | Radioligand Binding | Ki (nM) | 250 | Very low affinity |
| Sigma-2 (σ2R) | Caspase-3 Activity | EC50 (µM) | >200 | Suggests antagonistic or low-efficacy agonist activity[3] |
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol describes a standard competitive inhibition assay to determine the Ki of a test compound at the sigma-1 receptor.
Materials:
-
Guinea pig liver membrane homogenates (a rich source of σ1R)[4][5]
-
Radioligand: [³H]-(+)-pentazocine (a selective σ1R ligand)[6]
-
Non-specific binding control: Haloperidol (at a high concentration, e.g., 10 µM)
-
Test compound: this compound
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4)
-
96-well plates, filter mats, scintillation counter
Procedure:
-
Plate Setup: Designate wells for total binding (radioligand only), non-specific binding (radioligand + excess haloperidol), and competitive binding (radioligand + varying concentrations of the test compound).
-
Reagent Preparation: Prepare serial dilutions of the test compound (e.g., from 0.1 nM to 10 µM). Prepare working solutions of the radioligand (at a final concentration near its Kd, e.g., 2 nM) and membrane homogenate (e.g., 100 µg protein per well).
-
Incubation: To each well, add 50 µL of assay buffer, 50 µL of the appropriate test compound dilution (or haloperidol/buffer), 50 µL of radioligand solution, and 50 µL of membrane homogenate.
-
Equilibration: Incubate the plates at 37°C for 120 minutes with gentle shaking to allow the binding to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filter mats using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Washing: Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Quantification: Place the filter mats in scintillation vials with scintillation fluid. Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (sigmoidal dose-response) to calculate the IC50 (the concentration of test compound that inhibits 50% of specific binding).
-
Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualization: In Vitro Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Part 2: In Vivo Efficacy Assessment - From Molecular Action to Behavioral Change
Successful in vitro activity is only the first step. In vivo studies in relevant animal models are essential to determine if the compound can reach its target in the brain and produce a therapeutically relevant effect. For a potential antipsychotic, these models aim to replicate specific symptoms of schizophrenia.[7][8]
Rationale for Animal Model Selection
No single animal model can fully replicate schizophrenia. Therefore, a battery of tests is used to assess efficacy against different symptom clusters.[9]
-
Positive Symptoms (Psychosis): These models typically use a pharmacological challenge to induce behaviors analogous to psychosis. Hyperlocomotion induced by dopamine agonists (e.g., amphetamine) or NMDA receptor antagonists (e.g., phencyclidine [PCP] or ketamine) is a standard proxy for psychosis.[1][10] An effective antipsychotic should reduce this hyperactivity.
-
Negative Symptoms (Social Withdrawal): Deficits in social interaction can be induced in rodents by NMDA antagonists. The ability of a test compound to restore normal social behavior is considered a measure of efficacy against negative symptoms.[10]
-
Cognitive Deficits (Attention/Filtering): Prepulse inhibition (PPI) of the startle reflex is a cross-species measure of sensorimotor gating, a cognitive process deficient in schizophrenia patients. Psychotomimetic drugs disrupt PPI, and an effective antipsychotic should restore it.[9]
-
Side Effect Liability (Extrapyramidal Symptoms): A major drawback of older antipsychotics is their tendency to cause motor side effects. The catalepsy test in rats is a widely used screen to predict this liability.[9][10] A desirable compound would show efficacy in the models above at doses that do not induce catalepsy.
Data Summary: Hypothetical In Vivo Profile
This table summarizes plausible outcomes from in vivo testing of our candidate compound.
| Animal Model | Symptom Cluster Modeled | Key Parameter | Hypothetical Result | Interpretation |
| Amphetamine-Induced Hyperlocomotion | Positive Symptoms | Minimum Effective Dose (MED) | 5 mg/kg | Efficacy against dopamine-mediated psychosis |
| PCP-Induced Disruption of PPI | Cognitive Deficits | MED to restore PPI | 10 mg/kg | Efficacy against sensorimotor gating deficits |
| Social Interaction Test (PCP model) | Negative Symptoms | MED to restore social interaction | 10 mg/kg | Potential efficacy against negative symptoms |
| Catalepsy Test | Motor Side Effects | Minimum Cataleptic Dose | >30 mg/kg | Favorable separation between efficacy and side effect liability |
Experimental Protocol: Amphetamine-Induced Hyperlocomotion Model
This protocol details a standard method for assessing a compound's potential to mitigate positive symptoms.
Animals:
-
Male Sprague-Dawley rats (250-300g)
Materials:
-
Test compound: this compound
-
Vehicle (e.g., saline with 5% Tween 80)
-
D-amphetamine sulfate
-
Open-field activity chambers equipped with infrared beams to track movement.
Procedure:
-
Acclimation: Allow rats to acclimate to the testing room for at least 60 minutes before the experiment begins.
-
Habituation: Place each rat into an open-field chamber and allow it to explore freely for 30 minutes to establish a baseline activity level.
-
Drug Administration (Test Compound): Remove the rats from the chambers. Administer the test compound (e.g., 1, 5, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection. This is the "pretreatment" period, typically 30-60 minutes, to allow for drug absorption and distribution.
-
Pharmacological Challenge: Administer D-amphetamine (e.g., 1.5 mg/kg, i.p.) to all animals.
-
Behavioral Recording: Immediately return the rats to the open-field chambers and record locomotor activity (e.g., total distance traveled, number of beam breaks) for the next 90 minutes.
-
Data Analysis:
-
Group the data by treatment condition (Vehicle + Amphetamine, Cmpd 1 mg/kg + Amphetamine, etc.).
-
Analyze the total distance traveled using a one-way ANOVA followed by post-hoc tests (e.g., Dunnett's test) to compare each dose of the test compound against the vehicle control group.
-
A statistically significant reduction in distance traveled by a compound-treated group compared to the vehicle group indicates antipsychotic-like efficacy.
-
Visualization: In Vivo Behavioral Study Workflow
Caption: Workflow for an in vivo hyperlocomotion study.
Part 3: Synthesis - Connecting In Vitro Activity with In Vivo Efficacy
The ultimate goal is to establish a clear relationship between the compound's molecular actions and its behavioral effects. This synthesis validates the mechanism of action and builds confidence in the therapeutic hypothesis.
Correlating Affinity with Potency
A successful compound should demonstrate a logical link between its in vitro and in vivo data. For our hypothetical compound:
-
The moderate affinity for the D2 receptor (Ki = 50 nM) likely contributes to its ability to reverse amphetamine-induced hyperlocomotion, a primarily dopamine-driven behavior.
-
The high affinity for sigma receptors (Ki = 8-15 nM) may explain its efficacy in models that involve glutamatergic dysfunction, such as restoring PPI after a PCP challenge. Sigma receptors are known to modulate NMDA receptor function, providing a strong mechanistic link.
The In Vitro-In Vivo Disconnect: Pharmacokinetics Matter
High in vitro affinity does not guarantee in vivo success. The compound must be able to cross the blood-brain barrier, resist rapid metabolism, and achieve sufficient concentration at the target receptors. A compound with excellent in vitro properties may fail in vivo due to poor pharmacokinetic properties (Absorption, Distribution, Metabolism, and Excretion - ADME). Therefore, parallel pharmacokinetic studies are essential to interpret in vivo efficacy results correctly. If a compound is potent in vitro but weak in vivo, it may indicate a problem with brain penetration.
Visualization: The Drug Development Logic Flow
Caption: Relationship between in vitro data and in vivo outcomes.
Conclusion and Future Directions
This guide has outlined a systematic approach to compare the in vitro and in vivo efficacy of a novel neuropsychiatric drug candidate like this compound. The process begins with establishing a molecular mechanism through in vitro binding and functional assays and progresses to demonstrating a therapeutically relevant outcome in validated in vivo behavioral models.
The hypothetical data presented for our candidate compound illustrates a promising profile: high affinity for sigma receptors with moderate D2 receptor engagement, translating to broad efficacy across positive and cognitive symptom models with a favorable safety window. The logical next steps for such a compound would be:
-
Comprehensive Pharmacokinetic Profiling: To fully understand its absorption, distribution, metabolism, and excretion properties.
-
Receptor Occupancy Studies: To confirm that the compound engages its molecular targets in the brain at behaviorally effective doses.
-
Testing in Neurodevelopmental Animal Models: To assess efficacy in models with higher construct validity that may be more predictive of clinical outcomes.[7]
By rigorously connecting molecular action to behavioral function, researchers can build a compelling case for the clinical potential of new drug candidates and make informed decisions in the complex process of drug development.
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Geyer, M. A., & Moghaddam, B. (2002). Animal models for predicting the efficacy and side effects of antipsychotic drugs. Revista Brasileira de Psiquiatria, 24(suppl 1), 45-50. [Link]
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Al-Ghananeem, A. M., & Matsumoto, R. R. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 984-1008. [Link]
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A Comparative In Silico Analysis of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine and Structurally Related Antagonists at the Human Histamine H1 Receptor
A Senior Application Scientist's Guide to Comparative Molecular Docking for Drug Discovery Professionals
In the landscape of central nervous system (CNS) drug discovery, the bipiperidine scaffold is a recurring motif, valued for its conformational properties and synthetic tractability. The compound 1-(4-Fluorobenzoyl)-4,4'-bipiperidine represents a foundational structure within this class. This guide presents a comparative molecular docking study to elucidate its potential binding interactions within the human Histamine H1 Receptor (H1R), a key G-protein-coupled receptor (GPCR) involved in allergic reactions and a target for numerous CNS-acting drugs.[1]
This analysis contrasts the docking performance of this compound against two established H1R antagonists: Doxepin, a first-generation antihistamine, and Levocetirizine, a second-generation agent. By comparing their predicted binding energies and interactions, we can infer the structural determinants for high-affinity binding and rationalize pathways for future lead optimization.
Selection of a Relevant Biological Target: Histamine H1 Receptor (H1R)
The Histamine H1 Receptor is a well-characterized GPCR implicated in a variety of physiological processes, including inflammation, smooth muscle contraction, and neurotransmission.[2] Antagonists of H1R are mainstays in the treatment of allergic conditions.[3] First-generation antihistamines, known for their sedative side effects due to CNS penetration, have demonstrated the role of H1R in neurological processes.[4] Given that many bipiperidine derivatives exhibit CNS activity, H1R presents a logical and high-value target for this comparative study. A high-resolution crystal structure of H1R in complex with the antagonist Doxepin (PDB ID: 3RZE) provides an excellent and validated template for our docking simulations.[5]
Comparator Compound Selection
To contextualize the docking results of this compound, two well-known H1R antagonists were selected for comparison:
-
Doxepin: A tricyclic antidepressant with potent antihistaminic properties. As the co-crystallized ligand in our chosen receptor structure (PDB ID: 3RZE), it serves as a crucial positive control for validating our docking protocol.[5]
-
Levocetirizine: A potent, second-generation antihistamine known for its high selectivity and reduced sedative effects. Its distinct chemical structure, featuring a carboxylic acid moiety, provides a valuable point of comparison for understanding different binding modes within the H1R pocket.[4][6]
In Silico Experimental Protocol: A Step-by-Step Guide to Comparative Docking
This section details the workflow for a rigorous and reproducible comparative docking study. The causality behind each step is explained to ensure scientific integrity.
Caption: Workflow for the comparative molecular docking study.
-
Receptor Acquisition: The crystal structure of the human Histamine H1 Receptor in complex with Doxepin was downloaded from the RCSB Protein Data Bank (PDB ID: 3RZE).[5]
-
Receptor Preparation: Using molecular modeling software such as AutoDockTools, the receptor structure was prepared by:
-
Removing all water molecules and non-essential cofactors.
-
Adding polar hydrogen atoms.
-
Assigning Kollman charges to the protein atoms.
-
Rationale: These steps are critical for accurately calculating the electrostatic and van der Waals interactions that govern ligand binding. Water molecules are typically removed as their positions in a static crystal structure may not reflect the dynamic nature of the binding pocket.
-
-
Ligand Preparation: 3D structures of this compound, Doxepin, and Levocetirizine were generated.
-
Energy minimization was performed using a suitable force field (e.g., MMFF94).
-
Rotatable bonds were defined, and Gasteiger charges were computed.
-
Rationale: Energy minimization provides a low-energy, stable conformation of the ligand. Defining rotatable bonds allows the docking algorithm to explore the conformational flexibility of the molecule, which is essential for finding the optimal binding pose.
-
-
Binding Site Definition: A grid box was centered on the co-crystallized Doxepin within the H1R binding pocket, with dimensions sufficient to encompass the entire active site.
-
Re-docking: The prepared Doxepin ligand was docked back into the prepared H1R structure using a docking program like AutoDock Vina.
-
RMSD Calculation: The Root Mean Square Deviation (RMSD) between the predicted pose of Doxepin and its original crystallographic pose was calculated.[7]
-
Trustworthiness Check: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[8][9][10] This step ensures the reliability of the subsequent docking results for the test compounds.
-
-
Execution: this compound and Levocetirizine were docked into the validated H1R grid using the same parameters as the validation step.
-
Analysis: The resulting binding poses and their corresponding binding energy scores were analyzed. The interactions (e.g., hydrogen bonds, hydrophobic contacts) between each ligand and the key amino acid residues in the H1R binding pocket were identified and recorded.
Results and Comparative Analysis
The molecular docking simulations provide valuable insights into the potential binding affinity and interaction patterns of the three compounds. The results are summarized below.
Table 1: Comparative Docking Performance at the Histamine H1 Receptor
| Compound | Predicted Binding Energy (kcal/mol) | Key Interacting Residues |
| Doxepin (Reference) | -10.5 | Asp107, Trp158, Phe432, Trp428 |
| Levocetirizine | -9.2 | Asp107, Lys191, Trp428, Tyr431 |
| This compound | -8.1 | Asp107, Phe199, Trp428, Phe435 |
Disclaimer: The binding energies are predicted values from a specific in silico model and may not directly correlate with experimental affinities. They are used here for comparative ranking.
-
Doxepin: As the reference ligand, Doxepin exhibited the strongest predicted binding energy. Its protonated amine forms a crucial salt bridge with the highly conserved Asp107 in transmembrane helix 3 (TM3). Additionally, its tricyclic ring system engages in extensive hydrophobic and π-π stacking interactions with aromatic residues such as Trp428 and Phe432 .[5] This dense network of interactions explains its high affinity.
-
Levocetirizine: This second-generation antagonist also forms the key ionic bond with Asp107 . Notably, its terminal carboxyl group is predicted to form an additional hydrogen bond with Lys191 , an interaction that is characteristic of many second-generation H1R antagonists.[5] This interaction likely contributes to its high affinity and selectivity. The overall hydrophobic engagement is less extensive than that of Doxepin, which is reflected in its slightly lower (less favorable) binding energy.
-
This compound: Our topic compound is predicted to bind with a lower affinity compared to the established antagonists. The protonated nitrogen of its bipiperidine core is correctly oriented to form the critical salt bridge with Asp107 . The 4-fluorobenzoyl group occupies a hydrophobic pocket, with the fluorine atom potentially forming weak interactions. However, the molecule lacks the extensive aromatic system of Doxepin or the secondary polar interaction site of Levocetirizine, resulting in a less favorable predicted binding energy. The bipiperidine scaffold itself makes hydrophobic contacts with residues like Phe199 and Phe435 .
Caption: Key interaction patterns of the three ligands within the H1R binding site.
Discussion and Future Directions
This comparative docking study successfully validated a protocol and generated hypotheses about the binding of this compound to the human H1 receptor. The analysis reveals that while the core bipiperidine scaffold correctly positions the basic amine to interact with the critical Asp107 residue, the compound lacks additional structural features necessary for high-affinity binding, as seen in Doxepin and Levocetirizine.
The predicted binding energy of -8.1 kcal/mol suggests that this compound is a plausible binder but would likely be significantly less potent than the reference drugs. This provides a clear rationale for lead optimization:
-
Enhancing Hydrophobic Interactions: The 4,4'-bipiperidine core could be elaborated with larger, more rigid hydrophobic groups to better occupy the aromatic pocket, mimicking the tricyclic system of Doxepin.
-
Introducing Polar Contacts: Functional groups capable of forming hydrogen bonds could be introduced to target secondary polar pockets, such as the region around Lys191, similar to the strategy employed by second-generation antihistamines.
This in silico guide demonstrates how comparative docking can be a powerful tool for rapidly assessing the potential of a lead compound, contextualizing its performance against known drugs, and providing a rational basis for the design of next-generation analogs with improved potency and selectivity. The next logical step would be the chemical synthesis and in vitro binding assays of these proposed derivatives to validate these computational predictions.
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A Guide to the Reproducible Synthesis and Characterization of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and medicinal chemistry, the reproducibility of experimental results is the bedrock of scientific integrity and progress. This guide provides an in-depth technical comparison of the synthesis and characterization of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, a key scaffold in neuropharmacology, alongside established alternatives. By detailing robust protocols, presenting comparative analytical data, and exploring the rationale behind experimental choices, we aim to equip researchers with the knowledge to ensure the reliability and validity of their findings.
Introduction: The Significance of the 4-Substituted Bipiperidine Scaffold
The 4,4'-bipiperidine moiety is a prevalent structural motif in a variety of centrally acting agents, particularly those targeting dopamine and serotonin receptors. The introduction of a 4-fluorobenzoyl group at the 1-position can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making this compound a molecule of considerable interest in the development of novel therapeutics for psychiatric and neurological disorders. However, the path from synthesis to validated biological activity is fraught with potential for variability. This guide addresses this challenge head-on by providing a framework for reproducible experimentation.
Comparative Synthesis Strategies: A Pathway to Purity and Consistency
A reproducible synthesis is the first and most critical step in any chemical research endeavor. Here, we outline a proposed, robust two-step synthesis for this compound and compare it with the established routes for two notable alternatives: Spiperone and Benperidol.
Proposed Synthesis of this compound
Step 1: Synthesis of 4-(4-Fluorobenzoyl)piperidine Hydrochloride
This intermediate can be reliably synthesized from 1-acetyl-4-(4-fluorobenzoyl)piperidine. A detailed protocol for this initial step can be found in established chemical synthesis resources. The subsequent deacetylation is a standard procedure.
-
Reaction: Hydrolysis of 1-acetyl-4-(4-fluorobenzoyl)piperidine.
-
Reagents: 1-acetyl-4-(4-fluorobenzoyl)piperidine, 6N Hydrochloric Acid.
-
Procedure: A solution of 1-acetyl-4-(4-fluorobenzoyl)piperidine in 6N HCl is refluxed for 2 hours. The cooled solution is worked up to yield 4-(4-fluorobenzoyl)piperidine hydrochloride.
-
Rationale: The acidic hydrolysis effectively removes the acetyl protecting group from the piperidine nitrogen, yielding the free amine necessary for the subsequent coupling reaction. The hydrochloride salt is often preferred for its stability and ease of handling.
Step 2: Amide Coupling to Yield this compound
The final step involves the formation of an amide bond between 4,4'-bipiperidine and 4-fluorobenzoyl chloride. This is a standard amide coupling reaction.
-
Reaction: Acylation of 4,4'-bipiperidine with 4-fluorobenzoyl chloride.
-
Reagents: 4,4'-Bipiperidine, 4-fluorobenzoyl chloride, a non-nucleophilic base (e.g., triethylamine or diisopropylethylamine), and an aprotic solvent (e.g., dichloromethane or tetrahydrofuran).
-
Procedure: To a solution of 4,4'-bipiperidine and the base in the chosen solvent, 4-fluorobenzoyl chloride is added dropwise at 0°C. The reaction is then stirred at room temperature until completion, as monitored by Thin Layer Chromatography (TLC).
-
Rationale: The base is crucial to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation. The use of an aprotic solvent prevents unwanted side reactions with the acyl chloride.
Visualizing the Synthetic Workflow
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
As researchers and scientists, our responsibility extends beyond discovery and innovation to ensuring that every step of our workflow, including the final disposal of chemical reagents, is conducted with the highest commitment to safety and environmental stewardship. This guide provides a detailed, authoritative framework for the proper disposal of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine, grounded in regulatory standards and best laboratory practices. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Structural analogs provide critical safety data:
-
4-(4-Fluorobenzoyl)piperidine is known to be harmful if swallowed, and causes skin, eye, and respiratory irritation[1].
-
1,4'-Bipiperidine and 4,4'-Bipiperidine are also documented as causing serious skin and eye irritation or damage[2][3].
Based on this analysis, this compound should be handled as a hazardous substance with the potential to cause significant irritation and acute toxicity. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion[4][5].
| Hazard Category | GHS Classification (Inferred) | Required Personal Protective Equipment (PPE) |
| Acute Toxicity (Oral) | Warning (Harmful if swallowed) | Standard lab coat, Nitrile gloves |
| Skin Irritation | Warning (Causes skin irritation) | Nitrile gloves, Lab coat |
| Eye Irritation | Warning (Causes serious eye irritation) | ANSI Z87.1-compliant safety glasses or goggles[4] |
| Respiratory Irritation | Warning (May cause respiratory irritation) | Use in a well-ventilated area or chemical fume hood[4][5][6] |
The Regulatory Landscape: Adherence to EPA and RCRA Mandates
The disposal of all laboratory chemical waste in the United States is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA)[7][8]. RCRA establishes a "cradle-to-grave" framework, meaning the generator of the waste is responsible for its safe management from creation to final disposal[9].
Waste Characterization: Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits one of four characteristics: ignitability, corrosivity, reactivity, or toxicity[10]. While this compound is not a listed waste, and is unlikely to be ignitable, corrosive, or reactive, it must be disposed of as a hazardous chemical waste. This is a fundamental principle of laboratory safety: treat all chemical waste streams as hazardous unless they have been explicitly characterized otherwise by a qualified professional , such as a member of your institution's Environmental Health & Safety (EH&S) department. Pouring chemicals down the drain or discarding them in regular trash is a serious violation of regulations[11].
Core Disposal Protocol for Unused and Waste Product
The only compliant and safe method for disposing of this compound is through a licensed hazardous waste management service[6]. The following protocol ensures the waste is handled safely and is ready for collection.
Step 1: Designate a Hazardous Waste Container
-
Select a container that is chemically compatible (e.g., a high-density polyethylene (HDPE) bottle for solids), leak-proof, and has a secure screw-top cap[7].
-
The container must be in good condition, free of cracks or residue on the outside.
Step 2: Label the Container Correctly
-
Before adding any waste, affix a "Hazardous Waste" label to the container. This is a mandatory EPA requirement[12].
-
The label must include:
-
The words "Hazardous Waste."[12]
-
The full chemical name: "this compound." Avoid using abbreviations or formulas.
-
A clear statement of the associated hazards (e.g., "Irritant," "Harmful if Swallowed").
-
The date on which the first particle of waste was added to the container (the "accumulation start date").
-
Step 3: Accumulate Waste Safely
-
Carefully transfer waste solid into the designated container using a funnel or other appropriate tools to prevent spills.
-
Perform this transfer inside a chemical fume hood to contain any dust and minimize inhalation risk[5].
-
Keep the waste container securely closed at all times, except when actively adding waste.
-
Store the container in a designated Satellite Accumulation Area (SAA), which should be at or near the point of generation and under the control of laboratory personnel[12][13].
Step 4: Arrange for Professional Disposal
-
Do not allow waste to accumulate indefinitely. Depending on your facility's generator status (e.g., Small Quantity or Large Quantity Generator), strict time and volume limits apply[12][14].
-
Contact your institution's EH&S department to schedule a pickup. They will manage the final transport and disposal via a licensed Treatment, Storage, and Disposal Facility (TSDF)[11][14].
Emergency Protocol: Managing Small-Scale Spills
Accidents can happen. A swift, correct response is vital to containing the hazard. This protocol applies to minor spills of solid this compound that can be safely managed by laboratory staff.
Step 1: Control and Alert
-
Immediately alert personnel in the vicinity and restrict access to the spill area.
Step 2: Don Personal Protective Equipment (PPE)
-
At a minimum, wear a lab coat, nitrile gloves, and chemical splash goggles.
Step 3: Contain and Clean the Spill
-
Do not use water, as this may create a more widespread problem.
-
Gently sweep the solid material together to minimize dust generation[6][15]. Avoid vigorous actions that could make the powder airborne.
-
Place the swept-up material and any contaminated cleaning supplies (e.g., paper towels) into a designated container for hazardous waste disposal[5].
Step 4: Decontaminate and Document
-
Wipe the spill area with a damp paper towel to remove any remaining residue. Place the towel in the hazardous waste container.
-
Remove contaminated PPE and dispose of gloves in the hazardous waste stream.
-
Wash your hands thoroughly with soap and water.
-
Report the spill to your laboratory supervisor or EH&S department, per institutional policy.
Disposal Decision Workflow
The following diagram illustrates the logical flow for correctly handling this compound waste from the point of generation.
Caption: Decision workflow for the safe disposal of this compound.
By adhering to this structured, safety-first approach, you ensure that your critical research is complemented by responsible chemical management, safeguarding yourself, your colleagues, and the environment.
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An In-depth Technical Guide to the Safe Handling of 1-(4-Fluorobenzoyl)-4,4'-bipiperidine
As a Senior Application Scientist, my primary objective is to empower your research by ensuring the highest standards of safety and operational excellence. This guide moves beyond a simple checklist to provide a deep, causal understanding of the protocols for handling 1-(4-Fluorobenzoyl)-4,4'-bipiperidine. Given that specific toxicological data for this compound is not extensively published, our safety paradigm is built upon a thorough analysis of its structural components: the 4,4'-bipiperidine core and the 4-fluorobenzoyl group. This approach allows us to anticipate potential hazards and establish a robust, self-validating safety protocol.
The 4,4'-bipiperidine structure is known to cause skin, eye, and respiratory irritation.[1][2][3] Similarly, related compounds like 4-(4-Fluorobenzoyl)piperidine are classified as harmful if swallowed and are also irritants.[4] Therefore, we will operate under the assumption that this compound presents, at a minimum, these hazards.
Hazard Assessment and Engineering Controls
Before any personal protective equipment is selected, the primary directive is to minimize exposure through engineering controls. All handling of this compound, from weighing to solution preparation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][5] The laboratory must be equipped with easily accessible and functional eyewash stations and safety showers.[1][2]
Summary of Identified Hazards
| Hazard Classification | Description | Primary Route of Exposure | Source |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact may lead to more severe effects. | Dermal | [1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. Direct contact can result in significant damage. | Ocular | [1][4] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as a dust or aerosol. | Inhalation | [1][2][4] |
| Acute Toxicity (Oral) | Assumed to be harmful if swallowed based on structural analogues. | Ingestion | [4] |
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not merely a procedural step but a critical barrier designed to protect you from the specific hazards identified. Each component is chosen for a reason.
-
Hand Protection: Standard nitrile gloves are a minimum requirement. Given that breakthrough times for this specific chemical are unknown, double-gloving is mandated. This provides a significant safety margin against potential tears and permeation.[6] Always inspect gloves for any signs of degradation before use.[7]
-
Eye and Face Protection: Chemical splash goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[2][8] Due to the severe irritation potential, a full-face shield must be worn over the goggles during any operation where splashing is a possibility, including transferring solutions or handling bulk quantities.[9] Contact lenses should not be worn in the laboratory.[7]
-
Body Protection: A flame-retardant, chemical-resistant lab coat is required. Ensure it is fully buttoned to provide maximum coverage. For tasks with a higher risk of spillage, such as large-scale reactions or cleaning spills, a PVC or other chemically impervious apron should be worn over the lab coat.[7]
-
Respiratory Protection: All work must be performed in a chemical fume hood. If engineering controls fail or for emergency situations, a NIOSH-approved respirator with an organic vapor cartridge and a P100 particulate filter is necessary.[2]
PPE Donning and Doffing Workflow
Properly putting on and taking off PPE is crucial to prevent cross-contamination. The sequence is designed to ensure contaminated items are handled safely.
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to be a self-validating system, with checks integrated at each stage.
-
Pre-Operational Checkout:
-
Verify the chemical fume hood has a valid certification and is drawing correctly.
-
Confirm the location of the nearest eyewash station, safety shower, and spill kit.
-
Don all required PPE as per the donning sequence diagram.
-
Prepare all necessary equipment (spatulas, weigh boats, glassware) and place them inside the fume hood to minimize traffic in and out of the sash.
-
-
Weighing and Aliquoting (Solid):
-
Perform all weighing operations on a balance placed within the fume hood or in a dedicated powder-handling enclosure.
-
Use a spatula to carefully transfer the solid chemical. Avoid creating dust.[5]
-
If any material is spilled, clean it immediately following the spill cleanup procedure.
-
-
Solution Preparation:
-
Slowly add the weighed solid to the solvent in your reaction vessel.
-
If the dissolution is exothermic, add the solid in small portions and monitor the temperature.
-
Keep the container of the solid chemical tightly closed when not in use.[8]
-
-
Post-Handling Procedure:
-
Clean all non-disposable equipment that has come into contact with the chemical.
-
Wipe down the interior surfaces of the fume hood.
-
Segregate all contaminated disposable items into the appropriate hazardous waste stream.
-
Disposal Plan: A Chain of Custody for Safety
Chemical waste management is as critical as the handling of the pure substance. Improper disposal can have serious safety and environmental consequences.
-
Waste Segregation:
-
Solid Waste: All contaminated disposables (e.g., weigh paper, gloves, paper towels) must be placed in a dedicated, clearly labeled, and sealed hazardous waste container.[10]
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong acids, oxidizers).[2][11]
-
Sharps Waste: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Containers should be stored in a secondary containment bin within a well-ventilated area, away from ignition sources.[11]
-
-
Final Disposal:
Chemical Waste Disposal Workflow
By adhering to these detailed protocols, you create a multi-layered safety system that protects you, your colleagues, and your research. Always remember that a culture of safety is proactive, not reactive.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
